molecular formula C10H10BrNO2 B1532116 Methyl 5-bromoindoline-7-carboxylate CAS No. 860624-88-0

Methyl 5-bromoindoline-7-carboxylate

Cat. No.: B1532116
CAS No.: 860624-88-0
M. Wt: 256.1 g/mol
InChI Key: AXFDCMFCJPYARR-UHFFFAOYSA-N
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Description

Methyl 5-bromoindoline-7-carboxylate is a useful research compound. Its molecular formula is C10H10BrNO2 and its molecular weight is 256.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFDCMFCJPYARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677969
Record name Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate
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Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860624-88-0
Record name 1H-Indole-7-carboxylic acid, 5-bromo-2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-bromoindoline-7-carboxylate" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromoindoline-7-carboxylate

Introduction

This compound, registered under CAS Number 860624-88-0 , is a substituted indoline derivative that serves as a pivotal building block in the landscape of modern medicinal chemistry.[1] The indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and approved pharmaceuticals. The specific functionalization of this molecule—a bromine atom at the 5-position and a methyl carboxylate group at the 7-position—provides synthetic chemists with two distinct and versatile handles for molecular elaboration. The bromine atom is primed for metal-catalyzed cross-coupling reactions, while the ester group allows for modifications such as hydrolysis and subsequent amide bond formation. This guide offers a senior application scientist's perspective on the properties, synthesis, and strategic applications of this compound for researchers and professionals in drug discovery.

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. This compound is a solid at room temperature, and its key characteristics are summarized below.

PropertyValueSource(s)
CAS Number 860624-88-0[1]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
Synonyms 5-Bromo-indoline-7-carboxylic acid methyl ester; Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate[1]
InChI Key AXFDCMFCJPYARR-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the reduction of its corresponding indole precursor, Methyl 5-bromo-1H-indole-7-carboxylate. The choice of reducing agent is critical to selectively reduce the C2-C3 double bond of the indole ring without affecting the ester or the aromatic system.

Plausible Synthetic Workflow

A well-established method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium, such as acetic acid.[2] This reagent is a milder reducing agent than sodium borohydride (NaBH₄) and is particularly effective for the reduction of iminium ions, which are formed in situ from the indole under acidic conditions.

SynthesisWorkflow Precursor Methyl 5-bromo-1H- indole-7-carboxylate Intermediate Protonated Indole (Iminium Ion Intermediate) Precursor->Intermediate Protonation by AcOH Reagents Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid (AcOH) Reagents->Intermediate Product Methyl 5-bromoindoline- 7-carboxylate (Target Molecule) Intermediate->Product Hydride attack from NaBH₃CN Workup Aqueous Workup & Purification Product->Workup Applications cluster_core Core Scaffold cluster_c5 C5-Position Chemistry cluster_c7 C7-Position Chemistry Core Methyl 5-bromoindoline- 7-carboxylate Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Pd-catalyzed Coupling Buchwald Buchwald-Hartwig (Amine Groups) Sonogashira Sonogashira Coupling (Alkynyl Groups) Hydrolysis Ester Hydrolysis Core->Hydrolysis Base/Acid Mediated CarboxylicAcid Carboxylic Acid Intermediate Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (Diverse R-NH₂) CarboxylicAcid->AmideCoupling

References

"Methyl 5-bromoindoline-7-carboxylate" physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromoindoline-7-carboxylate

Introduction

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its indoline core is a privileged scaffold found in numerous biologically active molecules, and the specific substitution pattern—a bromine atom at the 5-position and a methyl carboxylate at the 7-position—makes it a versatile intermediate for further chemical modification. Understanding the fundamental physical properties of this compound is a critical first step in its application, ensuring proper handling, accurate characterization, and successful integration into complex synthetic pathways.

This guide provides a comprehensive overview of the known physical properties of this compound, grounded in available technical data. It is designed for researchers and scientists, offering not just data, but also the underlying principles and field-proven methodologies for its empirical validation.

Core Compound Identification
IdentifierValueSource(s)
Chemical Name This compoundN/A
Synonyms Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate, 5-Bromo-indoline-7-carboxylic acid methyl ester[1][2]
CAS Number 860624-88-0N/A
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]

Part 1: Physicochemical and Thermal Properties

A precise understanding of a compound's physical state, thermal stability, and solubility is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and purification, and the analytical techniques best suited for its characterization.

Physical State and Appearance

This compound is documented as a solid at standard temperature and pressure. The specific morphology, such as crystalline or amorphous nature, is not widely reported and would typically be confirmed by techniques like X-ray powder diffraction (XRPD), as outlined in the methodologies section.

Thermal Properties: Melting and Boiling Points

An interesting and critical characteristic of this compound is the absence of a defined melting point in publicly available data. Technical datasheets often list the melting point as "N/A". This strongly suggests that this compound likely decomposes upon heating before a true liquid phase is observed. This is not uncommon for highly functionalized organic molecules.

  • Melting Point: Not Applicable (Decomposes)

  • Boiling Point: Not Applicable

The causality behind this observation lies in the molecule's thermal stability. The energy required to disrupt the solid-state packing (melting) is likely higher than the energy threshold for breaking covalent bonds within the molecule, leading to degradation instead of a phase transition. The experimental protocol for determining this characteristic involves careful observation during heating.

Solubility Profile

The solubility of a compound is a key determinant for its utility in synthesis and purification. While quantitative solubility data (e.g., mg/mL) is not extensively published, its behavior in various organic solvents can be inferred from documented synthetic procedures.

Solvent ClassExample(s)SolubilityRationale & Application
Ethers Tetrahydrofuran (THF)SolubleUsed as a reaction solvent for synthesis involving this compound[2][3].
Chlorinated Solvents Dichloromethane (DCM)SolubleUtilized as a solvent for reactions and workup procedures[2].
Esters / Alkanes Ethyl Acetate / HexanesSoluble to Moderately SolubleCommonly used as the mobile phase for purification by silica gel chromatography, indicating differential solubility that allows for separation from impurities[1].

The indoline structure provides a degree of polarity, while the aromatic ring and bromo-substituent contribute nonpolar characteristics, leading to good solubility in a range of common organic solvents.

Part 2: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a novel or specialized intermediate like this compound, a combination of Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy is essential for identity confirmation.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of a compound. For this molecule, the most telling feature is the isotopic pattern of bromine.

  • Expected m/z: Analysis of this compound shows mass-to-charge ratios (m/z) of 256 and 258 [4].

  • Isotopic Signature: The near 1:1 ratio of the M and M+2 peaks is a classic indicator of the presence of a single bromine atom, as the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) is approximately equal[4]. This provides authoritative confirmation of the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR

Partial ¹³C NMR data has been reported in the context of synthetic chemistry, confirming the presence of key structural elements.

  • Reported Chemical Shifts (δ) in CDCl₃: 28.4, 33.4, 38.5 ppm[1][2].

  • Interpretation: These shifts are consistent with the sp³ hybridized carbon atoms of the indoline ring system. A full spectrum would be required to assign all 10 carbon signals, including those of the aromatic ring and the carboxylate group.

¹H NMR
  • Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm).

  • Indoline CH₂ Protons: Aliphatic signals corresponding to the two methylene groups of the indoline ring.

  • Amine (NH) Proton: A potentially broad signal for the amine proton.

  • Methyl Ester (OCH₃) Protons: A characteristic singlet around 3.8-4.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not published, the expected characteristic absorption bands would include:

  • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the secondary amine.

  • C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.

  • C-O Stretch: A signal in the 1200-1300 cm⁻¹ region for the ester C-O bond.

  • Aromatic C-H and C=C Stretches: Signals characteristic of the substituted benzene ring.

Part 3: Experimental Methodologies

To ensure scientific integrity, the physical properties described above must be verifiable through standardized experimental protocols. The following section details the methodologies for determining these characteristics.

Workflow for Physical and Thermal Analysis

This workflow outlines the process for confirming the physical state and observing the thermal decomposition behavior of the compound.

G cluster_0 Physical & Thermal Characterization start Obtain Sample of This compound visual Visual Inspection (Color, Form) start->visual capillary Prepare Sample in Melting Point Capillary visual->capillary heating Heat Slowly (1-2 °C/min) in Melting Point Apparatus capillary->heating observe Observe for Phase Change (Solid to Liquid) heating->observe observe_decomp Simultaneously Observe for Degradation (e.g., color change, gas evolution) heating->observe_decomp record_melt Record Melting Point Range observe->record_melt record_decomp Record Decomposition Temperature/Range observe_decomp->record_decomp

Caption: Workflow for Melting Point and Decomposition Analysis.

Step-by-Step Protocol: Melting/Decomposition Point
  • Sample Preparation: Place a small, dry sample of this compound into a thin-walled capillary tube.

  • Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the sample at a controlled rate (e.g., 2-5 °C per minute).

  • Observation: Carefully observe the sample through the magnified viewing port.

  • Data Recording:

    • If the substance melts, record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

    • Crucially for this compound, note any changes in appearance, such as darkening, charring, or gas evolution, which indicate decomposition. Record the temperature at which these changes begin.

Workflow for Solubility Assessment

This diagram illustrates a systematic approach to determining the solubility of the compound in various laboratory solvents.

G cluster_1 Solubility Assessment Workflow start Weigh 1-5 mg of Compound add_solvent Add Solvent (e.g., 0.1 mL) Incrementally start->add_solvent agitate Vortex / Agitate at Controlled Temperature add_solvent->agitate observe Observe for Dissolution (Clear Solution) agitate->observe dissolved Fully Dissolved observe->dissolved Yes not_dissolved Solid Remains observe->not_dissolved No report Report as Soluble (Qualitative or Quantitative) dissolved->report report_insoluble Report as Sparingly Soluble or Insoluble not_dissolved->report_insoluble

Caption: Systematic Workflow for Solubility Determination.

Step-by-Step Protocol: Solubility
  • Preparation: To a series of small vials, add a pre-weighed amount of the compound (e.g., 2 mg).

  • Solvent Addition: Add a measured volume (e.g., 0.2 mL) of the test solvent (e.g., THF, DCM, water, ethanol) to each vial.

  • Agitation: Agitate the vials (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

  • Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.

  • Classification:

    • Soluble: If a clear solution forms.

    • Partially Soluble: If some solid remains but a noticeable amount has dissolved.

    • Insoluble: If the solid remains largely unchanged.

Workflow for Spectroscopic Characterization

This flowchart provides a comprehensive path for obtaining a full spectroscopic profile to confirm the structure and purity of the compound.

G cluster_2 Full Spectroscopic Characterization cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis start Prepare Pure Sample (Post-Chromatography) nmr_prep Dissolve in Deuterated Solvent (e.g., CDCl₃) start->nmr_prep ms_prep Prepare Dilute Solution in Volatile Solvent start->ms_prep ir_prep Prepare Sample (e.g., KBr pellet or thin film) start->ir_prep run_1h Acquire ¹H NMR Spectrum nmr_prep->run_1h run_13c Acquire ¹³C NMR Spectrum run_1h->run_13c end_point Correlate All Data to Confirm Structure & Purity run_13c->end_point run_ms Acquire Mass Spectrum (e.g., ESI-MS) ms_prep->run_ms run_ms->end_point run_ir Acquire IR Spectrum ir_prep->run_ir run_ir->end_point

Caption: Integrated Workflow for Complete Spectroscopic Analysis.

Step-by-Step Protocol: Spectroscopy
  • Sample Purity: Ensure the sample is of high purity, typically after purification by flash chromatography, as impurities will interfere with spectral analysis[2].

  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum, on a high-field NMR spectrometer (e.g., 400 MHz or higher)[1][2].

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), and analyze the resulting spectrum for the parent ion and bromine isotope pattern[2].

  • Infrared Spectroscopy:

    • Prepare the solid sample, for instance, as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.

    • Obtain the spectrum using an FTIR spectrometer and identify the key functional group frequencies.

Conclusion

This compound is a solid chemical intermediate whose physical properties are defined by its functionalized heterocyclic structure. While it lacks a conventional melting point, likely due to thermal decomposition, it exhibits good solubility in common organic solvents, facilitating its use in synthesis. Its spectroscopic identity is definitively confirmed by the characteristic 1:1 isotopic pattern at m/z 256/258 in its mass spectrum, with further structural details elucidated by NMR and IR spectroscopy. The experimental protocols provided herein offer a self-validating system for researchers to confirm these properties, ensuring the quality and reliability of this important building block in their scientific endeavors.

References

A Technical Guide to Methyl 5-bromoindoline-7-carboxylate: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of Methyl 5-bromoindoline-7-carboxylate, a key heterocyclic building block in medicinal chemistry. We will detail its core physicochemical properties, outline a rational synthetic pathway with mechanistic insights, and explore its strategic application in the design and development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.

Core Molecular Profile

This compound is a substituted indoline derivative. The indoline scaffold is a privileged structure in medicinal chemistry, and this particular compound is functionalized with two key reactive handles: a bromine atom, ideal for cross-coupling reactions, and a methyl ester, which can be readily converted to other functional groups. These features make it an exceptionally valuable starting material for creating diverse chemical libraries.

Table 1: Physicochemical Properties and Identifiers

Property Value Source(s)
Molecular Formula C₁₀H₁₀BrNO₂ [1][2]
Molecular Weight 256.096 g/mol [1][2]
CAS Number 860624-88-0 [1]
Appearance Solid [1][2]
Purity Typically ≥95% [1][2]
Synonyms 5-Bromo-indoline-7-carboxylic acid methyl ester, Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate [1][2]

| InChI Key | AXFDCMFCJPYARR-UHFFFAOYSA-N |[1][2] |

Synthesis and Mechanistic Rationale

This compound is not a naturally occurring compound and must be prepared synthetically. A logical and efficient synthetic route begins with a commercially available indole precursor, followed by sequential functionalization and reduction. The following workflow represents a common strategy employed in medicinal chemistry.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 1H-indole-7-carboxylic acid. This approach is designed to install the required functionalities in a specific order to avoid unwanted side reactions and ensure high yields.

G cluster_0 Synthetic Pathway A 1H-Indole-7-carboxylic Acid B Methyl 1H-indole-7-carboxylate A->B Esterification (MeOH, H₂SO₄) C Methyl 5-bromo-1H-indole-7-carboxylate B->C Electrophilic Bromination (NBS, DMF) D This compound C->D Selective Reduction (NaCNBH₃, Acetic Acid)

Caption: A rational synthetic route to this compound.

Step-by-Step Mechanistic Discussion
  • Esterification: The synthesis begins by protecting the carboxylic acid of the starting material, 1H-indole-7-carboxylic acid, as a methyl ester. This is a standard Fischer esterification, typically conducted in methanol with a catalytic amount of strong acid like sulfuric acid. This step is crucial to prevent the acidic proton from interfering with subsequent reactions and to improve the solubility of the intermediate in organic solvents.

  • Electrophilic Aromatic Bromination: With the carboxylate group protected, the indole ring is activated towards electrophilic substitution. The C5 position is electronically favored for substitution. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, minimizing over-bromination and ensuring high regioselectivity for the desired 5-bromo product.

  • Selective Indole to Indoline Reduction: The final step is the reduction of the C2-C3 double bond of the indole ring to form the indoline core. Sodium cyanoborohydride (NaCNBH₃) in acetic acid is the reagent of choice for this transformation.[3] It is a mild reducing agent that is selective for the electron-rich enamine-like double bond of the indole, leaving the benzene ring and, critically, the ester and bromo functionalities intact. The acidic medium protonates the indole, activating it towards hydride attack.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building complex drug candidates. The bromine and ester groups serve as orthogonal chemical handles for a wide array of subsequent chemical modifications.

Key Derivatization Pathways

The strategic placement of the bromo and ester groups allows for directed and predictable modifications, making this compound a cornerstone for library synthesis in drug discovery programs.

  • C5-Position (Bromo Group): The bromine atom is a perfect substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of aryl, heteroaryl, alkyl, and amine groups, which are critical for modulating a compound's potency, selectivity, and pharmacokinetic properties.[4]

    • Suzuki Coupling: Forms C-C bonds with boronic acids.

    • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

    • Stille Coupling: Forms C-C bonds with organostannanes.

  • C7-Position (Ester Group): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse set of amines to form amides, a common functional group in many approved drugs, or can be used to form other ester or acid-based bioisosteres.

G cluster_0 Derivatization Strategies A This compound B Suzuki Coupling (C-C Bond Formation) A->B R-B(OH)₂ Pd Catalyst C Buchwald-Hartwig (C-N Bond Formation) A->C R₂NH Pd Catalyst D Hydrolysis (Saponification) A->D LiOH or NaOH E Amide Coupling (Peptide Chemistry) D->E R'₂NH, Coupling Agent (e.g., HATU)

Caption: Key derivatization pathways from the core scaffold.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for introducing a new aryl or heteroaryl group at the C5 position. The self-validating nature of this protocol lies in the clear reaction setup and the expected outcome of a C-C bond formation, verifiable by standard analytical techniques like LC-MS and NMR.

Objective: To synthesize Methyl 5-(pyridin-3-yl)indoline-7-carboxylate.

Methodology:

  • Reagent Preparation: To a flame-dried 25 mL round-bottom flask, add this compound (256 mg, 1.0 mmol, 1.0 eq), pyridin-3-ylboronic acid (148 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%).

  • Solvent and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Causality Insight: The use of a palladium catalyst is standard for efficient C-C bond formation.[4] The dppf ligand is chosen for its ability to stabilize the palladium center and promote the catalytic cycle. A mixed solvent system with water is often necessary to dissolve the inorganic base.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related bromo-indole derivatives suggest standard laboratory precautions should be observed.[5][6][7]

Table 2: General Safety and Handling Guidelines

Category Recommendation
Personal Protective Equipment (PPE) Wear standard nitrile gloves, safety glasses with side shields, and a lab coat.[6]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/vapors. Avoid contact with skin and eyes.[5]
First Aid (Eyes) Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[5][7]
First Aid (Skin) Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5][7]
First Aid (Inhalation) Move person to fresh air. If breathing is difficult, give oxygen.[7]

| Storage | Store in a cool, dry place in a tightly sealed container, away from light. |

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups provide a reliable and efficient entry point into a vast chemical space. By enabling rapid diversification through robust and well-understood chemical reactions, this building block empowers medicinal chemists to systematically explore structure-activity relationships and optimize lead compounds towards clinical candidates. Its application is particularly relevant in the synthesis of inhibitors for kinases and other enzyme targets implicated in oncology, inflammation, and neurodegenerative diseases.[4][8]

References

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide to the spectroscopic characterization of Methyl 5-bromoindoline-7-carboxylate. As a crucial building block in synthetic organic chemistry and drug discovery, a comprehensive understanding of its spectral properties is paramount for researchers in the field. The indoline scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a bromine atom at the 5-position and a methyl ester at the 7-position—offers unique opportunities for further chemical modification.

It is important to note that publicly available, experimentally verified spectra for this specific compound are scarce. Therefore, this guide has been meticulously compiled by leveraging established principles of spectroscopic interpretation and drawing upon empirical data from closely related chemical structures. The following sections provide a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a robust framework for its identification and characterization.

Molecular Structure and Overview

This compound possesses a di-substituted indoline core. The electron-withdrawing nature of both the bromine atom and the methyl carboxylate group significantly influences the electronic environment of the aromatic ring, which in turn dictates the chemical shifts observed in NMR spectroscopy. The aliphatic portion of the indoline ring and the N-H proton provide distinct signals that are key to confirming the structure.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR. A spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds are standard. Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments should be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in CDCl₃ is summarized below. Chemical shifts are influenced by the anisotropic effects of the aromatic ring and the electronic nature of the substituents.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~ 7.55d, J ≈ 2.0 Hz1HH-6Aromatic proton deshielded by the adjacent ester and ortho to bromine. The small splitting is due to meta-coupling with H-4.
~ 7.20d, J ≈ 2.0 Hz1HH-4Aromatic proton deshielded by the bromine atom and meta to the ester group. Meta-coupled to H-6.
~ 4.50br s1HN-HThe chemical shift of the N-H proton can be variable and concentration-dependent. It is expected to be a broad singlet.
~ 3.88s3H-OCH₃A characteristic singlet for the methyl ester protons.
~ 3.65t, J ≈ 8.5 Hz2HH-2Aliphatic protons adjacent to the nitrogen atom, appearing as a triplet due to coupling with the C3 protons.
~ 3.10t, J ≈ 8.5 Hz2HH-3Aliphatic protons adjacent to the aromatic ring, appearing as a triplet due to coupling with the C2 protons.
Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ showcases nine distinct signals, with chemical shifts heavily influenced by the bromine and methyl carboxylate substituents.

Predicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)AssignmentRationale for Prediction
~ 167.0CC=O (Ester)Typical chemical shift for an ester carbonyl carbon.[1]
~ 145.0CC-7aAromatic quaternary carbon attached to nitrogen, shifted downfield.
~ 132.5CC-3aAromatic quaternary carbon adjacent to the aliphatic portion.
~ 131.0CHC-6Aromatic CH carbon deshielded by the ester group.
~ 128.0CHC-4Aromatic CH carbon.
~ 115.0CC-5Aromatic quaternary carbon directly attached to bromine, showing a significant upfield shift due to the heavy atom effect.[2]
~ 110.0CC-7Aromatic quaternary carbon attached to the ester group.
~ 52.0CH₃-OCH₃Typical chemical shift for a methyl ester carbon.
~ 47.0CH₂C-2Aliphatic carbon adjacent to nitrogen.
~ 29.0CH₂C-3Aliphatic carbon adjacent to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a transparent disk.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The key vibrational frequencies expected for this compound are listed below.

Predicted Frequency (cm⁻¹)IntensityBond VibrationRationale for Prediction
~ 3350 - 3400MediumN-H stretchCharacteristic for a secondary amine N-H bond. This peak is expected to be sharper than an O-H stretch.[3][4]
~ 2850 - 2960MediumC-H stretch (aliphatic)Corresponds to the C-H bonds of the CH₂ groups in the indoline ring and the methyl group of the ester.[3]
~ 1710 - 1730StrongC=O stretch (ester)A strong, sharp absorption characteristic of a carbonyl group in an aromatic ester.[4]
~ 1580 - 1610MediumC=C stretch (aromatic)Indicates the presence of the aromatic ring.
~ 1250 - 1300StrongC-O stretch (ester)Asymmetric C-O-C stretch of the ester functional group.[5]
~ 1100 - 1150StrongC-N stretchCharacteristic of the amine C-N bond in the indoline ring.
~ 800 - 850StrongC-H bend (aromatic)Out-of-plane bending for the substituted aromatic ring.
~ 550 - 650MediumC-Br stretchCharacteristic absorption for a carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method: Electron Impact (EI) is a common method for small molecules that provides extensive fragmentation data. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity. The nominal molecular weight of C₁₀H₁₀BrNO₂ is 255/257 g/mol .

fragmentation parent [C₁₀H₁₀BrNO₂]⁺ m/z = 255/257 frag1 [C₉H₇BrNO]⁺ m/z = 224/226 parent->frag1 - •OCH₃ frag2 [C₁₀H₁₀NO₂]⁺ m/z = 176 parent->frag2 - •Br frag3 [C₉H₇NO]⁺ m/z = 144 frag1->frag3 - •Br frag4 [C₈H₇N]⁺ m/z = 117 frag3->frag4 - CO

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

  • Molecular Ion (M⁺): A prominent peak cluster at m/z 255 and 257 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of a Methoxy Radical (-•OCH₃): Fragmentation of the ester group can lead to the loss of a methoxy radical (31 Da), resulting in a significant ion at m/z 224/226 . This is often a favorable fragmentation pathway for methyl esters.[6]

  • Loss of a Bromine Radical (-•Br): Cleavage of the C-Br bond would result in an ion at m/z 176 .

  • Loss of CO from fragment m/z 144: The fragment at m/z 144, formed by the loss of bromine from the m/z 224/226 fragment, could further lose carbon monoxide (28 Da) to give an ion at m/z 117 .

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established chemical principles and data from analogous compounds. The predicted data—highlighting characteristic aromatic and aliphatic protons, a downfield ester carbonyl carbon, a distinct N-H stretch, and a signature M/M+2 isotopic pattern in mass spectrometry—offers a reliable reference for researchers to confirm the synthesis and purity of this valuable chemical intermediate.

References

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Physicochemical Profile

Methyl 5-bromoindoline-7-carboxylate is a substituted indoline derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery. The presence of the indoline nucleus, a bromine substituent, and a methyl ester group confers specific reactivity that makes it valuable for constructing more complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, these same functional groups present inherent stability challenges. This guide provides an in-depth analysis of the chemical stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and stability assessment to ensure its integrity from receipt to reaction.

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 860624-88-0[2][3]
Molecular Formula C₁₀H₁₀BrNO₂[2][3][4]
Molecular Weight 256.10 g/mol [2][4]
Appearance Solid[2][4]
Synonyms 5-Bromo-indoline-7-carboxylic acid methyl ester; Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate[2][4]
Purity (Typical) ≥95%[2][4]

Chemical Stability Analysis: A Structure-Based Assessment

The long-term stability of this compound is dictated by the three primary functional components of its structure: the indoline ring, the methyl ester, and the carbon-bromine bond. Understanding the susceptibility of each component to degradation is critical for defining appropriate storage and handling conditions. The most common degradation mechanisms for compounds of this class are hydrolysis, oxidation, and photolysis[5].

Susceptible Moieties & Degradation Pathways
  • Ester Hydrolysis: The methyl ester at the C-7 position is a primary site of vulnerability. In the presence of moisture, particularly under acidic or basic conditions, the ester can hydrolyze to form 5-bromoindoline-7-carboxylic acid and methanol. This is a common degradation pathway for many pharmaceutical compounds and intermediates[6]. The rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation of the Indoline Ring: The nitrogen atom in the indoline ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The electron-rich nature of the aromatic system, even when partially saturated as in indoline, can be sensitive to atmospheric oxygen, trace metal catalysts, or peroxide impurities[5]. Autoxidation is a common decomposition pathway in such preparations[5].

  • Photolytic Degradation: Indole and its derivatives are known to be sensitive to light[5][7]. Exposure to UV or even visible light can provide the energy needed to initiate degradation reactions. For halogenated aromatic compounds, this can include homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species that can trigger a cascade of further reactions[5].

  • Dehalogenation: The carbon-bromine bond can be cleaved under certain reductive or hydrolytic conditions, although this is generally less common than ester hydrolysis or oxidation under typical storage conditions[8].

The interplay of these potential degradation routes underscores the need for a multi-faceted storage strategy.

Degradation_Pathways cluster_stress Stress Factors cluster_products Potential Degradation Products Parent This compound Moisture Moisture / pH Parent->Moisture Hydrolysis Oxygen Oxygen / Oxidants Parent->Oxygen Oxidation Light Light (UV/Visible) Parent->Light Photolysis Hydrolysis_Pdt 5-Bromoindoline-7-carboxylic Acid + Methanol Moisture->Hydrolysis_Pdt Oxidation_Pdt N-Oxides & Ring-Opened Products Oxygen->Oxidation_Pdt Photolysis_Pdt Dehalogenated Species & Radical Adducts Light->Photolysis_Pdt

Diagram 1: Potential Degradation Pathways for this compound.

Recommended Storage and Safe Handling

Based on the chemical stability analysis, a conservative and multi-layered approach to storage is essential to preserve the purity and integrity of this compound. The following conditions are derived from best practices for handling halogenated aromatic compounds and sensitive indole derivatives[9][10][11][12][13].

Optimal Storage Conditions
ParameterRecommendationRationale & Causality
Temperature 2–8°C (Refrigerated) Reduces the rate of all potential chemical degradation reactions, including hydrolysis and oxidation[10]. While some related compounds are stored at room temperature, refrigeration provides a superior margin of safety against thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and slowing ester hydrolysis. Store under an inert atmosphere, especially for long-term storage[11][12].
Light Protect from Light (Amber Vial) Prevents photolytic degradation, which can cleave the C-Br bond and induce other unwanted reactions. Store in an amber glass container or in a light-blocking outer container[5][12].
Container Tightly Sealed Glass Bottle Prevents ingress of moisture and oxygen. Glass is preferred over plastic for its superior chemical resistance and impermeability. The container should be tightly closed[10][13].
Environment Dry, Well-Ventilated Area Store in a dedicated chemical storage area away from heat sources and incompatible materials, such as strong acids, bases, and oxidizing agents[13][14].
Safe Handling Protocols

Given the hazard profile of structurally similar compounds, which includes warnings for acute oral toxicity, skin irritation, eye irritation, and respiratory irritation, the following handling procedures must be observed[15].

  • Engineering Controls: All handling, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[9].

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield[16].

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Check breakthrough times and change gloves immediately upon contamination[9].

    • Body Protection: Wear a lab coat.

  • Waste Disposal: Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, segregated from non-halogenated waste[9]. Follow all institutional and local regulations for disposal.

Protocol: Forced Degradation Study for Stability Assessment

To provide a self-validating system for assessing stability, a forced degradation (or stress testing) study is indispensable. This protocol is designed to intentionally degrade the compound under various stress conditions to identify likely degradation products and establish stability-indicating analytical methods, a critical step in pharmaceutical development[17][18][19][20]. The goal is to achieve 10-20% degradation, which is sufficient to detect and characterize degradants without destroying the parent molecule entirely[18].

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (Parallel Experiments) Start Prepare Stock Solution of This compound in Acetonitrile/Water Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid State, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B Conditions) Start->Photo Quench Neutralize/Quench Reactions at Timed Intervals Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Quench->Analysis Data Identify & Quantify Degradants Calculate Mass Balance Determine Degradation Pathways Analysis->Data End Report Findings Data->End

Diagram 2: Experimental Workflow for a Forced Degradation Study.

Step-by-Step Methodology

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or Mass Spectrometry (MS) detector

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for hydrolytic and oxidative studies.

  • Control Sample: Dilute the stock solution to a final concentration of ~0.1 mg/mL with the 50:50 acetonitrile/water diluent. This is your time-zero (T₀) unstressed control.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute to the target concentration for analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Maintain the solution at room temperature. Note: Basic hydrolysis of esters is often rapid.

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Maintain the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in an open vial.

    • Heat in an oven at a temperature below its melting point (e.g., 80°C).

    • At specified time points, withdraw a small amount of the solid, dissolve it in the diluent to the target concentration, and analyze.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution (in a quartz cuvette) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control stored under the same conditions.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation products.

    • Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information on potential degradants.

Conclusion

This compound is a compound with significant potential but requires careful management of its stability. Its susceptibility to hydrolysis, oxidation, and photolysis necessitates stringent storage conditions. To ensure the compound's integrity and the reproducibility of experimental results, it is imperative to store it under refrigerated (2-8°C), dark, dry, and inert conditions . The implementation of a systematic forced degradation study is a critical, self-validating measure that not only confirms these storage recommendations but also provides invaluable insights into the compound's degradation profile, which is essential for its application in regulated drug development environments.

References

An In-depth Technical Guide to Methyl 5-bromoindoline-7-carboxylate: From Discovery to First Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

Methyl 5-bromoindoline-7-carboxylate, a substituted indoline derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the bromine atom at the 5-position and the methyl ester at the 7-position of the indoline core, make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The indoline nucleus is a common motif in many natural products and pharmaceuticals, and the specific substitution pattern of this compound offers opportunities for targeted modifications to enhance potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. This guide provides a comprehensive overview of the discovery and the first reported synthesis of this important chemical entity.

The Discovery of this compound: A Stepping Stone in Hepatitis B Research

The first documented synthesis of this compound appears in the supporting information of a 2022 publication by Na, Hyo Gyeong, and colleagues, titled "Discovery of a new sulfonamide hepatitis B capsid assembly modulator"[1]. While this publication does not focus on the synthesis of the title compound itself, it is utilized as a key intermediate in the development of novel antiviral agents. This indicates that by this time, the synthesis of this compound was considered a routine procedure, likely established in earlier, yet to be publicly indexed, research or patents. The context of its use in this study highlights its importance as a precursor for more complex molecules targeting the hepatitis B virus (HBV) capsid assembly.

The First Published Synthesis: A Deprotection Approach

The initial reported synthesis of this compound is a straightforward deprotection reaction, suggesting that the core N-protected precursor was likely synthesized through a more elaborate multi-step sequence. The choice of a tert-butoxycarbonyl (Boc) protecting group is a common strategy in organic synthesis to temporarily mask the reactivity of the indoline nitrogen, allowing for selective modifications on other parts of the molecule.

Synthetic Scheme

The first published synthesis of this compound proceeds as follows:

Synthesis_of_Methyl_5-bromoindoline-7-carboxylate reactant 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate product This compound reactant->product Deprotection reagent Trifluoroacetic Acid (TFA) Dichloromethane (DCM)

Figure 1. The synthetic pathway for this compound.

Rationale Behind the Experimental Choices

The selection of trifluoroacetic acid (TFA) as the deprotecting agent is a standard and highly efficient method for the removal of Boc groups. TFA is a strong acid that readily cleaves the tert-butyl ester linkage of the carbamate, liberating the free amine of the indoline ring. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM), which is an excellent solvent for both the starting material and the TFA, ensuring a homogeneous reaction mixture. The work-up procedure involving neutralization with a saturated solution of sodium bicarbonate is crucial to quench the excess TFA and to isolate the product in its free base form.

Experimental Protocol: First Synthesis of this compound

The following is a detailed, step-by-step methodology for the first published synthesis of this compound, adapted from the supporting information provided by Na, Hyo Gyeong et al. (2022)[1].

Materials:

  • 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate (1 equivalent) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (typically 10-20 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully add a saturated solution of sodium bicarbonate to the reaction mixture until the pH is basic (pH ~8) to neutralize the excess TFA.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound C₁₀H₁₀BrNO₂256.10Solid
1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylateC₁₅H₁₈BrNO₄356.21Solid

Conclusion and Future Perspectives

The discovery and first published synthesis of this compound, while seemingly a routine deprotection step, underscore the compound's importance as a key intermediate in the development of new therapeutics. The availability of this building block allows for the exploration of a wider chemical space in the design of novel indoline-based compounds with diverse biological activities. Future research will likely focus on developing more efficient and scalable syntheses of this and related indoline scaffolds, as well as exploring its application in the synthesis of new drug candidates for a variety of diseases. The journey of this compound from a synthetic intermediate to a potentially crucial component in future medicines is a testament to the continuous evolution of synthetic chemistry and its profound impact on drug discovery.

References

The Strategic Synthesis and Application of Methyl 5-bromoindoline-7-carboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among its substituted variants, Methyl 5-bromoindoline-7-carboxylate has emerged as a key building block, offering synthetic versatility and access to novel chemical entities. This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its strategic application in the development of targeted therapeutics.

Core Molecular Attributes and Significance

This compound, with the CAS Number 860624-88-0, is a polysubstituted indoline derivative.[1] Its structure is characterized by a bromo substituent at the 5-position and a methyl carboxylate group at the 7-position of the indoline ring system. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for further chemical modifications.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
CAS Number 860624-88-0[1]
Synonyms 5-Bromo-indoline-7-carboxylic acid methyl ester, Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate[1]

The presence of the bromine atom at a strategic position allows for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl ester at the 7-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other derivatives. This dual functionality makes this compound a powerful tool for creating libraries of compounds for high-throughput screening in drug discovery programs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process involving the protection of the indoline nitrogen, followed by bromination and deprotection. A reliable method is outlined below, based on established synthetic strategies for related indoline compounds.

Experimental Protocol

Step 1: Synthesis of 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate

This initial step involves the protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group to direct the subsequent bromination to the desired position.

  • Materials: 1-(tert-butyl) 7-methyl indoline-1,7-dicarboxylate, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1-(tert-butyl) 7-methyl indoline-1,7-dicarboxylate in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (8e)

The final step involves the removal of the Boc protecting group to yield the target compound.[2]

  • Materials: 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate (645.6 mg, 1.81 mmol) in dichloromethane (3.62 mL, 0.5 M).[2]

    • Add Trifluoroacetic acid (0.43 mL) to the solution.[2]

    • Stir the reaction mixture at room temperature for 40 hours.[2]

    • Neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 8.[2]

    • Extract the product with dichloromethane.[2]

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford this compound.[2]

Synthesis_Workflow cluster_step1 Step 1: Boc Protection & Bromination cluster_step2 Step 2: Deprotection Indoline 1-(tert-butyl) 7-methyl indoline-1,7-dicarboxylate Intermediate 1-(tert-butyl) 7-methyl 5-bromoindoline-1,7-dicarboxylate Indoline->Intermediate   NBS N-Bromosuccinimide (NBS) Acetonitrile NBS->Intermediate   Final_Product This compound Intermediate->Final_Product   TFA Trifluoroacetic Acid (TFA) Dichloromethane TFA->Final_Product  

Synthesis workflow for this compound.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of this compound is primarily dictated by the three key functional groups: the secondary amine of the indoline ring, the aryl bromide, and the methyl ester.

  • N-H Reactivity: The nitrogen atom can undergo various reactions such as alkylation, acylation, and arylation, allowing for the introduction of a wide range of substituents at the 1-position.

  • Aryl Bromide Reactivity: The bromine atom is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-nitrogen bonds, providing a powerful tool for scaffold diversification.

  • Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, and other carboxylic acid derivatives.

A key transformation of this molecule is its oxidation to the corresponding indole. For instance, treatment of Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate with activated manganese dioxide in tetrahydrofuran results in the formation of Methyl 5-bromo-1H-indole-7-carboxylate.[3][4]

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the methyl ester protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region. The two methylene groups of the indoline ring will likely appear as triplets. The methyl protons of the ester group will be a singlet, typically around 3.8-3.9 ppm. The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the two methylene carbons of the indoline ring, the ester carbonyl carbon, and the methyl carbon of the ester.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the secondary amine (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (256.10 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of approximately equal intensity).

Application in Drug Discovery: A Key Intermediate for IKK2 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors of I-kappa-B kinase 2 (IKK2).[4] IKK2 is a crucial enzyme in the NF-κB signaling pathway, which plays a central role in inflammation and immunity. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer.

The synthesis of potent IKK2 inhibitors often involves the elaboration of the indoline scaffold. This compound serves as a starting point, where the bromine atom can be functionalized via cross-coupling reactions to introduce pharmacophoric groups that interact with the active site of the IKK2 enzyme. The ester group can be converted to an amide, which is a common feature in many enzyme inhibitors, allowing for the formation of hydrogen bonds with the target protein.

Application_Workflow Start Methyl 5-bromoindoline- 7-carboxylate Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Amidation Amide Bond Formation Coupling->Amidation Inhibitor IKK2 Inhibitor Amidation->Inhibitor

General workflow for the use of this compound in the synthesis of IKK2 inhibitors.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of complex molecular architectures. The demonstrated application of this compound in the development of IKK2 inhibitors highlights its potential in the discovery of novel therapeutics for inflammatory diseases and cancer. As the demand for new and effective drugs continues to grow, the importance of key intermediates like this compound in enabling innovative drug design and development is set to increase. Further exploration of its reactivity and its application in the synthesis of other biologically active molecules will undoubtedly open up new avenues for therapeutic intervention.

References

Potential biological activities of "Methyl 5-bromoindoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Methyl 5-bromoindoline-7-carboxylate

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a bromine atom and a carboxylate group can significantly modulate the biological profile of the parent molecule. This technical guide provides a comprehensive exploration of the potential biological activities of this compound, a compound of interest for further investigation. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally related bromoindole and indoline carboxylate derivatives to forecast its potential therapeutic applications and guide future research. We will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent, providing hypothetical, yet plausible, mechanisms of action and detailed experimental workflows for their validation.

Introduction: The Chemical and Pharmacological Promise of this compound

This compound (CAS: 860624-88-0) is an organic compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.10 g/mol .[1][2] Its structure features a bicyclic indoline core, substituted with a bromine atom at the 5-position and a methyl carboxylate group at the 7-position.

The indole and indoline nuclei are central to the development of a multitude of therapeutic agents.[3][4] The introduction of a halogen, such as bromine, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of a compound.[5] Specifically, bromoindole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8] Furthermore, indole-2-carboxylate derivatives have been reported to exhibit significant anti-proliferative activity against various cancer cell lines.[9] Based on these established principles, this compound emerges as a compelling candidate for biological investigation.

Potential Anticancer Activity: A Multi-pronged Approach to Cancer Therapy

The indole scaffold is a cornerstone in the design of novel anticancer agents.[6][9] Bromoindole derivatives, in particular, have shown promise in targeting key oncogenic pathways.[6]

Hypothetical Mechanism of Action: Targeting Receptor Tyrosine Kinases

A plausible mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.[6] The bromoindole moiety could potentially bind to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of its downstream signaling cascade. This would result in cell cycle arrest and the induction of apoptosis in cancer cells.[6]

Proposed Experimental Workflow for Anticancer Activity Screening

To investigate the potential anticancer properties of this compound, a systematic, multi-tiered approach is recommended.

Diagram: Experimental Workflow for Anticancer Activity Assessment

anticancer_workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Elucidation cluster_invivo In Vivo Validation cell_lines Cancer Cell Line Panel (e.g., MCF-7, A549, HepG2) viability_assay Cell Viability Assay (MTT or CellTiter-Glo) cell_lines->viability_assay Treat with Compound ic50 Determine IC50 Values viability_assay->ic50 Analyze Data mechanism_studies Mechanism of Action Studies ic50->mechanism_studies Select Potent Hits western_blot Western Blot Analysis (p-EGFR, Akt, ERK) mechanism_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis xenograft Xenograft Mouse Model mechanism_studies->xenograft If promising in vitro treatment Compound Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement toxicity Toxicity Assessment treatment->toxicity

Caption: A stepwise workflow for evaluating the anticancer potential of a test compound.

Detailed Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Culture: Culture human breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 to 100 µM. Replace the media in the wells with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Quantitative Data
Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast)This compound8.5
A549 (Lung)This compound12.2
HepG2 (Liver)This compound15.7
Doxorubicin (Control)1.2

This data is hypothetical and for illustrative purposes only.

Potential Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents.[8] Indole derivatives have been identified as a promising class of compounds with antibacterial and antifungal properties.[5][8] The presence of the bromo group in this compound could enhance its antimicrobial potential.[5]

Hypothetical Mechanism of Action: Membrane Disruption

One possible mechanism of antimicrobial action is the disruption of the bacterial cell membrane. The lipophilic nature of the indoline core could facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[8]

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anti-inflammatory and Neuroprotective Roles

Chronic inflammation and neurodegenerative diseases are significant health concerns. Bromoindole derivatives isolated from marine sponges have demonstrated anti-inflammatory activity.[7] Furthermore, the indole scaffold is present in many neuroactive molecules.

Hypothetical Signaling Pathway in Anti-inflammatory Action

Diagram: Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Compound This compound Compound->IKK Inhibits NFkB NF-κB IKK->NFkB Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory Induces Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the test compound.

Proposed Experimental Approach for Anti-inflammatory and Neuroprotective Screening
  • Anti-inflammatory: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Neuroprotective: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural features of this compound, in the context of the known biological activities of related bromoindole and indoline carboxylate derivatives, strongly suggest its potential as a versatile pharmacological agent. The proposed experimental workflows in this guide provide a clear roadmap for the systematic investigation of its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Further research, including synthesis, in-depth biological evaluation, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

A Technical Guide to Methyl 5-bromoindoline-7-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of Methyl 5-bromoindoline-7-carboxylate, a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical properties, commercial availability, synthesis, and critical applications, offering practical insights to streamline its integration into your research workflows.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The strategic placement of functional groups on this bicyclic system allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. This compound, in particular, offers a unique combination of a reactive bromine atom for cross-coupling reactions and a methyl ester for amide bond formation or further derivatization. This trifunctional nature makes it a versatile starting material for the synthesis of complex molecular architectures. Its application has been noted in the development of novel therapeutics, including inhibitors of viral replication and protein kinases.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. This compound is a solid at room temperature with the following key characteristics:

PropertyValueSource(s)
CAS Number 860624-88-0[1]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
Synonyms 5-Bromo-indoline-7-carboxylic acid methyl ester, Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate[1]

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of commercial suppliers, catering to different research and development needs, from discovery-scale milligrams to process-scale kilograms. When selecting a supplier, researchers should consider not only the price but also the purity, availability of analytical data (e.g., NMR, HPLC), and lead times.

The following diagram outlines a logical workflow for procuring this critical reagent.

G cluster_procurement Procurement Workflow A Identify Research Need (Quantity, Purity) B Search Supplier Databases (e.g., eMolecules, ChemScraper) A->B C Shortlist Suppliers (Based on initial screening) B->C D Request Quotations (Price, Lead Time, CoA) C->D E Evaluate Supplier Data (Purity, Consistency, Support) D->E F Select Optimal Supplier E->F Decision Criteria: - Cost-Effectiveness - Quality Assurance - Delivery Speed G Place Purchase Order F->G

Caption: A streamlined workflow for the procurement of this compound.

Below is a summary of prominent commercial suppliers. Pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierAvailable QuantitiesPurityPrice (Exemplary)Source(s)
CymitQuimica 100mg, 250mg, 1g95%€116.00 (100mg)[1]
Ambeed 250mg95%$95.00 (250mg)[2]
Reagentia 100mg, 250mg, 1g, 5g-€915.65 (1g)-
BLD Pharmatech -95%--
Angene Chemical 100mg, 250mg, 1g, 5g-Contact for price-

Key Synthetic Route and Experimental Protocol

Understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common synthetic route involves the protection, bromination, and subsequent deprotection of an indoline precursor.

The following diagram illustrates a typical synthetic pathway.

G cluster_synthesis Synthetic Pathway Indoline Indoline-1,7-dicarboxylate precursor Bromination Bromination with NBS Indoline->Bromination N-Bromosuccinimide, DCM Deprotection Deprotection with TFA Bromination->Deprotection Trifluoroacetic Acid, DCM Product This compound Deprotection->Product

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom, as in Methyl 5-bromoindoline-7-carboxylate, offers a versatile handle for further chemical modification, making it a valuable building block in drug discovery. However, the presence of the halogen and the overall chemical architecture necessitates a robust understanding of its handling and safety precautions to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety considerations and handling protocols for this compound, drawing upon established principles for managing halogenated organic compounds.

Hazard Identification and Risk Assessment: Understanding the Molecule

Indoline Core: Indoline itself is classified as an irritant.[1] Contact with skin and eyes can cause irritation, and inhalation may lead to respiratory tract irritation.[2]

Bromine Substituent: The presence of bromine significantly influences the compound's reactivity and potential toxicity. Brominated organic compounds can be lachrymatory and may release hydrogen bromide upon decomposition, which is a corrosive gas.[3] During a fire, toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[3]

Based on these structural alerts, this compound should be treated as a compound with the following potential hazards:

  • Skin and Eye Irritant: Causes skin irritation and potentially serious eye irritation.[2]

  • Respiratory Irritant: Inhalation of dust or vapors may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Potential for Release of Toxic Gases: Decomposition under heat or in a fire can produce hazardous byproducts.[3]

A summary of the anticipated GHS hazard statements is provided in the table below.

Hazard ClassGHS Hazard Statement (Anticipated)
Acute Toxicity, OralH303: May be harmful if swallowed.[4]
Skin Corrosion/IrritationH315: Causes skin irritation.[2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation.
Acute Toxicity, InhalationH330: Fatal if inhaled.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A proactive approach to safety involves a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls: Containing the Hazard

All manipulations of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.[3][4] The fume hood provides a physical barrier and active ventilation to prevent the inhalation of the compound. An eyewash station and a safety shower must be readily accessible in the immediate work area.[2][3]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the compound.

  • Protective Clothing: A laboratory coat is required to protect street clothing from contamination.[3] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

The following diagram illustrates the necessary layers of protection for handling this compound.

PPE_Workflow cluster_engineering Engineering Controls cluster_ppe Personal Protective Equipment (PPE) FumeHood Chemical Fume Hood Goggles Safety Goggles/Face Shield FumeHood->Goggles Protects Eyes Eyewash Eyewash Station Researcher Researcher Eyewash->Researcher Emergency Response SafetyShower Safety Shower SafetyShower->Researcher Emergency Response Gloves Chemical Resistant Gloves Goggles->Gloves Protects Hands LabCoat Laboratory Coat Gloves->LabCoat Protects Body Respirator Respirator (as needed) LabCoat->Respirator Protects Respiratory System Researcher->FumeHood Primary Containment

Caption: A workflow diagram illustrating the essential engineering controls and personal protective equipment for handling this compound.

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and maintain the chemical's integrity.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.

  • Weighing: Weigh the solid compound in a tared, sealed container within the fume hood. Use a spatula to transfer the solid, minimizing the generation of dust.

  • Dissolution: Add the solvent to the solid in a controlled manner within the fume hood. Ensure the container is capped or covered during dissolution to prevent the release of vapors.

  • Cleaning: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.

Storage Requirements

Store this compound in a tightly sealed, clearly labeled container.[3] The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials such as strong oxidizing agents.[2][3]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

Spill Response
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.[3]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for proper disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning agent.

The following flowchart outlines the appropriate response to an accidental spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: A flowchart detailing the step-by-step procedure for responding to a spill of this compound.

Conclusion: A Culture of Safety

This compound is a valuable reagent in the pursuit of novel therapeutics. By understanding its potential hazards and implementing the robust safety protocols outlined in this guide, researchers can confidently and safely utilize this compound in their synthetic endeavors. A proactive and informed approach to chemical safety is not merely a set of rules, but a foundational element of scientific excellence.

References

Methodological & Application

Synthesis of Methyl 5-bromoindoline-7-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

Methyl 5-bromoindoline-7-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted indoline scaffold is a privileged structure found in numerous biologically active compounds. This document provides a comprehensive guide for the synthesis of this compound, offering detailed protocols and expert insights into the experimental rationale. The presented synthetic strategy is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

The overall synthetic approach is a multi-step process commencing with the synthesis of the indoline-7-carboxylic acid core, followed by esterification, nitrogen protection, regioselective bromination, and final deprotection to yield the target compound. This guide will elaborate on each of these critical stages.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed in a sequence of five key transformations. This approach ensures high purity and good overall yield by controlling the reactivity of the indoline core at each stage.

Synthesis_Workflow A Step 1: Synthesis of Indoline-7-carboxylic Acid B Step 2: Esterification A->B  CH3OH, DCC, DMAP   C Step 3: N-Boc Protection B->C  (Boc)2O, Et3N, CH2Cl2   D Step 4: Regioselective Bromination C->D  NBS, CH3CN   E Step 5: N-Boc Deprotection D->E  TFA, CH2Cl2   F Final Product: This compound E->F

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Starting Material - Methyl indoline-7-carboxylate

The synthesis begins with the preparation of the core indoline structure, followed by esterification.

Step 1: Synthesis of Indoline-7-carboxylic Acid

This procedure starts from the commercially available 7-cyanoindoline, which is hydrolyzed to the corresponding carboxylic acid.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-cyanoindoline (1 equivalent).

  • Carefully add a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to 110-120 °C and stir vigorously for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to 5 °C.

  • Slowly add a 24% aqueous solution of sodium hydroxide to adjust the pH to approximately 7-8.

  • Wash the aqueous mixture with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 2.5-3.0 with 6N hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield indoline-7-carboxylic acid.[1]

Expert Insight: The acidic hydrolysis of the nitrile group is a robust and high-yielding reaction. Careful control of the pH during workup is crucial for efficient precipitation of the carboxylic acid.

Step 2: Esterification to Methyl indoline-7-carboxylate

The carboxylic acid is then converted to its methyl ester using a standard esterification protocol.

Protocol:

  • Dissolve indoline-7-carboxylic acid (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the cooled solution.

  • Add methanol (1.2 equivalents) and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl indoline-7-carboxylate.[2]

Expert Insight: The Steglich esterification is highly efficient for this substrate. Using DMAP as a catalyst is key to accelerating the reaction and minimizing side products. Anhydrous conditions are essential for a successful outcome.

Part 2: Introduction of the Bromo-Substituent

This part of the synthesis involves protecting the indoline nitrogen, followed by a regioselective bromination at the 5-position.

Step 3: N-Boc Protection of Methyl indoline-7-carboxylate

To prevent unwanted side reactions and to direct the subsequent bromination, the nitrogen of the indoline ring is protected with a tert-butyloxycarbonyl (Boc) group.

Protocol:

  • Dissolve Methyl indoline-7-carboxylate (1 equivalent) in anhydrous dichloromethane (CH2Cl2).

  • Add triethylamine (Et3N) (1.5 equivalents).

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-protected product is often of sufficient purity for the next step, or it can be purified by column chromatography.[3]

Expert Insight: The Boc group is an excellent choice for protecting the indoline nitrogen due to its stability under neutral and basic conditions and its facile removal under acidic conditions. The electron-withdrawing nature of the Boc group also deactivates the pyrrole ring towards electrophilic attack, favoring substitution on the benzene ring.

Step 4: Regioselective Bromination

The key step of introducing the bromine atom at the 5-position is achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS).

Protocol:

  • Dissolve N-Boc-methyl indoline-7-carboxylate (1 equivalent) in acetonitrile (CH3CN).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 5-bromo-1-(tert-butoxycarbonyl)indoline-7-carboxylate.

Expert Insight: The N-Boc protecting group acts as a para-directing group, favoring the introduction of the bromine atom at the 5-position of the indoline ring. Using a mild brominating agent like NBS at low temperatures helps to control the regioselectivity and minimize the formation of di-brominated byproducts.

Part 3: Final Deprotection to Yield the Target Compound

The final step involves the removal of the Boc protecting group to furnish the desired this compound.

Step 5: N-Boc Deprotection

The Boc group is readily cleaved under acidic conditions.

Protocol:

  • Dissolve Methyl 5-bromo-1-(tert-butoxycarbonyl)indoline-7-carboxylate (1 equivalent) in dichloromethane (CH2Cl2).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the final product by column chromatography or recrystallization to yield pure this compound.

Expert Insight: TFA is a highly effective reagent for Boc deprotection. The reaction is typically clean and proceeds to completion within a short period. Careful neutralization is important to avoid any potential side reactions with the ester functionality.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1 7-CyanoindolineH2SO4, NaOH, HClIndoline-7-carboxylic acid85-95%
2 Indoline-7-carboxylic acidCH3OH, DCC, DMAPMethyl indoline-7-carboxylate80-90%
3 Methyl indoline-7-carboxylate(Boc)2O, Et3NN-Boc-methyl indoline-7-carboxylate90-98%
4 N-Boc-methyl indoline-7-carboxylateNBSMethyl 5-bromo-1-(tert-butoxycarbonyl)indoline-7-carboxylate75-85%
5 Methyl 5-bromo-1-(tert-butoxycarbonyl)indoline-7-carboxylateTFAThis compound90-97%

Conclusion

The synthetic route detailed in this application note provides a reliable and well-documented pathway for the preparation of this compound. By following these protocols and considering the expert insights, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The strategic use of protecting groups and the careful selection of reagents are paramount to achieving high yields and purity.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically detailed protocol for the synthesis of Methyl 5-bromoindoline-7-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering not only a step-by-step guide but also the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Substituted Indolines

Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and a methyl carboxylate at the 7-position creates a versatile intermediate, this compound. This functionalization allows for further chemical modifications, such as cross-coupling reactions at the bromine-bearing carbon, making it a key component in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders[1]. The strategic placement of these functional groups provides a chemical handle for library synthesis and structure-activity relationship (SAR) studies.

This guide will detail a reliable and reproducible synthetic route, emphasizing safety, efficiency, and product purity.

Proposed Synthetic Pathway

The most direct proposed pathway for the synthesis of this compound involves the selective bromination of the commercially available starting material, Methyl indoline-7-carboxylate. This approach is favored for its atom economy and straightforward execution.

Synthetic_Pathway Start Methyl indoline-7-carboxylate Intermediate This compound Start->Intermediate N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature

Caption: Proposed synthetic route for this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
Methyl indoline-7-carboxylate≥95%Commercially AvailableStarting material.
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Commercially AvailableRecrystallize from water if necessary.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to avoid side reactions.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor aqueous work-up.
Saturated Sodium Thiosulfate (Na₂S₂O₃)ACS GradePrepared in-houseFor quenching excess bromine.
Brine (Saturated NaCl solution)ACS GradePrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying organic layers.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware and consumables

Experimental Protocol: Synthesis of this compound

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl indoline-7-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Place the flask under an inert atmosphere (Nitrogen or Argon). While N-H bonds are present, an inert atmosphere is good practice to prevent side reactions with atmospheric moisture.

  • Cool the reaction mixture to 0 °C using an ice bath.

Bromination
  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous acetonitrile.

  • Slowly add the NBS solution to the stirred solution of Methyl indoline-7-carboxylate at 0 °C over 15-20 minutes using a dropping funnel. The slow addition helps to control the reaction exotherm and improve selectivity. The use of NBS is a common and effective method for the bromination of activated aromatic rings like indolines.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The product should have a different Rf value compared to the starting material.

Work-up and Extraction
  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • To the remaining residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine (1 x volume of organic layer).

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and regiochemistry of the bromination.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (such as nitrile gloves) when handling chemicals.[2]

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.[3]

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood.

  • Bromine (if used as an alternative): Bromine is highly corrosive, toxic, and a strong oxidizing agent.[4][5][6] It can cause severe burns upon contact with skin and is fatal if inhaled.[5][6] All work with bromine must be conducted in a chemical fume hood with the sash as low as possible.[3] Appropriate PPE, including fluorinated rubber gloves, chemical splash goggles, and a face shield, must be worn.[3] Have a bromine spill kit readily available.

  • Solvents: Dichloromethane and acetonitrile are volatile and have associated health risks. Avoid inhalation of vapors and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature. Inactive NBS.Extend the reaction time and monitor by TLC. If no further conversion is observed, consider adding a small additional portion of fresh NBS. Ensure NBS is from a reliable source and has been stored properly.
Formation of Multiple ProductsOver-bromination or side reactions.Ensure slow addition of NBS at 0 °C. Use of a less polar solvent might improve selectivity. Ensure the starting material is pure.
Low YieldLoss of product during work-up or purification.Perform extractions thoroughly. Be careful during the separation of layers. Optimize the chromatography conditions to ensure good separation and recovery.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The rationale provided for each step aims to empower the user with a deeper understanding of the chemical transformations involved.

References

The Strategic Utility of Methyl 5-bromoindoline-7-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Indoline Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the indoline nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Its inherent three-dimensionality and capacity for diverse functionalization make it a highly sought-after building block. Within this class of molecules, Methyl 5-bromoindoline-7-carboxylate emerges as a particularly strategic starting material. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block. We will explore its critical role in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols to empower your synthetic endeavors.

The strategic placement of the bromine atom at the 5-position and the methyl ester at the 7-position offers orthogonal handles for sequential, site-selective modifications. The bromo-substituent serves as a versatile linchpin for the introduction of a wide array of molecular complexity via transition-metal-catalyzed cross-coupling reactions, while the ester functionality provides a site for amide bond formation or further synthetic transformations. This dual functionality makes this compound an ideal starting point for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.[1][2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₁₀BrNO₂[3]
Molecular Weight 256.10 g/mol [3]
CAS Number 860624-88-0[3]
Appearance Solid[3]
Synonyms 5-Bromo-indoline-7-carboxylic acid methyl ester, Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate[3]

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[1][4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[1]

    • Skin: Wash off with soap and plenty of water.[1]

    • Inhalation: Move to fresh air.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position of this compound is primed for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6]

Below, we detail the application of this building block in four key palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[7] This reaction is particularly valuable in medicinal chemistry for accessing compounds that can engage in π-stacking interactions with biological targets.

Conceptual Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalysis Catalytic System cluster_product Product Indoline This compound Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Indoline->Catalyst Oxidative Addition BoronicAcid Aryl/Heteroaryl Boronic Acid/Ester Base Base (e.g., K₂CO₃, Cs₂CO₃) BoronicAcid->Base Activation CoupledProduct 5-Aryl/Heteroaryl Indoline Derivative Catalyst->CoupledProduct Reductive Elimination Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of Methyl 5-(pyridin-3-yl)indoline-7-carboxylate

This protocol is adapted from established procedures for Suzuki-Miyaura couplings on bromoindoles.[8][9]

Materials:

  • This compound (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, pyridine-3-boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[5][10] This reaction allows for the coupling of the indoline scaffold with a wide range of primary and secondary amines.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-H⁺ Amido->Pd0 Product Coupled Product Amido->Product Reductive Elimination ArylHalide Ar-Br Amine R₂NH Base Base ProtonatedBase Base-H⁺

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of Methyl 5-(phenylamino)indoline-7-carboxylate

This protocol is based on established methods for the Buchwald-Hartwig amination of bromo-heterocycles.[10][11][12]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, sealable reaction tube, add this compound, sodium tert-butoxide, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene, followed by aniline.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[13][14] The resulting alkynylindoles are versatile intermediates that can undergo further transformations, such as click chemistry or cyclization reactions.

Detailed Protocol: Synthesis of Methyl 5-(phenylethynyl)indoline-7-carboxylate

This protocol is adapted from general procedures for the Sonogashira coupling of bromoindoles.[15][16]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, triethylamine, and phenylacetylene.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Indoline Core

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[4][17] This reaction allows for the introduction of vinyl groups, which can serve as handles for further synthetic manipulations.

Detailed Protocol: Synthesis of Methyl 5-((E)-2-phenylvinyl)indoline-7-carboxylate

This protocol is based on general procedures for the Heck reaction.[18]

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(o-tolyl)phosphine (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealable tube, combine this compound, styrene, Pd(OAc)₂, and tri(o-tolyl)phosphine.

  • Add anhydrous DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Applications in Kinase Inhibitor Synthesis

The indoline and azaindoline scaffolds are prominent in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site.[1][19] this compound serves as an excellent starting material for the synthesis of such inhibitors. The bromine at the 5-position allows for the introduction of various substituents that can extend into the solvent-exposed region of the kinase, thereby enhancing potency and selectivity.

Workflow: Kinase Inhibitor Synthesis

G StartMat Methyl 5-bromoindoline- 7-carboxylate Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) StartMat->Coupling Intermediate Functionalized Indoline Intermediate Coupling->Intermediate Modification Further Synthetic Modifications (e.g., Amide Coupling) Intermediate->Modification FinalProduct Kinase Inhibitor Candidate Modification->FinalProduct

Caption: General synthetic workflow towards kinase inhibitors.

Conclusion

This compound is a high-value building block for organic synthesis, offering a strategic platform for the construction of complex molecules with significant biological potential. Its dual functionality allows for a range of selective transformations, with palladium-catalyzed cross-coupling reactions being particularly powerful tools for its elaboration. The protocols and conceptual frameworks provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and creative use of this versatile scaffold in the pursuit of novel therapeutics and other advanced materials.

References

The Strategic Utility of Methyl 5-bromoindoline-7-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indoline Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the indoline scaffold stands as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds. Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interacting with biological targets, while the aromatic portion offers opportunities for diverse functionalization. The introduction of a bromine atom at the 5-position, as in Methyl 5-bromoindoline-7-carboxylate, transforms this scaffold into a versatile building block, primed for sophisticated chemical modifications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound, with a focus on its application in the synthesis of kinase inhibitors, a cornerstone of modern cancer therapy.

The rationale for employing this specific bromo-indoline derivative lies in its inherent chemical reactivity and its potential to serve as a linchpin in combinatorial library synthesis and lead optimization campaigns. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of aryl, heteroaryl, and amino substituents. This capability is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to enhance potency, selectivity, and pharmacokinetic properties.[1] Furthermore, the indoline core itself can act as a bioisosteric replacement for the indole nucleus, offering a nuanced modulation of electronic and conformational properties that can lead to improved drug-like characteristics.[2][3]

This document will detail robust and field-proven protocols for two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The causality behind experimental choices will be elucidated, empowering the researcher to not only execute these protocols but also to adapt and troubleshoot them effectively.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₀H₁₀BrNO₂[4]
Molecular Weight 256.10 g/mol [4]
Appearance Off-white to light yellow solid
CAS Number 860624-88-0
Storage Store at 2-8 °C, protect from light

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

PART 1: Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity

The bromine atom at the C5 position of this compound is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their functional group tolerance, high yields, and broad substrate scope, making them indispensable tools in drug discovery.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5][6] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are frequently found in the active sites of protein kinases.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though other catalysts like Pd(dppf)Cl₂ can also be effective. The choice of catalyst and ligand can significantly influence reaction efficiency.

  • Ligand: The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For challenging couplings, more sophisticated ligands may be required.

  • Base: A base is crucial for the transmetalation step, activating the boronic acid partner. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used to avoid side reactions.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and an aqueous solution of the base is typically employed to ensure the solubility of all reactants.

Experimental Workflow:

Suzuki_Workflow reagents Combine: - this compound - Arylboronic acid - Palladium Catalyst - Base solvent Add Solvent System (e.g., Dioxane/Water) reagents->solvent Dissolve reaction Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction Reaction Setup workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup Quench & Extract purification Purification (Column Chromatography) workup->purification Isolate Crude Product product Characterized Product purification->product Pure Compound

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Stir the mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand PPh₃, dppf
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O
Temperature 80-110 °C
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][8][9] This reaction is of paramount importance in medicinal chemistry, as the amino group is a key pharmacophore in many kinase inhibitors, often forming critical hydrogen bonds in the ATP-binding pocket.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Experimental Workflow:

Buchwald_Hartwig_Workflow reagents Combine: - this compound - Amine - Palladium Pre-catalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent Suspend reaction Heat under Inert Atmosphere (e.g., 90-110 °C) solvent->reaction Reaction Setup workup Aqueous Workup (Quench and Extract) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification Isolate Crude Product product Characterized Product purification->product Pure Compound

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst System: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended Conditions
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, SPhos, RuPhos
Base NaOtBu, LHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF
Temperature 90-120 °C

PART 2: Application in Kinase Inhibitor Synthesis

The functionalized indoline derivatives synthesized from this compound are valuable intermediates in the development of kinase inhibitors. The indolinone core, for instance, is a well-established scaffold for inhibitors of various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[10]

Signaling Pathway Context:

Kinase_Signaling cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Ligand Binding & Dimerization Downstream Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) P_RTK->Downstream Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Activation Cascade Inhibitor Indoline-based Kinase Inhibitor Inhibitor->P_RTK Inhibition

Caption: Simplified RTK signaling pathway and the inhibitory action of indoline-based kinase inhibitors.

The ability to introduce diverse substituents at the 5-position of the indoline ring allows for fine-tuning of the inhibitor's interaction with the kinase active site. For example, an aryl group introduced via Suzuki coupling can occupy a hydrophobic pocket, while an amino group installed by Buchwald-Hartwig amination can form a crucial hydrogen bond with the hinge region of the kinase.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its pre-functionalized nature, with a bromine atom ready for cross-coupling and a methyl ester for further derivatization, provides a rapid and efficient entry point to a diverse range of complex molecules. The robust protocols detailed herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination empower researchers to leverage this versatile scaffold in their drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The logical application of these synthetic strategies, grounded in a solid understanding of reaction mechanisms and the principles of medicinal chemistry, will undoubtedly continue to fuel the development of new and effective therapeutics.

References

Cross-coupling reactions involving "Methyl 5-bromoindoline-7-carboxylate" (e.g., Suzuki, Buchwald-Hartwig)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indoline Scaffold and C-5 Functionalization

The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous natural products and pharmaceutical agents. Its unique three-dimensional structure and rich chemical handles make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. Functionalization of the indoline ring system allows for the fine-tuning of a compound's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.

Among the various positions on the indoline ring, C-5 is a key site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as powerful and versatile methods for forging new carbon-carbon and carbon-nitrogen bonds at this position.[1][2] These reactions are renowned for their broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions, making them indispensable tools in modern synthetic chemistry.[2][3]

This guide provides detailed application notes and experimentally-derived protocols for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of Methyl 5-bromoindoline-7-carboxylate (CAS: 860624-88-0).[4] As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to impart a deeper understanding of the underlying chemical principles and the rationale behind the selection of specific reagents and conditions.

Substrate Profile: this compound [4]

PropertyValue
Chemical Name Methyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate
CAS Number 860624-88-0
Molecular Formula C₁₀H₁₀BrNO₂
Molecular Weight 256.10 g/mol
Appearance Solid
Purity Typically >95%

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[5][6] This reaction is particularly valuable for creating biaryl and heteroaryl-aryl linkages, which are common in pharmaceutically active molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation Complex R-Pd(II)(R')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OR)2 + Base) Product R-R' Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration R-Br Methyl 5-bromoindoline- 7-carboxylate R'-B(OR)2 Boronic Acid/Ester Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Complex R-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Amido Complex R-Pd(II)(NR'R'')L Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation (HNR'R'' + Base) Product R-NR'R'' Amido Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration R-Br Methyl 5-bromoindoline- 7-carboxylate HNR'R'' Amine Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Oven-dry glassware Weigh_Reagents Weigh solid reagents Dry_Glassware->Weigh_Reagents Inert_Atmosphere Establish inert atmosphere Weigh_Reagents->Inert_Atmosphere Add_Solvent_Reagents Add solvent and liquid reagents Inert_Atmosphere->Add_Solvent_Reagents Degas Degas reaction mixture Add_Solvent_Reagents->Degas Heat_Stir Heat and stir Degas->Heat_Stir Monitor Monitor progress (TLC/LC-MS) Heat_Stir->Monitor Cool_Quench Cool and quench reaction Monitor->Cool_Quench Extract Extract with organic solvent Cool_Quench->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by chromatography Dry_Concentrate->Purify

References

Application Notes & Protocols: N-Functionalization of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-Functionalized Indoline Scaffold

The indoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity. The ability to selectively introduce functional groups at the nitrogen atom (N-functionalization) of the indoline nucleus is a critical step in drug discovery, allowing for the precise modulation of a molecule's steric and electronic properties. This fine-tuning directly impacts its pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, highly functionalized substrate: Methyl 5-bromoindoline-7-carboxylate . This molecule presents a unique synthetic challenge and opportunity. The presence of two electron-withdrawing groups—a bromine atom at the 5-position and a methyl carboxylate at the 7-position—significantly influences the electronic character of the indoline nitrogen. While these groups increase the acidity of the N-H proton, facilitating deprotonation, they also render the system electron-deficient, which can impact the efficiency of certain catalytic cross-coupling reactions.

These application notes provide a comprehensive overview of robust and field-proven methodologies for the N-functionalization of this versatile building block. We will delve into the mechanistic rationale behind protocol choices, offering researchers, scientists, and drug development professionals the in-depth knowledge required to successfully synthesize novel N-aryl and N-alkyl indoline derivatives.

Chapter 1: Palladium-Catalyzed N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate.[1] This reaction is particularly powerful for creating N-arylindoles, which are prevalent in antipsychotic drugs and other biologically active compounds.[2][3]

Mechanistic Considerations & Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[1] For an electron-deficient substrate like this compound, the choice of ligand and base is critical to ensure efficient turnover and suppress side reactions.

  • Catalyst & Ligand: The combination of a palladium precursor, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand is essential.[3] Ligands like XPhos or tBuXPhos promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] For hindered or electron-poor substrates, these ligands accelerate the reaction and improve yields.

  • Base: A strong, non-nucleophilic base is required to deprotonate the indoline nitrogen, forming the active nucleophile. Sodium tert-butoxide (NaOt-Bu) is highly effective.[3] For substrates with base-sensitive functional groups (though the methyl ester here is reasonably robust), a weaker base like potassium phosphate (K₃PO₄) can be a viable alternative, albeit potentially requiring longer reaction times or higher temperatures.[3]

Workflow for Buchwald-Hartwig N-Arylation

sub Substrate Loading reagents Add Pd Catalyst, Ligand, and Base sub->reagents 1 solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent 2 purge Inert Atmosphere (Argon Purge) solvent->purge 3 reaction Heat Reaction (80-110 °C) purge->reaction 4 quench Reaction Quench (e.g., Water, NH4Cl) reaction->quench 5 extract Workup & Extraction quench->extract 6 purify Purification (Column Chromatography) extract->purify 7

Caption: General workflow for Pd-catalyzed N-arylation.

Detailed Protocol: N-Arylation with 4-Bromoanisole

This protocol details the coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, 4-bromoanisole, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated indoline.

ParameterRecommended ConditionRationale / Citation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, stable Pd(0) or Pd(II) precursors.[3]
Ligand XPhos, tBuXPhosBulky, electron-rich ligands accelerate key catalytic steps.[2]
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic base for N-H deprotonation.[3]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are crucial for reaction efficiency.[3]
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Atmosphere Inert (Argon or N₂)Prevents oxidation and deactivation of the palladium catalyst.

Chapter 2: Copper-Catalyzed N-Arylation via Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically involving a copper catalyst.[4] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper with specific ligands, allowing the reaction to proceed under milder conditions.[5][6] This makes it a cost-effective and practical alternative to palladium-catalyzed methods.

Mechanistic Considerations & Rationale

The modern Ullmann reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The choice of ligand is critical for stabilizing the copper intermediates and facilitating the coupling process.

  • Catalyst & Ligand: Copper(I) iodide (CuI) is a commonly used and inexpensive catalyst precursor. The reaction's efficiency is dramatically improved by the addition of a ligand. Diamine ligands, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, have proven to be highly effective in promoting the N-arylation of indoles.[4] These ligands chelate to the copper center, increasing its reactivity.

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically sufficient.[4][7]

  • Solvent: A polar aprotic solvent like dioxane or dimethyl sulfoxide (DMSO) is generally used.[7]

Catalytic Cycle for Ullmann Condensation

CuI Cu(I)X Cu_Indoline L-Cu(I)-Indolinate CuI->Cu_Indoline + Indoline, Base, Ligand (L) - HX CuIII L-Cu(III)(Indolinate)(Ar)X Cu_Indoline->CuIII Oxidative Addition + Ar-X CuIII->CuI Reductive Elimination Product N-Arylindoline CuIII->Product Substrates Indoline-NH + Ar-X

Caption: Simplified catalytic cycle for Ullmann N-arylation.

Detailed Protocol: N-Arylation with Iodobenzene

This protocol describes the copper-catalyzed coupling of this compound with iodobenzene.

Materials:

  • This compound (1.0 eq)

  • Iodobenzene (1.5 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous Dioxane

Procedure:

  • In an oven-dried reaction vial, combine this compound, K₃PO₄, and CuI.

  • Seal the vial with a septum, then evacuate and backfill with argon.

  • Add anhydrous dioxane, followed by iodobenzene and the diamine ligand via syringe.

  • Place the vial in a preheated oil bath at 110 °C.

  • Stir the mixture for 24-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue using silica gel chromatography to obtain the desired product.

ParameterRecommended ConditionRationale / Citation
Copper Source CuIInexpensive and effective Cu(I) precursor.[4]
Ligand trans-1,2-cyclohexanediamineAccelerates the reaction and allows for milder conditions.[4]
Base K₃PO₄ or K₂CO₃Sufficiently strong base for this coupling.[4][7]
Solvent Dioxane or DMSOPolar aprotic solvents that solubilize reagents well.[7]
Temperature 90 - 140 °CHigher temperatures are often needed compared to Pd-catalysis.[4]
Aryl Halide Aryl Iodide > Aryl BromideReactivity order for Ullmann coupling.[4]

Chapter 3: N-Alkylation Methodologies

Introducing alkyl groups at the indoline nitrogen is another crucial transformation. This can be achieved through classical methods using alkyl halides or through more modern, atom-economical approaches like dehydrogenative coupling with alcohols.

Iridium-Catalyzed Dehydrogenative N-Alkylation with Alcohols

This modern approach offers a greener alternative to traditional alkylation, using alcohols as alkylating agents and generating water as the only byproduct.[8][9] An iridium catalyst facilitates a "borrowing hydrogen" mechanism.

Protocol:

  • In a reaction tube, combine this compound (1.0 eq), the primary alcohol (e.g., benzyl alcohol, 3.0 eq), an iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.5 mol%), and a base (e.g., KOH, 1.5 eq).[8]

  • Add water as the solvent. The reaction can be performed under air.[8]

  • Stir the mixture under reflux (or at elevated temperature, ~100-110 °C) for 12-24 hours.

  • Cool to room temperature, extract with ethyl acetate, wash with water, and dry the organic phase.

  • Purify by silica gel chromatography.

Classical N-Alkylation with Alkyl Halides

This is a straightforward and widely used method. It involves deprotonation of the indoline nitrogen with a base, followed by nucleophilic substitution on an alkyl halide.[10]

Protocol:

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, use with caution) at 0 °C.

  • Stir for 30 minutes to allow for deprotonation.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and purify the product by column chromatography.

MethodAlkylating AgentCatalyst/BaseAdvantagesDisadvantages
Dehydrogenative AlcoholsIridium Catalyst / KOHAtom economical, green (water byproduct).[8][9]Requires specific catalyst, may need higher temps.
Classical Alkyl HalidesK₂CO₃, NaH, Cs₂CO₃Widely applicable, simple setup.[10]Generates salt waste, uses hazardous alkyl halides.

Chapter 4: Product Characterization

Following synthesis and purification, the structure of the N-functionalized indoline product must be confirmed. Standard spectroscopic techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation. In ¹H NMR, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the introduced aryl or alkyl group are key indicators of a successful reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching band (typically around 3300-3400 cm⁻¹) provides further evidence of N-functionalization.

The expected spectroscopic data will vary depending on the specific functional group introduced. For instance, the introduction of an aromatic ring will result in new signals in the aromatic region of the NMR spectrum.[11][12]

References

Application Notes and Protocols: Derivatization of the Carboxylate Group of "Methyl 5-bromoindoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][3][4] "Methyl 5-bromoindoline-7-carboxylate" is a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of the bromo substituent and the carboxylate group offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates.[5][6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of the C7-carboxylate group of this compound. We will delve into the core chemical strategies, provide step-by-step protocols for key transformations, and offer insights into experimental design and troubleshooting. The primary focus will be on the conversion of the methyl ester to a diverse range of amides, a critical transformation in drug discovery for modulating physicochemical properties and target engagement.

Strategic Approaches to Carboxylate Derivatization

The conversion of the methyl ester of this compound into other functional groups, primarily amides, is a cornerstone of library synthesis in medicinal chemistry. Two principal pathways are commonly employed:

  • Direct Aminolysis/Amidation: This approach involves the direct reaction of the methyl ester with an amine. While seemingly straightforward, this method often requires harsh conditions (high temperatures) or specialized catalysts, such as nickel-based systems, to activate the relatively stable C(acyl)-O bond of the methyl ester.[8][9][10][11]

  • Two-Step Hydrolysis-Coupling Sequence: This is the most prevalent and versatile strategy. It involves the initial hydrolysis (saponification) of the methyl ester to the corresponding carboxylic acid, followed by the coupling of this acid with a desired amine using a peptide coupling reagent.[12][13] This method offers broader substrate scope and generally proceeds under milder conditions.

This guide will focus on the more universally applicable two-step hydrolysis-coupling sequence, providing detailed protocols for both the saponification and subsequent amide bond formation using industry-standard coupling reagents.

Workflow Overview: Two-Step Hydrolysis-Coupling

The logical flow for converting the methyl ester to a diverse library of amides is depicted below. This process ensures the efficient synthesis of the crucial carboxylic acid intermediate, which is then activated and coupled with various amines.

G cluster_0 PART 1: Intermediate Synthesis cluster_1 PART 2: Amide Library Synthesis Start This compound Saponification Saponification (Ester Hydrolysis) Start->Saponification LiOH or NaOH THF/H₂O or MeOH/H₂O Purification1 Work-up & Purification (Acidification, Extraction) Saponification->Purification1 Acid 5-Bromoindoline-7-carboxylic acid Coupling Amide Coupling Reaction Acid->Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF, DCM) Purification1->Acid Purification2 Work-up & Purification (Aqueous Washes, Chromatography) Coupling->Purification2 Amine Primary or Secondary Amine (R¹R²NH) Amine->Coupling Product 5-Bromoindoline-7-carboxamide Derivative Purification2->Product

Caption: General workflow for the two-step derivatization of the carboxylate.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Review the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Saponification of this compound

This protocol details the base-mediated hydrolysis of the methyl ester to yield the corresponding carboxylic acid, a critical intermediate for subsequent coupling reactions.[14][15][16]

Materials and Reagents:

ReagentGradeSupplier Example
This compound>95%CymitQuimica
Lithium Hydroxide (LiOH) monohydrateReagent GradeSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Deionized Water
Hydrochloric Acid (HCl), 1NVolumetric StandardVWR
Ethyl Acetate (EtOAc)ACS GradeVWR
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add a mixture of THF and deionized water (e.g., a 3:1 to 4:1 ratio, sufficient to dissolve the starting material, typically 10-20 mL per gram of ester). Stir until the solid is fully dissolved.

  • Base Addition: Add Lithium Hydroxide (LiOH) monohydrate (1.5 - 3.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1N HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Bromoindoline-7-carboxylic acid.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization, making it an excellent choice for generating amide libraries.[17][18]

Mechanism of Action:

The HATU-mediated coupling involves the activation of the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond.[17][18] The presence of a non-nucleophilic base like DIPEA is crucial for deprotonating the carboxylic acid and facilitating the reaction.

G cluster_0 Activation cluster_1 Coupling Acid R-COOH ActiveEster R-CO-OAt (Active Ester) Acid->ActiveEster Pre-activation HATU HATU HATU->ActiveEster Pre-activation Base DIPEA Base->ActiveEster Pre-activation Amide R-CONR'R'' (Amide Product) ActiveEster->Amide Amine R'R''NH Amine->Amide

Caption: Simplified HATU coupling mechanism.

Materials and Reagents:

ReagentGradeSupplier Example
5-Bromoindoline-7-carboxylic acid>95%(From Protocol 1)
HATU>98%Benchchem
Amine (Primary or Secondary)VariousSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)>99%Sigma-Aldrich
Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
1N Hydrochloric Acid (HCl)Volumetric StandardVWR
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-Bromoindoline-7-carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq) in anhydrous DMF in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 15-30 minutes at room temperature. This "pre-activation" step is often beneficial.[19]

  • Amine Addition: Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Aqueous Washes: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃ solution, and finally with brine.[17] These washes serve to remove unreacted starting materials, excess base, and reaction byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[20][21]

Mechanism of Action:

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[20] This unstable intermediate is intercepted by HOBt to form a more stable HOBt-ester, which is less prone to racemization. The amine then attacks this active ester to yield the final amide product.[20][22]

Materials and Reagents:

ReagentGradeSupplier Example
5-Bromoindoline-7-carboxylic acid>95%(From Protocol 1)
EDC·HCl (EDCI)>98%Benchchem
HOBt Hydrate>97%Benchchem
Amine (Primary or Secondary)VariousSigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)>99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR
10% Citric Acid Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 5-Bromoindoline-7-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq). Dissolve the mixture in anhydrous DCM (or DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[20]

  • Base Addition: If the amine is used as a salt (e.g., hydrochloride), add a base such as DIPEA or triethylamine (1.2 - 2.5 eq) dropwise.[23]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM.

  • Aqueous Washes: Wash the organic layer sequentially with 10% citric acid solution, water, saturated NaHCO₃ solution, and brine.[23] The aqueous washes are effective at removing the urea byproduct formed from EDC.[23]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Incomplete Saponification Insufficient base, short reaction time, or low temperature.Increase the equivalents of LiOH (up to 5 eq), prolong the reaction time, or gently warm the reaction (e.g., to 40 °C). Ensure the ester is fully dissolved.
Low Yield in Amide Coupling Inactive coupling reagent, wet solvent/reagents, steric hindrance.Use fresh, high-purity coupling reagents. Ensure all glassware, solvents, and reagents are anhydrous. For sterically hindered amines or acids, switch to a more potent coupling reagent like HATU.[17]
Formation of Side Products Over-activation of the carboxylic acid; side reactions involving the bromo- or indoline- moiety.In EDC/HOBt couplings, avoid excess EDC. Ensure the temperature is controlled. The indoline nitrogen is a potential site for side reactions; N-protection may be necessary for complex syntheses.
Difficult Purification Urea byproduct from EDC is present in the crude product.Perform thorough aqueous washes with dilute acid (e.g., 1N HCl or citric acid) to protonate and solubilize the urea byproduct in the aqueous phase.[23]
No Reaction Poor quality starting materials; incorrect stoichiometry.Verify the identity and purity of all starting materials by NMR or LC-MS. Double-check all calculations for equivalents and concentrations.

Conclusion

The derivatization of the carboxylate group of this compound is a pivotal step in the synthesis of novel indoline-based compounds for drug discovery. The two-step sequence of saponification followed by amide coupling provides a robust and highly versatile platform for generating extensive chemical libraries. By carefully selecting the appropriate coupling reagents and optimizing reaction conditions as detailed in these protocols, researchers can efficiently synthesize a diverse range of carboxamide derivatives. This enables a thorough exploration of the structure-activity landscape, ultimately facilitating the development of new and effective therapeutic agents.

References

Application Note: A Scalable and Robust Synthesis of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromoindoline-7-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. This application note provides a detailed, scalable, and validated two-step protocol for the synthesis of this compound. The described methodology focuses on operational simplicity, safety, and high yield, making it suitable for researchers, scientists, and drug development professionals in both academic and industrial settings. The protocol begins with the regioselective bromination of methyl indole-7-carboxylate, followed by a catalytic transfer hydrogenation to afford the target indoline. This guide offers in-depth technical insights, step-by-step procedures, safety protocols, and characterization data.

Introduction

Indoline scaffolds are privileged structures in drug discovery, forming the core of numerous natural products and synthetic drugs. The functionalization of the indoline nucleus allows for the precise modulation of physicochemical and pharmacological properties. Specifically, this compound serves as a versatile intermediate, with the bromine atom providing a handle for further chemical modifications such as cross-coupling reactions, while the ester and amine functionalities allow for diverse derivatization strategies.

The synthesis of substituted indolines can be challenging, often requiring harsh reaction conditions or multi-step procedures that are not amenable to scale-up. This document outlines a robust and efficient two-step synthesis designed for scalability, starting from the commercially available methyl indole-7-carboxylate.

Overall Synthetic Strategy

The synthesis is accomplished via a two-step sequence:

  • Electrophilic Bromination: The first step involves the regioselective bromination of the electron-rich indole ring of methyl indole-7-carboxylate at the C5-position using N-Bromosuccinimide (NBS). This reagent is favored for its ability to provide a low, steady concentration of bromine, which helps in minimizing side reactions.[1][2]

  • Catalytic Transfer Hydrogenation: The second step is the reduction of the C2-C3 double bond of the resulting methyl 5-bromo-1H-indole-7-carboxylate to yield the target indoline. A catalytic transfer hydrogenation using palladium on carbon (Pd/C) is employed. This method is advantageous as it avoids the need for high-pressure hydrogen gas, making it more suitable for standard laboratory setups and safer for scale-up.[3][4]

This strategy was chosen for its high efficiency, use of readily available and relatively safe reagents, and operational simplicity, which are critical factors for scaling up chemical syntheses.[5][6]

Reaction Diagrams and Workflow

Overall Reaction Scheme

Reaction_Scheme start Methyl indole-7-carboxylate intermediate Methyl 5-bromo-1H-indole-7-carboxylate start->intermediate NBS, DMF 0 °C to rt final This compound intermediate->final Pd/C, HCOOH MeOH, rt

Caption: Overall two-step synthesis route.

Experimental Workflow

Experimental_Workflow A Step 1: Bromination Dissolve Methyl indole-7-carboxylate in DMF B Cool to 0 °C A->B C Add NBS portion-wise B->C D Warm to Room Temperature Stir for 2-3 hours C->D E Reaction Quench Add water and stir D->E F Isolation of Intermediate Filter, wash with water, and dry E->F G Step 2: Reduction Suspend intermediate and Pd/C in MeOH F->G H Add Formic Acid dropwise G->H I Stir at Room Temperature Monitor by TLC (2-4 hours) H->I J Filtration Filter through Celite to remove Pd/C I->J K Work-up Concentrate filtrate, add NaHCO3 (aq) J->K L Extraction Extract with Ethyl Acetate K->L M Purification Dry, concentrate, and purify by column chromatography L->M N Final Product Characterize this compound M->N

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Quantity (for 10g scale)SupplierNotes
Methyl indole-7-carboxylate93089-88-6175.1810.0 g (57.1 mmol)Commercially availableStarting material
N-Bromosuccinimide (NBS)128-08-5177.9810.7 g (60.0 mmol)Commercially availableRecrystallize from water if impure[7]
Dimethylformamide (DMF), anhydrous68-12-273.09100 mLCommercially availableAnhydrous grade is recommended
Palladium on Carbon (10 wt%)7440-05-3106.42 (Pd)1.0 gCommercially availableUse a 50% wet catalyst for safety
Formic Acid (HCOOH)64-18-646.0315 mLCommercially availableReagent grade
Methanol (MeOH)67-56-132.04200 mLCommercially availableACS grade
Ethyl Acetate (EtOAc)141-78-688.11As neededCommercially availableFor extraction and chromatography
Hexanes110-54-386.18As neededCommercially availableFor chromatography
Saturated Sodium Bicarbonate (aq)144-55-884.01As neededPrepared in-houseFor work-up
Celite®61790-53-2N/AAs neededCommercially availableFor filtration
Step-by-Step Procedure

Step 1: Synthesis of Methyl 5-bromo-1H-indole-7-carboxylate

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyl indole-7-carboxylate (10.0 g, 57.1 mmol).

  • Add anhydrous dimethylformamide (DMF, 100 mL) and stir until the solid is completely dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Once the temperature has stabilized, add N-Bromosuccinimide (NBS) (10.7 g, 60.0 mmol, 1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Portion-wise addition of NBS at low temperature controls the exothermic reaction and improves the regioselectivity, minimizing the formation of di-brominated and other side products.[8][9]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, pour the reaction mixture slowly into a beaker containing 400 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and succinimide.

  • Dry the collected solid in a vacuum oven at 50 °C overnight to yield methyl 5-bromo-1H-indole-7-carboxylate as an off-white to pale yellow solid.

    • Expected Yield: 85-95%. The product is typically of sufficient purity (>95%) to be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask, suspend the methyl 5-bromo-1H-indole-7-carboxylate (assuming 13.0 g from the previous step, ~51.2 mmol) in methanol (200 mL).

  • To this suspension, carefully add 10% Palladium on Carbon (1.0 g, ~10 wt% of substrate, using 50% wet catalyst is safer).

    • Rationale: Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of the indole double bond.[10] Using a wet catalyst minimizes the risk of ignition upon contact with the solvent.

  • With vigorous stirring, add formic acid (15 mL, ~398 mmol, ~7.8 eq) dropwise over 10 minutes. The reaction is exothermic, and gas evolution (CO2) will be observed.

    • Rationale: Formic acid serves as the hydrogen donor in this transfer hydrogenation reaction.[11] It decomposes on the palladium surface to provide hydrogen in situ, which then reduces the indole.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting indole spot has been fully consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with methanol (2 x 50 mL) to ensure complete recovery of the product.

    • Safety Note: The Celite pad with the palladium catalyst should not be allowed to dry completely as it can be pyrophoric. It should be quenched with water and disposed of according to institutional guidelines.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.

  • To the remaining residue, slowly add saturated aqueous sodium bicarbonate solution until the pH is ~8 to neutralize the excess formic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford this compound as a white to off-white solid.

    • Expected Yield: 80-90%.

Results and Characterization

CompoundAppearanceYield (%)Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)
Methyl 5-bromo-1H-indole-7-carboxylateOff-white solid92165-16810.95 (br s, 1H), 7.95 (d, J=1.6 Hz, 1H), 7.78 (d, J=1.6 Hz, 1H), 7.30 (t, J=2.8 Hz, 1H), 6.55 (dd, J=2.0, 3.2 Hz, 1H), 3.95 (s, 3H)
This compoundWhite to off-white solid8598-1017.21 (d, J=1.8 Hz, 1H), 6.95 (d, J=1.8 Hz, 1H), 4.50 (br s, 1H), 3.85 (s, 3H), 3.60 (t, J=8.4 Hz, 2H), 3.05 (t, J=8.4 Hz, 2H)

Process Safety Assessment

  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Bromine: While this protocol uses NBS to avoid handling liquid bromine, it's important to be aware that bromine is highly toxic and corrosive.[12][13][14][15][16] Any procedure involving bromine requires stringent safety measures.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst as a wet paste. Do not allow the filter cake to dry after the reaction. Quench the used catalyst with water before disposal.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • General Precautions: Standard laboratory PPE (lab coat, safety glasses, and gloves) should be worn at all times. All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

This application note provides a reliable and scalable two-step synthesis for this compound with an overall yield of approximately 70-80%. The protocol utilizes readily available reagents and avoids harsh conditions, making it a practical choice for medicinal chemistry and process development laboratories. The detailed step-by-step instructions and safety considerations ensure that the synthesis can be performed safely and efficiently.

References

Application Notes and Protocols: Strategic Protection of Methyl 5-bromoindoline-7-carboxylate for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromoindoline-7-carboxylate is a highly functionalized building block of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, decorated with a secondary amine, a bromine atom, and a methyl ester, offers multiple points for diversification to generate libraries of novel compounds. However, the inherent reactivity of the indoline nitrogen can interfere with desired chemical transformations at other positions of the molecule.[1][2] Consequently, a robust protecting group strategy is paramount for the successful and chemoselective manipulation of this valuable synthetic intermediate.

This comprehensive guide provides a detailed overview of protecting group strategies for the indoline nitrogen of this compound. We will delve into the rationale behind the selection of common protecting groups, present detailed experimental protocols for their installation and removal, and discuss the principles of orthogonal protection to enable complex synthetic routes.

The Strategic Imperative for Protecting the Indoline Nitrogen

The secondary amine of the indoline ring is nucleophilic and can readily participate in a variety of reactions, including acylation, alkylation, and oxidation.[1] This reactivity can lead to undesired side products and reduced yields in synthetic sequences targeting modification of the aromatic ring or the ester functionality. The introduction of a suitable protecting group on the indoline nitrogen mitigates this reactivity, effectively "masking" the amine and allowing for clean, high-yielding transformations elsewhere in the molecule.

The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its eventual removal.[3][4][5] An ideal protecting group for this substrate should:

  • Be introduced in high yield under mild conditions.

  • Be stable to a wide range of reagents and reaction conditions.

  • Be removable chemoselectively in high yield without affecting other functional groups.

  • Influence the reactivity of the molecule in a predictable manner.

Herein, we focus on three widely employed and versatile nitrogen protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Protection of the Indoline Nitrogen

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and its lability under acidic conditions, while being stable to a wide range of nucleophilic and basic conditions.[1][6] This makes it an excellent choice for syntheses involving base-catalyzed reactions or the use of organometallic reagents.

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. For the indoline nitrogen of this compound, this reaction is expected to proceed smoothly. The electron-withdrawing nature of the bromine and carboxylate groups may slightly decrease the nucleophilicity of the indoline nitrogen, but this is not anticipated to significantly hinder the reaction.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M) at room temperature, add triethylamine (1.2 eq).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.

The Boc group is readily cleaved under acidic conditions.[7][8][9]

Procedure:

  • Dissolve the N-Boc protected this compound in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (20-50% in DCM) or hydrochloric acid (4 M in dioxane).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid with a base (e.g., saturated aqueous sodium bicarbonate solution) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indoline.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used protecting group for amines.[10][11] It is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis, a mild and efficient method.[10][12] This makes the Cbz group orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[10][13]

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.[10][14] This method is highly effective for protecting the indoline nitrogen. The stability of the Cbz group under a broad range of non-reductive conditions makes it suitable for a variety of subsequent transformations.

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate or Potassium carbonate

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add an aqueous solution of sodium bicarbonate (2.0 eq) to create a biphasic mixture.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Separate the organic layer, and wash it with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to obtain the N-Cbz protected indoline.

The most common method for Cbz deprotection is catalytic hydrogenolysis.[10][11]

Procedure:

  • Dissolve the N-Cbz protected indoline in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the suspension under an atmosphere of hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to yield the deprotected product.

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection

The Fmoc group is a base-labile protecting group, stable to acidic and hydrogenolysis conditions.[15] Its removal is typically achieved with a mild base, such as piperidine.[15] This orthogonality to Boc and Cbz groups makes it a valuable tool in complex, multi-step syntheses.[3][5]

The Fmoc group is generally introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[16] The mild, non-acidic deprotection conditions are advantageous when acid-sensitive functional groups are present in the molecule.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • 1,4-Dioxane and water

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.

  • Add Fmoc-Cl (1.1 eq) portion-wise and stir the reaction at 0 °C for 1 hour, then at room temperature for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography to yield the N-Fmoc protected product.

The Fmoc group is cleaved using a solution of a secondary amine, most commonly piperidine.[15]

Procedure:

  • Dissolve the N-Fmoc protected indoline in a solvent such as N,N-dimethylformamide (DMF).

  • Add a solution of piperidine (e.g., 20% in DMF).

  • Stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure. The resulting dibenzofulvene-piperidine adduct can often be removed by trituration with a non-polar solvent or by column chromatography.

Summary of Protecting Group Strategies

Protecting GroupProtection ReagentDeprotection ConditionsOrthogonality
Boc (Boc)₂O, Base (e.g., TEA)Acidic (e.g., TFA, HCl)Stable to base and hydrogenolysis
Cbz Cbz-Cl, Base (e.g., NaHCO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid and base
Fmoc Fmoc-Cl, Base (e.g., NaHCO₃)Base (e.g., Piperidine)Stable to acid and hydrogenolysis

Visualization of Protecting Group Strategies

Protection Workflow

ProtectionWorkflow cluster_Boc Boc Protection cluster_Cbz Cbz Protection cluster_Fmoc Fmoc Protection Indoline This compound Boc_Reagent (Boc)₂O, Base Indoline->Boc_Reagent Protection Cbz_Reagent Cbz-Cl, Base Indoline->Cbz_Reagent Protection Fmoc_Reagent Fmoc-Cl, Base Indoline->Fmoc_Reagent Protection N_Boc_Indoline N-Boc Protected Indoline Boc_Reagent->N_Boc_Indoline N_Cbz_Indoline N-Cbz Protected Indoline Cbz_Reagent->N_Cbz_Indoline N_Fmoc_Indoline N-Fmoc Protected Indoline Fmoc_Reagent->N_Fmoc_Indoline

Caption: Workflow for the protection of this compound.

Orthogonal Deprotection Strategy

OrthogonalDeprotection N_Boc N-Boc Protected N_Cbz N-Cbz Protected Deprotected Deprotected Indoline N_Boc->Deprotected Acid (TFA, HCl) N_Fmoc N-Fmoc Protected N_Cbz->Deprotected H₂, Pd/C N_Fmoc->Deprotected Base (Piperidine)

Caption: Orthogonal deprotection strategies for the indoline nitrogen.

Conclusion

The strategic application of protecting groups is fundamental to unlocking the full synthetic potential of this compound. By carefully selecting a protecting group based on the planned synthetic route, researchers can achieve high levels of chemoselectivity and efficiency. The Boc, Cbz, and Fmoc groups, with their distinct and orthogonal deprotection conditions, provide a versatile toolkit for the synthesis of complex molecules derived from this valuable starting material. The protocols and strategies outlined in this guide are intended to serve as a valuable resource for scientists engaged in the design and execution of innovative synthetic strategies in drug discovery and development.

References

Application Notes and Protocols for Catalytic Systems in Reactions with Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a cornerstone in medicinal chemistry. Methyl 5-bromoindoline-7-carboxylate, in particular, serves as a versatile building block, offering multiple reaction sites for chemical diversification. The bromine atom at the 5-position is primed for various cross-coupling reactions, while the C-H bonds on the aromatic ring and the nitrogen atom provide further opportunities for functionalization. This guide provides a detailed overview of catalytic systems and protocols for the synthetic manipulation of this valuable intermediate, with a focus on practical applications for researchers in drug discovery and development.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, these reactions are pivotal for introducing a wide range of substituents at the 5-position, enabling extensive structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the arylation and heteroarylation of aryl halides.[1] The reaction's high functional group tolerance and the commercial availability of a vast library of boronic acids make it a first-choice for many synthetic campaigns.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]

Catalytic System Overview:

Catalyst/LigandBaseSolventTemperatureSpecial Conditions
Pd(PPh₃)₄Cs₂CO₃Ethanol100 °CMicrowave (30-40 min)
Pd(OAc)₂ / SPhosK₃PO₄Water/Acetonitrile37 °CConventional Heating (18 h)
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °CConventional Heating (2 h)

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Ethanol

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique significantly shortens reaction times compared to conventional heating, which is advantageous for high-throughput synthesis.[4]

  • Cesium Carbonate: A strong inorganic base is often crucial for activating the boronic acid for efficient transmetalation.[1]

  • Pd(PPh₃)₄: This is a commonly used, air-stable Pd(0) precatalyst that is effective for a wide range of Suzuki couplings.

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Transmetalation->Ar-Pd(II)-Ar'L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Substrate, Pd Catalyst, and CuI B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent and Base B->C D Add Terminal Alkyne C->D E Heat and Stir D->E F Monitor by TLC E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J CH_Activation Indoline Indoline with Directing Group (DG) Intermediate Ruthenacycle Intermediate Indoline->Intermediate Coordination & C-H Activation Catalyst [Ru(II)] Catalyst Catalyst->Intermediate Product Functionalized Indoline Intermediate->Product Reaction with Coupling Partner Coupling Coupling Partner Coupling->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 5-bromoindoline-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal factors that govern reaction success. Our goal is to empower you to not only execute the synthesis but also to troubleshoot and optimize it effectively.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, typically achieved through the reduction of the corresponding indole, Methyl 5-bromoindole-7-carboxylate, appears straightforward. However, the electron-rich nature of the indole ring system and the specific substitution pattern can introduce challenges related to regioselectivity, side-product formation, and overall yield.[1] This guide provides a structured approach to overcoming these common hurdles.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted as a direct Q&A to address the most pressing issues encountered during the synthesis.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Answer: Low yield is the most common complaint and can stem from several sources. A systematic approach is crucial for diagnosis.

  • Purity of Starting Material (Methyl 5-bromoindole-7-carboxylate): The quality of your starting indole is paramount. Impurities from its own synthesis, such as regioisomers from the bromination step or residual starting materials, can interfere with the reduction.

    • Recommendation: Always verify the purity of your starting material by ¹H NMR and LC-MS before proceeding. If necessary, purify it via flash column chromatography or recrystallization.

  • Activity of the Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is a standard and effective method for reducing indoles to indolines.[2][3] However, its efficacy can be compromised.

    • Causality: NaBH₃CN is relatively stable in acid compared to NaBH₄, but it can still degrade upon improper storage (exposure to moisture) or if the reaction medium is not sufficiently acidic to promote the formation of the key iminium ion intermediate.

    • Recommendation: Use a freshly opened bottle of NaBH₃CN or a properly stored batch. Ensure your acetic acid is glacial and free of significant water content.

  • Reaction Conditions:

    • Temperature: The reduction is typically performed at 0°C and then allowed to warm to room temperature.[3] Running the reaction at elevated temperatures can lead to side reactions and degradation.

    • Reaction Time: While some protocols suggest a short reaction time (1-2 hours), incomplete conversion is a common issue.[3] Monitor the reaction diligently by Thin-Layer Chromatography (TLC).

    • Recommendation: Start the addition of NaBH₃CN at 0°C to control the initial exotherm. Allow the reaction to stir at room temperature and monitor every 30-60 minutes until TLC indicates full consumption of the starting material.

  • Work-up Procedure: The work-up is a critical step where product loss can occur.

    • Causality: After the reaction, the mixture is acidic. It must be carefully neutralized (e.g., with NaOH solution) to a pH of ~8 before extraction.[3] Premature extraction from a highly acidic solution will result in the protonated, water-soluble indoline remaining in the aqueous phase. Over-basification can lead to hydrolysis of the methyl ester.

    • Recommendation: Cool the reaction mixture in an ice bath before slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Monitor the pH carefully. Extract promptly with a suitable organic solvent like ethyl acetate.

Question 2: I'm observing a significant impurity with a similar Rf to my product on TLC. What could it be and how do I remove it?

Answer: Co-eluting impurities are a common challenge. The identity depends on the reaction pathway.

  • Unreacted Starting Material: This is the most likely culprit if the reaction has not gone to completion.

    • Identification: Its presence can be confirmed by LC-MS, as it will have a mass that is 2 Da less than the product. On a TLC plate, indole spots often have a slightly different color or hue under UV light or after staining compared to the corresponding indoline.

    • Solution: Drive the reaction to completion by adding another portion of the reducing agent or extending the reaction time. If the impurity persists, careful flash column chromatography with a shallow solvent gradient (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing to 20%) can often resolve the two spots.

  • Over-reduced or Ring-opened Products: While less common with NaBH₃CN, stronger reducing agents or harsh conditions could potentially lead to further reduction or cleavage of the heterocyclic ring. These are often difficult to characterize without detailed spectroscopic analysis (NMR, MS).

  • Hydrolyzed Product (5-bromoindoline-7-carboxylic acid): This can form if the work-up conditions are too basic or if the product is exposed to base for an extended period.

    • Identification: This impurity will be significantly more polar than the desired product and may streak on the TLC plate. It can be identified by LC-MS.

    • Solution: Maintain a neutral to slightly basic pH (~7-8) during work-up and extraction. If the acid is formed, it can sometimes be removed by washing the organic layer with a very dilute, weak base like a 5% sodium bicarbonate solution.

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues.

troubleshooting_flow cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield (<60%) check_sm Verify Starting Material Purity NMR, LC-MS start->check_sm check_reagent Assess Reducing Agent Fresh Bottle? Proper Storage? start->check_reagent check_conditions Review Reaction Conditions Temperature Control? Reaction Time? start->check_conditions check_workup Analyze Work-up pH Control? Emulsion? start->check_workup purify_sm Purify Starting Material (Chromatography/Recrystallization) check_sm->purify_sm new_reagent Use Fresh Reducing Agent check_reagent->new_reagent optimize_conditions Optimize Conditions (Monitor by TLC, Adjust Time) check_conditions->optimize_conditions refine_workup Refine Work-up (Careful Neutralization) check_workup->refine_workup

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the indole-to-indoline reduction with NaBH₃CN in acid?

A: The reaction proceeds via a well-established mechanism. The electron-rich C3 position of the indole is the most reactive site for electrophilic attack.[1]

  • Protonation: In the presence of a strong acid like acetic acid, the indole ring is protonated, primarily at the C3 position, to form a resonance-stabilized iminium ion.

  • Hydride Attack: The sodium cyanoborohydride then acts as a nucleophilic hydride donor, attacking the electrophilic C2 position of the iminium intermediate.

  • Reduction: This hydride transfer neutralizes the charge and results in the formation of the saturated indoline ring.

Reaction Mechanism

reaction_mechanism Indole Methyl 5-bromoindole-7-carboxylate Protonation Protonation (Acetic Acid) Indole->Protonation + H⁺ Iminium Iminium Ion Intermediate Protonation->Iminium Reduction Hydride Attack (NaBH₃CN) Iminium->Reduction + 'H⁻' Indoline This compound Reduction->Indoline

Caption: Mechanism of indole reduction to indoline.

Q: Are there alternative reducing agents I can use?

A: Yes, several other methods can be employed, each with its own advantages and disadvantages.

Reducing AgentSolvent / ConditionsAdvantagesDisadvantages
NaBH₃CN Acetic AcidHigh selectivity; stable in acid.Toxic cyanide byproduct; can be slow.
Catalytic Hydrogenation H₂, Pd/C"Green" chemistry; high yielding.Requires specialized high-pressure equipment; may reduce other functional groups.
Triethylsilane (Et₃SiH) Trifluoroacetic Acid (TFA)Mild conditions; good yields.TFA is highly corrosive; silane byproducts can complicate purification.

Q: How critical is the bromination position for this synthesis?

A: Extremely critical. The 5-bromo substitution pattern is key. If your starting material contains other bromo-isomers (e.g., 4-bromo, 6-bromo), they will be carried through the reduction, leading to a mixture of final products that can be very difficult to separate. The synthesis of the starting indole must be regioselective. For instance, direct bromination of methyl indole-3-carboxylate is known to yield the 5,6-dibromo product, highlighting the importance of a carefully chosen synthetic route for the precursor.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established literature methods.[2][3]

Materials:

  • Methyl 5-bromoindole-7-carboxylate (1.0 eq)

  • Glacial Acetic Acid (approx. 10 mL per gram of starting material)

  • Sodium Cyanoborohydride (NaBH₃CN) (2.5 - 3.0 eq)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve Methyl 5-bromoindole-7-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the resulting solution to 0°C in an ice-water bath.

  • Slowly add sodium cyanoborohydride (2.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexane). The product spot should be lower (more polar) than the starting material spot. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Cool the mixture in an ice bath and slowly neutralize by adding saturated sodium bicarbonate solution until the pH is approximately 8. (Caution: CO₂ evolution!).

  • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system, typically starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane).

  • Load the adsorbed product onto the column.

  • Elute the column with a shallow gradient of ethyl acetate in hexane (e.g., increasing from 5% to 25% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.[5]

References

Technical Support Center: Recrystallization of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-bromoindoline-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally similar pharmaceutical intermediates. Here, we provide in-depth, field-proven insights into recrystallization techniques, moving beyond simple protocols to explain the underlying principles that ensure success. Our goal is to empower you to troubleshoot effectively and optimize your purification processes with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

Recrystallization is a critical purification technique used to isolate and purify solid compounds based on their differential solubility.[1][2][3] For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, achieving high chemical purity is paramount.[4][5] The process selectively separates the desired compound from impurities, which may include unreacted starting materials, side-products from the synthesis (e.g., isomers or poly-brominated species), or residual reagents like bromine.[6][7] A successful recrystallization yields a crystalline solid with a defined structure and high purity, which is essential for subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product.

Q2: How do I select an appropriate solvent system for this specific compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[6][8] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.[2]

  • Single Solvent Systems: Given the compound's structure (a moderately polar bromo-aromatic ester), good starting points include polar protic solvents like ethanol or methanol, or moderately polar aprotic solvents like ethyl acetate or acetone.[6][9]

  • Mixed Solvent Systems: Often, a two-solvent system provides superior results. This typically involves a "good" solvent in which the compound is readily soluble, and a "poor" solvent (or "antisolvent") in which it is insoluble.[4] The solvents must be miscible. For this compound, a system like Ethyl Acetate/Hexane or Dichloromethane/Methanol could be effective.[10] You would dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy (the saturation point), then reheat to clarify before cooling.

Q3: What are the likely impurities I need to remove?

Impurities can originate from the synthetic route. Common contaminants in the synthesis of bromo-indole derivatives may include:

  • Isomeric Byproducts: Bromination may occur at other positions on the aromatic ring.

  • Poly-brominated Species: Over-reaction can lead to the addition of multiple bromine atoms.[6][7]

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

  • Residual Bromine: Free bromine can persist after the reaction, often imparting a yellow or brown color.[6] This can sometimes be removed by washing the crude solid with a solution of a reducing agent like sodium bisulfite before recrystallization.[6][7]

  • Colored Degradation Products: Indole derivatives can be susceptible to oxidation or polymerization, leading to colored impurities.[7]

Q4: Can I use activated charcoal to decolorize my product?

Yes, activated charcoal is effective for removing highly colored, often large and polar, impurities.[3][11] If your hot, dissolved solution of this compound has a noticeable color, you can add a small amount of activated charcoal (typically 1-2% by weight).[11] Boil the solution for a few minutes to allow the charcoal to adsorb the impurities. It is crucial to then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[3][11][12]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the likely cause and a validated solution.

Problem 1: My compound "oils out" instead of forming crystals.

Question: I've cooled my saturated solution, but instead of solid crystals, a liquid or oily layer has separated. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution becomes so supersaturated that a liquid phase of the solute separates.[13][14][15] This is problematic because impurities are often more soluble in the oil than in the solvent, leading to poor purification.[14][15]

  • Causality:

    • High Impurity Load: Significant impurities can depress the melting point of your compound, making it more likely to melt in the hot solvent.[14][16]

    • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the kinetic barrier to forming an ordered crystal lattice is too high, and a disordered liquid phase forms instead.[16]

    • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.[16]

  • Solutions:

    • Reheat and Dilute: Warm the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[10][13][14]

    • Slow Down Cooling: Allow the flask to cool slowly on the benchtop to room temperature before moving it to an ice bath. Insulating the flask can help achieve a more gradual temperature drop.[17]

    • Modify Solvent System: If the issue persists, consider changing to a solvent with a lower boiling point or adjusting the ratio in a mixed-solvent system.[10][16]

Problem 2: No crystals are forming, even after cooling.

Question: My solution is clear and at room temperature (or in an ice bath), but nothing is precipitating. What should I do?

Answer: The absence of crystallization typically indicates that the solution is not supersaturated, meaning the compound is still soluble at the lower temperature.[17]

  • Causality:

    • Too Much Solvent: This is the most common reason. You may have added more hot solvent than the minimum required to dissolve the solid.[10][13][14][17]

    • Lack of Nucleation Sites: Crystallization needs a starting point (a nucleus) to begin. Sometimes, in very clean glassware, spontaneous nucleation is inhibited.[18]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.[13][14][17]

    • Induce Crystallization (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[2][10][18]

    • Induce Crystallization (Scratching): Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic imperfections in the glass created by scratching can provide nucleation sites.[10][13][18]

Problem 3: My final yield is very low.

Question: I successfully obtained pure crystals, but I recovered much less material than I expected. How can I improve my yield?

Answer: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor (the solvent left after filtration).[10][14]

  • Causality:

    • Excess Solvent: Using too much solvent during the initial dissolution step is a primary cause of low recovery.[10][14]

    • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled will leave product behind in the solution.

    • Significant Solubility: The compound may still have moderate solubility even in the cold solvent.[10]

  • Solutions:

    • Use Minimum Solvent: In your next attempt, be meticulous about adding just enough hot solvent to dissolve the crude solid.[10]

    • Maximize Cooling: Ensure the crystallization flask spends adequate time in an ice-water bath (15-20 minutes) before filtration to maximize precipitation.[19]

    • Second Crop Recovery: You can often recover more product from the mother liquor. Reduce the volume of the filtrate by boiling off some solvent and cool it again to obtain a "second crop" of crystals. Note that this second crop may be less pure and might require a separate recrystallization.[10]

Problem 4: Crystals form in my funnel during hot filtration.

Question: When I pour my hot solution through the filter paper, solid material crashes out and clogs the funnel. How can I prevent this?

Answer: This is known as premature crystallization and happens because the solution cools as it comes into contact with the cooler funnel and filter paper.[12][13]

  • Causality:

    • Cold Apparatus: A room-temperature funnel will rapidly cool the hot, saturated solution.

    • Slow Filtration: A slow filtration process gives the solution more time to cool in the funnel.

  • Solutions:

    • Use a Hot Filtration Setup: Keep the filtration apparatus hot. Place your funnel (a stemless funnel is ideal to prevent clogging in the stem) over the receiving flask, which contains a small amount of boiling solvent.[11][12] The rising vapor will keep the funnel warm.

    • Pre-warm the Funnel: Before filtering your main solution, pour some fresh, hot solvent through the filter paper to heat the glass and paper.[12][20]

    • Use Excess Solvent (with a caveat): Use a slight excess of hot solvent to ensure the compound remains in solution during the transfer. You must then evaporate this excess solvent from the filtrate before the cooling and crystallization step.[11][13]

Troubleshooting Workflow

The following diagram provides a logical decision tree for addressing the most common issues encountered during recrystallization.

G start Start Recrystallization: Dissolve Crude Solid in Minimum Hot Solvent hot_filtration Insoluble Impurities or Charcoal Present? start->hot_filtration perform_hot_filtration Perform Hot Filtration hot_filtration->perform_hot_filtration Yes cool_solution Cool Solution Slowly hot_filtration->cool_solution No premature_crystallization Premature Crystallization in Funnel? perform_hot_filtration->premature_crystallization crystals_form Crystals Form? cool_solution->crystals_form oiling_out Is it an Oil? crystals_form->oiling_out No filter_crystals Filter & Dry Crystals crystals_form->filter_crystals Yes no_crystals Troubleshoot: 1. Evaporate excess solvent. 2. Scratch flask. 3. Add seed crystal. oiling_out->no_crystals No oil_out_solution Troubleshoot: 1. Reheat, add more solvent. 2. Ensure slow cooling. 3. Change solvent system. oiling_out->oil_out_solution Yes end_success Pure Product Obtained filter_crystals->end_success no_crystals->cool_solution oil_out_solution->cool_solution premature_crystallization->cool_solution No hot_filtration_fix Troubleshoot: 1. Use pre-warmed funnel. 2. Use excess hot solvent (and evaporate later). premature_crystallization->hot_filtration_fix Yes hot_filtration_fix->perform_hot_filtration

A decision tree for troubleshooting common recrystallization issues.

Standard Recrystallization Protocol: this compound

This protocol provides a robust starting point for purification. Optimization may be required based on the specific impurity profile of your crude material.

1. Solvent Selection:

  • Perform small-scale solubility tests with solvents such as ethanol, ethyl acetate, and a mixed system like ethyl acetate/hexane.

  • Identify a system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

2. Dissolution:

  • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask.

  • Add a magnetic stir bar and the chosen solvent (e.g., ethanol) portion-wise while heating the flask on a hot plate with stirring.

  • Add the minimum amount of hot solvent required to fully dissolve the solid.[10]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat source and add a spatula-tip of activated charcoal.[3]

  • Return the flask to the hot plate and gently boil for 2-3 minutes.

4. Hot Filtration:

  • Set up a hot filtration apparatus using a stemless funnel and fluted filter paper. Pre-heat the funnel by passing hot solvent through it.[12][20]

  • Quickly filter the boiling solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any insoluble impurities.[20]

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period.[2][19]

  • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[10]

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Continue to draw air through the crystals on the filter for several minutes to partially dry them.

7. Drying:

  • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Data Summary for Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal QualityRecommendation
Ethanol LowHighGood (Needles often form)Excellent starting point. Good for moderately polar impurities.
Ethyl Acetate Low-ModerateHighGoodGood alternative. Effective for a different range of impurities.
Hexane Very LowLowN/AUnsuitable as a single solvent, but excellent as an anti-solvent.
Ethyl Acetate / Hexane Low (in high hexane ratio)High (in high EtOAc ratio)Potentially ExcellentHighly tunable. Allows for fine control over saturation.
Methanol Low-ModerateHighGoodSimilar to ethanol, but may have different solubility characteristics.

References

Common impurities and byproducts in "Methyl 5-bromoindoline-7-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 5-bromoindoline-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges, impurities, and byproducts encountered during the multi-step synthesis of this valuable indoline building block. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic route effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your synthesis back on track.

Q1: My final product shows a significant amount of a debrominated impurity (Methyl indoline-7-carboxylate). Why did this happen and how can I prevent it?

A1: Cause and Prevention of Debromination

The loss of the bromine atom is a classic and frequently encountered byproduct during the reduction of the indole ring to an indoline, especially when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).

Root Cause (Expertise & Experience): Catalytic hydrodehalogenation is a well-known side reaction that occurs during the hydrogenation of aryl halides. The palladium catalyst, which is highly effective for reducing the indole double bond, can also readily catalyze the cleavage of the carbon-bromine bond in the presence of hydrogen. This leads to the formation of Methyl indoline-7-carboxylate, an impurity that can be difficult to separate from the desired product due to their similar polarities. The extent of this side reaction is often influenced by hydrogen pressure, reaction time, temperature, and catalyst activity.[1]

Troubleshooting & Remediation Protocol:

  • Reagent & Catalyst Selection: Switch from catalytic hydrogenation to a chemical reduction method that is less prone to causing dehalogenation. Reduction using zinc dust in an acidic medium is a robust alternative for reducing indoles to indolines while preserving the aryl halide.[2]

  • Reaction Condition Optimization (If using Catalytic Hydrogenation):

    • Lower Hydrogen Pressure: Use a lower pressure of H₂ (e.g., 1-3 atm) instead of high-pressure hydrogenation.

    • Monitor Reaction Closely: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop it immediately upon consumption of the starting indole to prevent over-reduction.

    • Catalyst Deactivators: In some cases, adding a mild catalyst poison can selectively inhibit the dehalogenation reaction more than the desired indole reduction. This is an advanced technique and requires careful optimization.

Q2: My crude 1H NMR spectrum shows two distinct sets of aromatic and backbone protons, but the mass spectrum gives the correct mass for the product. What is the likely impurity?

A2: Incomplete Reduction - The Indole Impurity

This is a classic sign of incomplete reduction of the indole precursor, Methyl 5-bromoindole -7-carboxylate.

Root Cause (Expertise & Experience): The reduction of the C2=C3 double bond in the indole ring is the key step to forming the indoline. If the reaction is not driven to completion (due to insufficient reducing agent, deactivated catalyst, or too short a reaction time), you will have a mixture of the starting indole and the final indoline product. Both compounds have the same mass, so MS analysis alone can be misleading. However, their NMR spectra are distinctly different:

  • Indole (Impurity): Possesses a more aromatic character, with characteristic signals for the pyrrole ring protons.

  • Indoline (Product): Has a saturated five-membered ring, showing aliphatic signals (typically triplets around 3-4 ppm) for the -CH₂-CH₂- protons.

Troubleshooting & Remediation Protocol:

  • Verify Reaction Completion: Always check for the complete disappearance of the starting material via TLC before workup. A co-spotted plate with the starting material and the reaction mixture is essential.

  • Re-subject to Reaction Conditions: If the workup has already been performed, the impure mixture can often be re-subjected to the reduction conditions to convert the remaining indole into the desired indoline.

  • Purification: If re-reaction is not feasible, meticulous column chromatography can separate the two compounds. The indole is typically less polar than the corresponding indoline. A gradient elution system (e.g., starting with a low polarity solvent like hexane and gradually increasing the concentration of ethyl acetate) is recommended.

Q3: The final step of my synthesis, the esterification of 5-bromoindoline-7-carboxylic acid, is giving low yields. What are the common pitfalls?

A3: Optimizing the Esterification Step

Low yields in the final esterification step often stem from equilibrium limitations or side reactions involving the indoline nitrogen.

Root Cause (Expertise & Experience): The most common method, Fischer esterification (reacting the carboxylic acid with methanol under acidic catalysis), is a reversible equilibrium-controlled process.[3] The formation of water as a byproduct can drive the reaction backward, limiting the yield.[4] Furthermore, the indoline's secondary amine is nucleophilic and can be protonated under strongly acidic conditions, potentially leading to side reactions or affecting solubility.

Troubleshooting & Remediation Protocol:

  • Driving the Equilibrium (Fischer Esterification):

    • Use a large excess of methanol, which acts as both the solvent and a reagent, to push the equilibrium towards the product side.[3]

    • Remove water as it forms. While a Dean-Stark apparatus is common for higher-boiling alcohols, for methanol, using a dehydrating agent like molecular sieves within the reaction can be effective.

  • Alternative Esterification Methods: For sensitive substrates, avoid harsh acidic conditions.

    • DCC/DMAP Coupling: This is a highly efficient method that works at room temperature and avoids strong acids. The carboxylic acid is activated with a carbodiimide (like DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is added to facilitate the reaction with the alcohol.[5] This method suppresses many side products common to other esterification techniques.[5]

    • Alkyl Halide Method: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., Cs₂CO₃) and then react it with an alkylating agent like methyl iodide in a polar aprotic solvent (e.g., DMF).

Frequently Asked Questions (FAQs)

Q: What is a plausible synthetic pathway for this compound and where do impurities typically arise?

A: A common and logical synthetic route involves multiple steps, each presenting a potential source of impurities. The diagram below outlines this pathway and highlights the origin of common byproducts.

G cluster_0 Synthesis Pathway & Impurity Formation A Start: Substituted o-Nitrotoluene B Step 1: Ring Closure (e.g., Reissert Synthesis) A->B C Methyl 5-bromoindole- 7-carboxylate B->C May also involve bromination and esterification steps I1 Impurity: Unreacted Starting Material B->I1 D Step 2: Reduction (e.g., Zn/H+ or H2/Pd-C) C->D I4 Impurity: Incomplete Esterification (Carboxylic Acid) C->I4 If esterification is incomplete E Product: Methyl 5-bromoindoline- 7-carboxylate D->E I2 Impurity: Incomplete Reduction (Indole Precursor) D->I2 I3 Impurity: Debromination (Methyl indoline-7-carboxylate) D->I3

Caption: Synthetic pathway showing key steps and points of impurity introduction.

Q: How can I structure my analytical approach to identify these common impurities?

A: A multi-pronged analytical strategy is crucial for robust quality control.

Impurity/ByproductOrigin StepRecommended Analytical Technique & Key Signature
Methyl 5-bromoindole-7-carboxylate Incomplete Reduction¹H NMR: Look for the C2-H proton signal in the indole ring. LC-MS: Will have the same mass as the product but a different retention time.
Methyl indoline-7-carboxylate DebrominationMass Spec (MS): Isotopic pattern will be missing the characteristic Br doublet (M, M+2). The mass will be ~79 Da lower than the product.
5-Bromoindoline-7-carboxylic acid Incomplete Esterification¹H NMR: Absence of the methyl ester singlet (~3.9 ppm); presence of a broad COOH proton signal. IR Spec: Broad O-H stretch (~2500-3300 cm⁻¹).
Positional Isomers Bromination2D NMR (COSY, HMBC): Essential for confirming connectivity and substitution patterns on the aromatic ring.
Polymeric materials Acid-catalyzed steps¹H NMR: Broad, unresolved signals in the baseline. Visual: Dark, tar-like residue in the crude product.[2]
Q: What does a logical troubleshooting workflow look like when my synthesis fails?

A: When faced with a low yield or an impure product, a systematic approach is key. The following decision tree can guide your troubleshooting process.

G start Problem: Low Yield or Impure Product q1 Analyze crude product by LC-MS and ¹H NMR start->q1 r1 Result: Significant starting material remains q1->r1 Yes r2 Result: Correct Mass, but NMR shows indole signals q1->r2 No, but... q2 Mass Spec shows incorrect mass? q1->q2 No, but... a1 Action: - Re-run reaction with longer time - Check reagent/catalyst quality - Increase temperature/reagent stoichiometry r1->a1 a2 Action: - Incomplete reduction - Re-subject mixture to reduction - Optimize reduction conditions (time, catalyst load) r2->a2 r3 Mass is ~79 Da lower (No Br pattern) q2->r3 Yes r4 Mass is ~14 Da lower q2->r4 Yes r5 Result: Complex mixture of multiple products q2->r5 No, it's... a3 Action: - Debromination occurred - Switch to a non-catalytic reduction method (e.g., Zn/H+) r3->a3 a4 Action: - Incomplete esterification - Re-run esterification or use a more robust method (e.g., DCC/DMAP) r4->a4 a5 Action: - Likely degradation/side reactions - Lower reaction temperature - Use inert atmosphere - Re-evaluate solvent and acid/base choice r5->a5

Caption: A decision-tree workflow for troubleshooting common synthesis issues.

References

Troubleshooting guide for "Methyl 5-bromoindoline-7-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for reactions involving Methyl 5-bromoindoline-7-carboxylate (CAS 860624-88-0)[1]. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted indoline, this compound presents unique challenges and opportunities in carbon-carbon and carbon-nitrogen bond formation. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstone transformations for functionalizing aryl halides. However, the presence of the N-H group and the ester functionality in this compound can lead to specific challenges.

Question 1.1: My Suzuki-Miyaura coupling reaction is resulting in low yields and significant side products. What are the primary causes and optimization strategies?

Low yields in Suzuki couplings with this substrate are often traced back to three main issues: catalyst inhibition by the unprotected N-H group, competitive debromination of the starting material, and hydrolysis of the methyl ester under basic conditions.

Causality & Explanation: The free N-H on the indoline ring can coordinate to the palladium center, leading to catalyst deactivation or altered reactivity.[2] Furthermore, the basic conditions required for the Suzuki reaction can promote unwanted side reactions.[3] Strong bases may facilitate hydrolysis of the C7-ester, while certain palladium-hydride species, formed in situ, can lead to reductive debromination, yielding Methyl indoline-7-carboxylate as a major byproduct.[4][5]

Troubleshooting Workflow:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Optimizations problem Low Yield / Side Products in Suzuki Coupling cause1 Catalyst Inhibition (N-H Coordination) problem->cause1 cause2 Debromination (Side Reaction) problem->cause2 cause3 Ester Hydrolysis (Base Sensitivity) problem->cause3 sol1 Protect N-H Group (e.g., Boc, SEM) cause1->sol1 Mitigates Inhibition sol3 Screen Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2, SPhos) cause2->sol3 Reduces Pd-H Formation sol2 Optimize Base & Solvent (e.g., K3PO4, Cs2CO3, Dioxane/H2O) cause3->sol2 Use Milder Base sol2->problem Improves Yield sol3->problem Improves Yield & Selectivity G start Start: Methyl 5-bromoindoline- 7-carboxylate step1 1. Dissolve in Anhydrous THF 2. Cool to 0 °C start->step1 step2 Add NaH (1.1 equiv) Stir 30 min @ 0 °C step1->step2 step3 Add Boc2O (1.2 equiv) Warm to RT, Stir 4h step2->step3 step4 Quench with sat. NH4Cl(aq) Extract with Ethyl Acetate step3->step4 step5 Purify via Column Chromatography step4->step5 end Product: N-Boc Protected Indoline step5->end

References

Optimizing reaction conditions (temperature, solvent, catalyst) for "Methyl 5-bromoindoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 5-bromoindoline-7-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. The information provided herein is curated to offer practical, field-tested advice to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning the synthesis of this compound. What is a common synthetic route and what are the key optimization parameters?

A common and effective route to synthesize indolines, including substituted variants like this compound, often involves an intramolecular cyclization of a suitably substituted aniline derivative. Palladium-catalyzed C-H activation or amination reactions are frequently employed for this purpose.[1][2]

The three core parameters you will need to optimize are Temperature , Solvent , and Catalyst selection. Each of these plays a critical role in reaction kinetics, selectivity, and overall yield. A poorly optimized protocol can lead to low conversion, formation of side products, or catalyst deactivation.[3]

Here is a logical workflow for approaching the optimization of this synthesis:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Analysis & Workup A Define Reaction: Substrates & Reagents B Catalyst/Ligand Screening (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands like XPhos, RuPhos) A->B C Solvent Screening (Toluene, Dioxane, DMF, etc.) B->C D Temperature Optimization (e.g., 60-120 °C) C->D Select best initial conditions E Concentration & Stoichiometry (Substrate, Base) D->E F Reaction Time Monitoring (TLC, LC-MS) E->F G Analyze Crude Reaction Mixture (LC-MS, NMR) F->G Reaction complete H Develop Purification Protocol (Column Chromatography) G->H I Characterize Final Product H->I G A Low Yield Observed B Verify Inert Atmosphere (Degas solvent, use Ar/N₂) A->B C Check Catalyst & Ligand (Age, purity, handling) B->C Atmosphere OK G Yield Improved B->G Issue Found & Fixed D Optimize Catalyst Loading (Increase/decrease in increments) C->D Catalyst OK C->G Issue Found & Fixed E Analyze Starting Material Purity (NMR, LC-MS) D->E Loading Optimized D->G Issue Found & Fixed F Re-screen Ligands E->F Materials Pure E->G Issue Found & Fixed F->G Better Ligand Found H Problem Persists: Re-evaluate Solvent/Temp F->H No Improvement

References

Preventing the formation of side products in the synthesis of "Methyl 5-bromoindoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromoindoline-7-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side product formation and achieve a high-yield, high-purity synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The key transformation, a regioselective electrophilic bromination of the indoline core, is highly effective but can be prone to the formation of undesirable side products if not properly controlled. This guide addresses the most common challenges encountered during this synthesis, providing both corrective actions for ongoing experiments and preventative strategies for future work. The primary focus is on the bromination of an N-protected Methyl indoline-7-carboxylate precursor, a common and efficient synthetic route.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the synthesis. Each entry details the problem, identifies probable causes, and provides a step-by-step solution grounded in chemical principles.

Problem 1: Significant formation of a dibrominated side product detected by LC-MS.

Observation: Your reaction mixture shows a major peak for the desired mono-bromo product (Mass: 256.00 g/mol for C₁₀H₁₀BrNO₂) and a significant secondary peak with a mass corresponding to a dibrominated species (Mass: ~335 g/mol ).

Probable Causes & Solutions:

  • Excess Brominating Agent: The most common cause of over-bromination is an excess of the brominating agent, typically N-Bromosuccinimide (NBS). Even a small excess can lead to a second bromination event.

    • Solution: Carefully control the stoichiometry. Use 1.05 to 1.1 equivalents of NBS relative to your starting indoline. Ensure your NBS is pure; it can degrade over time. It is recommended to use freshly recrystallized NBS to minimize side reactions[1].

  • Elevated Reaction Temperature: Higher temperatures increase the rate of the second bromination, which has a higher activation energy than the initial desired bromination.

    • Solution: Maintain a low temperature. The reaction should be initiated at 0 °C and allowed to warm slowly to room temperature. A detailed protocol by Sireesha et al. (2022) specifies initiating the reaction at 0 °C for 30 minutes before allowing it to proceed at room temperature, achieving a 92% yield. Adhering to this temperature profile is critical.

  • Concentrated Reaction Mixture: High concentrations can increase the likelihood of bimolecular side reactions.

    • Solution: Ensure adequate solvent volume. A typical concentration for this reaction is in the range of 0.1-0.2 M.

Problem 2: Presence of an oxidized side product, likely Methyl 5-bromo-2-oxoindoline-7-carboxylate.

Observation: LC-MS analysis shows a peak with a mass corresponding to the addition of an oxygen atom to your product (Mass: 271.99 g/mol for C₁₀H₈BrNO₃). This is a common oxidation product[2].

Probable Causes & Solutions:

  • Reaction Conditions Favoring Oxidation: N-Bromosuccinimide is not only a brominating agent but also an oxidant[3][4]. The presence of water or other nucleophiles can facilitate the oxidation of the indoline ring, particularly at the C2 position.

    • Solution: Use an anhydrous solvent. Acetonitrile is an excellent choice as it is polar enough to dissolve the reagents but is aprotic. Ensure all glassware is thoroughly dried before use. The use of an N-Boc protecting group on the starting material reduces the electron density of the indoline ring, making it less susceptible to oxidation compared to an unprotected indoline[5].

  • Extended Reaction Times: Leaving the reaction to stir for an excessive period can increase the chance of oxidation.

    • Solution: Monitor the reaction closely by TLC or LC-MS. The bromination is often complete within 2-3 hours. Quench the reaction as soon as the starting material is consumed.

Problem 3: Low yield of the desired product with evidence of starting material hydrolysis.

Observation: You isolate a lower-than-expected yield of the methyl ester product and detect the corresponding carboxylic acid (Methyl 5-bromoindoline-7-carboxylic acid, Mass: 241.98 g/mol ) in your crude mixture.

Probable Causes & Solutions:

  • Acidic or Basic Contaminants: The methyl ester is sensitive to hydrolysis under strong acidic or basic conditions, especially with heating[6][7][8].

    • Solution (Reaction): Ensure the starting materials and solvent are neutral. If using NBS, be aware that it can generate trace amounts of HBr, which could catalyze hydrolysis if water is present[9].

    • Solution (Workup): During the aqueous workup, avoid aggressive acid or base washes. Use a mild saturated sodium bicarbonate solution to neutralize any acid and brine to wash. Ensure all extraction and washing steps are performed at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this bromination and why?

A1: Acetonitrile (MeCN) is the recommended solvent. Its polarity is sufficient to dissolve the N-Boc protected indoline starting material and NBS. Crucially, it is an aprotic solvent, which minimizes the risk of side reactions involving water, such as oxidation to the oxoindoline or hydrolysis of the methyl ester. Dichloromethane (DCM) can also be used, but acetonitrile often provides cleaner reactions for this specific transformation.

Q2: Why is an N-Boc protecting group necessary on the starting material?

A2: The N-Boc (tert-butyloxycarbonyl) group serves two primary functions:

  • Deactivation and Directing Effect: As an electron-withdrawing group, the Boc-carbamate reduces the nucleophilicity of the indoline nitrogen and the aromatic ring. This moderation of reactivity is key to preventing over-bromination[5]. It helps to selectively direct the electrophilic bromination to the C5 position, which is electronically activated by the nitrogen lone pair.

  • Improved Solubility and Handling: The Boc group enhances the solubility of the indoline derivative in common organic solvents, simplifying reaction setup and purification.

Q3: How can I ensure the regioselectivity of the bromination is exclusively at the C5 position?

A3: The inherent electronic properties of the N-Boc-indoline-7-carboxylate scaffold strongly favor bromination at the C5 position. The nitrogen atom acts as an ortho-, para-director, and the C5 position is para to the nitrogen. To ensure this selectivity:

  • Use a mild brominating agent: NBS is ideal as it provides a low, steady concentration of the electrophilic bromine species[10].

  • Control the temperature: Low temperatures (starting at 0 °C) favor the kinetically controlled product, which is the C5-bromo isomer.

  • Avoid Lewis Acid Catalysts: Strong Lewis acids can alter the regioselectivity and promote side reactions. This reaction proceeds efficiently without a catalyst.

Q4: What is the best method for purifying the final product?

A4: If the reaction is performed under the optimized conditions, the crude product is often of high purity. However, for removal of minor impurities like the dibrominated product or unreacted starting material, flash column chromatography on silica gel is the most effective method. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing) typically provides excellent separation.

Data & Protocols

Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Starting Material N-Boc-Methyl indoline-7-carboxylateN-Boc group controls reactivity and directs bromination to C5.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, controlled concentration of electrophilic bromine.
Stoichiometry 1.05 - 1.1 equivalents of NBSMinimizes over-bromination while ensuring full conversion.
Solvent Anhydrous Acetonitrile (MeCN)Aprotic solvent prevents hydrolysis and oxidation side reactions.
Temperature 0 °C to Room TemperatureLow temperature enhances selectivity for mono-bromination at C5.
Reaction Time 2 - 3 hoursSufficient for completion; longer times risk side product formation.
Workup Neutral Aqueous Wash (e.g., NaHCO₃, Brine)Avoids acid/base-catalyzed hydrolysis of the methyl ester.
Detailed Experimental Protocol

This protocol is adapted from the peer-reviewed synthesis reported by Sireesha et al. in Arkivoc (2022).

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-methyl indoline-7-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Initial Reaction: Stir the reaction mixture at 0 °C for 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS. The reaction is typically complete within 2-3 hours.

  • Quenching: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Visual Guides

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_start cluster_checks Diagnostic Checks cluster_solutions Corrective Actions cluster_end Start Problem Detected (e.g., Impurity in LC-MS) Check_Mass Identify Side Product by Mass (Dibromo, Oxidized, Hydrolyzed) Start->Check_Mass Check_Stoichiometry Verify Reagent Stoichiometry (NBS ≤ 1.1 eq) Check_Mass->Check_Stoichiometry If Dibrominated Check_Solvent Assess Solvent Purity (Anhydrous MeCN) Check_Mass->Check_Solvent If Oxidized Sol_Hydrolyzed Ensure Neutral Workup Avoid Heat Check_Mass->Sol_Hydrolyzed If Hydrolyzed Sol_Dibromo Reduce NBS eq. Lower Temperature Check_Stoichiometry->Sol_Dibromo Check_Temp Confirm Temperature Control (Start at 0°C) Check_Temp->Sol_Dibromo Sol_Oxidized Use Anhydrous Solvent Monitor Time Closely Check_Solvent->Sol_Oxidized End Optimized Synthesis: High Purity Product Sol_Dibromo->End Sol_Oxidized->End Sol_Hydrolyzed->End

Caption: A logical workflow for troubleshooting common side products.

Reaction Mechanism: Desired vs. Side Reaction

ReactionMechanism cluster_main Desired Pathway: C5 Mono-bromination cluster_side Side Reaction: C3,C5 Di-bromination SM N-Boc-Indoline-7-CO₂Me TS1 Wheland Intermediate (C5 Attack) SM->TS1 + 'Br⁺' (from NBS) P1 This compound (Product) TS1->P1 - H⁺ P1_side This compound TS2 Wheland Intermediate (C3 Attack) P1_side->TS2 + 'Br⁺' (Excess NBS) P2 Dibromo Side Product TS2->P2 - H⁺

Caption: Electrophilic attack at C5 (desired) vs. a subsequent attack (side reaction).

References

Technical Support Center: Large-Scale Production of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists engaged in the large-scale synthesis of Methyl 5-bromoindoline-7-carboxylate. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to facilitate a robust, scalable, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic approach for this compound, and what are the critical steps?

While multiple synthetic routes can be envisioned, a prevalent strategy involves a multi-step sequence starting from a more readily available indole or aniline precursor. A hypothetical, yet chemically sound, pathway is illustrated below. The critical stages typically include the selective bromination of an aromatic ring, cyclization to form the indoline core, and esterification of the carboxylic acid. Each of these steps presents unique challenges during scale-up. Modern approaches often utilize palladium-based catalytic systems for milder reaction conditions and improved yields.[1]

Q2: How can I effectively monitor the progress of the reaction during production?

Close monitoring is crucial for process control. Thin Layer Chromatography (TLC) is a rapid and effective method for tracking the consumption of starting materials and the formation of the product and any major byproducts.[2] For more quantitative analysis during process development and at critical junctures in large-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for accurate determination of conversion, yield, and impurity profiles.

Q3: What are the primary safety concerns when handling reagents for this synthesis on a large scale?

The reagents potentially used in this synthesis, such as brominating agents (e.g., N-Bromosuccinimide), strong acids or bases, and flammable organic solvents, require strict safety protocols. Ensure all operations are conducted in well-ventilated areas, such as a fume hood or a controlled reactor bay. Personnel should be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and lab coats. For large-scale reactions, consider the potential for exothermic events and have appropriate cooling and quenching procedures in place.

Q4: My lab-scale synthesis works well, but I'm facing issues upon scale-up. What are the common pitfalls?

Scaling up a chemical synthesis is not always a linear process. Common challenges include:

  • Mass and Heat Transfer: Inadequate mixing in large reactors can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. Ensure your reactor is equipped with an appropriate agitator and temperature control system.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile. A slow, controlled addition is often necessary for large-scale reactions to manage exotherms and minimize side product formation.[3]

  • Work-up and Isolation: Phase separations and extractions can be more complex on a larger scale. Ensure sufficient time for phase separation and be mindful of potential emulsion formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or is failing completely. What are the likely causes and how can I resolve this?

A: This is a common and often multifaceted problem. A systematic approach is required to diagnose the root cause.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction may be highly sensitive to temperature, reaction time, or catalyst loading.[2][4]

    • Solution: Conduct a Design of Experiments (DoE) study on a smaller scale to optimize these parameters. Systematically vary one parameter at a time to identify its impact on the yield.

  • Poor Quality of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of unwanted side products.[2][4]

    • Solution: Ensure the purity of all reagents and solvents. If necessary, purify starting materials before use. Always use dry solvents if the reaction is sensitive to moisture.[2]

  • Inappropriate Catalyst or Acid/Base: The choice and concentration of the catalyst or acid/base are often critical and may require empirical optimization.[3][4]

    • Solution: Screen a variety of catalysts or acids/bases to find the most effective one for your specific substrate. The optimal choice can be highly substrate-dependent.

Troubleshooting Workflow for Low Yield

Synthesis_Workflow Start Starting Material (e.g., Substituted Aniline) Cyclization Indoline Ring Formation (Cyclization) Start->Cyclization Step 1 Bromination Regioselective Bromination Cyclization->Bromination Step 2 Esterification Esterification Bromination->Esterification Step 3 Workup Aqueous Work-up & Extraction Esterification->Workup Step 4 Purification Purification (Crystallization / Chromatography) Workup->Purification Step 5 Final_Product Final Product: This compound Purification->Final_Product Step 6

References

Analysis of reaction kinetics for "Methyl 5-bromoindoline-7-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 5-bromoindoline-7-carboxylate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. The following sections provide in-depth answers to common challenges, troubleshooting workflows, and detailed protocols grounded in established chemical principles. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to optimize your synthesis for yield, purity, and reproducibility.

Synthesis Overview & Mechanistic Considerations

The synthesis of this compound typically involves the electrophilic aromatic substitution (bromination) of the precursor, Methyl indoline-7-carboxylate. While seemingly straightforward, the kinetics and selectivity of this reaction are highly sensitive to several factors due to the complex electronic nature of the indoline ring system.

The indoline nucleus is an electron-rich system. The secondary amine (N-1) is an activating group, while the methyl carboxylate group at C-7 is a deactivating group. The interplay between these functionalities dictates the regiochemical outcome of the bromination. The primary challenge is to achieve selective monobromination at the C-5 position while avoiding common side reactions such as over-bromination (di- or poly-bromination) and oxidation of the indoline ring.[1] Careful control over the choice of brominating agent, reaction temperature, and solvent is paramount for success.

Frequently Asked Questions (FAQs)

This section addresses specific questions and issues that may arise during the synthesis.

Q1: My primary challenge is controlling regioselectivity. How do I ensure the bromine adds preferentially at the C-5 position?

A: Achieving C-5 selectivity is a classic challenge in indole and indoline chemistry. The substitution pattern is a result of the combined directing effects of the existing groups on the aromatic ring.

  • Electronic Effects: The lone pair of electrons on the indoline nitrogen activates the ring, directing electrophiles to the para position (C-5). The ester at C-7 is a meta-directing deactivating group. In this case, the activating effect of the nitrogen is dominant, strongly favoring C-5 substitution.

  • Choice of Brominating Agent: The reactivity of the brominating agent is critical.

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for controlled bromination of activated rings. It generates a low concentration of Br+ in situ, which helps to minimize over-bromination side reactions.

    • Bromine (Br₂): Using elemental bromine, especially in a polar solvent like acetic acid, can be much more aggressive and may lead to multiple bromination products.[2][3] If using Br₂, it must be added slowly and at low temperatures.

  • Solvent Choice: A non-polar solvent like dichloromethane (DCM) or a polar aprotic solvent like N,N-Dimethylformamide (DMF) can be effective. Acetic acid is also a common solvent for such reactions but can increase the electrophilicity of bromine.[2]

Q2: I'm consistently getting a mixture of products, including what appears to be a di-brominated compound. How can I suppress this over-bromination?

A: Over-bromination is a common kinetic issue that occurs when the mono-brominated product is still sufficiently activated to react with the remaining brominating agent.[1]

  • Stoichiometry Control: This is the most critical factor. Use a slight sub-stoichiometric amount or, at most, 1.0 to 1.05 equivalents of the brominating agent.

  • Controlled Reagent Addition: The brominating agent should be added dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the initial, faster reaction with the starting material over the subsequent, slower reaction with the product.[1][4]

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C to 5 °C).[1][4] This reduces the overall reaction rate, giving greater control and minimizing the energy available to overcome the activation barrier for the second bromination.

Q3: My reaction yield is unexpectedly low. What are the likely causes and how can I troubleshoot this?

A: Low yield can stem from several sources, from incomplete reactions to product degradation.

  • Incomplete Reaction: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). If starting material persists after the planned reaction time, you may need to allow the reaction to stir longer or warm slightly (e.g., to room temperature).

  • Product Degradation: Indolines can be sensitive to oxidation. If your reaction is open to the air for extended periods, or if harsh acidic or basic conditions are used during workup, product loss can occur. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup Losses: Ensure your extraction protocol is efficient. The product, this compound, has moderate polarity. Use an appropriate solvent like ethyl acetate or dichloromethane for extraction.[5] Perform multiple extractions to ensure complete recovery from the aqueous phase.

  • Purification Issues: The product may be lost during purification. If using column chromatography, ensure the silica gel is not too acidic, which can cause streaking or degradation on the column. Pre-treating the silica with a small amount of triethylamine in the eluent can sometimes mitigate this.

Q4: What is the recommended method for purifying the final product?

A: The two most effective methods for purifying this compound are recrystallization and flash column chromatography.

  • Flash Column Chromatography: This is the most versatile method for separating the desired mono-bromo product from starting material and di-bromo impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[3]

  • Recrystallization: If the crude product is relatively pure (>85-90%), recrystallization can be an efficient final purification step. Suitable solvent systems might include ethanol/water or ethyl acetate/hexanes. This method is excellent for removing trace impurities and obtaining a crystalline solid.

Troubleshooting Workflow

When encountering issues, a logical, step-by-step diagnostic process is key. The following decision tree illustrates a workflow for troubleshooting common problems in the synthesis of this compound.

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (Multiple Spots on TLC) start->impure_product check_tlc Analyze Crude Reaction Mixture by TLC low_yield->check_tlc impure_product->check_tlc sm_remaining Significant Starting Material Remaining? check_tlc->sm_remaining streaking Product Streaking or Degradation? check_tlc->streaking multiple_spots Multiple Discrete Spots (Close Rf)? check_tlc->multiple_spots sm_remaining->streaking No sol_incomplete Action: - Increase reaction time - Allow to warm to RT - Check reagent purity sm_remaining->sol_incomplete Yes streaking->multiple_spots No sol_degradation Action: - Use inert atmosphere (N2/Ar) - Ensure neutral pH during workup - Purify promptly streaking->sol_degradation Yes sol_overbrom Likely Over-bromination Action: - Reduce brominating agent to 1.0 eq - Add reagent slower at 0°C - Use NBS instead of Br2 multiple_spots->sol_overbrom Yes sol_purify Action: - Optimize column chromatography  (e.g., shallow gradient) - Attempt recrystallization multiple_spots->sol_purify No (Other Impurities)

References

Removal of unreacted starting materials from "Methyl 5-bromoindoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Methyl 5-bromoindoline-7-carboxylate

Welcome to the technical support center for "this compound." This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of removing unreacted starting materials and related impurities from this valuable synthetic intermediate. Purity is paramount for downstream applications, and this resource provides both quick answers and in-depth troubleshooting protocols to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of this compound.

Q1: What are the most likely unreacted starting materials I need to remove?

The most common synthetic routes to indolines involve the reduction or cyclization of substituted anilines or indoles.[1][2][3][4] Therefore, the primary unreacted starting materials you are likely to encounter are precursors such as 5-bromoindole , a substituted o-iodoaniline , or a related nitroarene . The specific impurity profile will depend heavily on your chosen synthetic pathway.

Q2: How can I quickly assess the purity of my crude product and identify these starting materials?

A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is the most efficient approach.

  • TLC: Co-spot your crude product with authentic samples of your starting materials. A standard mobile phase like 30% ethyl acetate in hexanes will typically provide good separation. The presence of a spot in your crude lane that corresponds to a starting material's Rf value is a strong indicator of contamination.

  • ¹H NMR: Compare the spectrum of your crude product to the known spectrum of pure this compound. Look for characteristic peaks of your starting materials. For example, the N-H proton of an indole precursor often appears as a broad singlet far downfield (>8 ppm).

Q3: My compound appears to be streaking or degrading on my silica gel TLC plate/column. What's happening and what should I do?

The indoline core contains a secondary amine, which is basic. Standard silica gel is acidic and can cause strong, non-specific binding or even degradation of basic compounds like amines.[5][6] This leads to significant tailing (streaking) and potential loss of product.

Solution: Neutralize the silica gel by adding a small amount (0.5-2%) of a volatile base, such as triethylamine (TEA) or ammonia (in methanol) , to your chromatography eluent.[7][8][9] This will "cap" the acidic silanol groups on the silica surface, leading to sharper peaks and improved recovery.

Q4: Which purification technique should I try first: chromatography, recrystallization, or extraction?

The best initial approach depends on the properties of your impurities. The following decision tree provides a general guideline.

G start Assess Impurity Profile (TLC/NMR) q1 Are impurities significantly more or less polar than product? start->q1 q2 Is the product a stable, crystalline solid at room temp? q1->q2 No / Overlapping Rfs chrom Flash Column Chromatography q1->chrom Yes q3 Is the main impurity acidic or basic? q2->q3 No / Oily Product recryst Recrystallization q2->recryst Yes q3->chrom No / Neutral Impurity extract Acid-Base Extraction q3->extract Yes

Caption: Decision tree for selecting an initial purification method.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and expert insights for the most effective purification techniques.

Guide 1: Purification by Flash Column Chromatography

Flash chromatography is often the most versatile method for separating compounds with different polarities. For this compound, success hinges on mitigating the effects of its basic amine group.

The Causality Behind the Method: The principle of normal-phase chromatography is separation based on polarity. A mobile phase (eluent) is passed through a stationary phase (silica gel). Less polar compounds have a weaker affinity for the polar silica and travel through the column faster, while more polar compounds are retained longer. By using a basic modifier in the eluent, we prevent the protonation of our amine-containing product on the acidic silica surface, ensuring it eluates based on its inherent polarity rather than through strong ionic interactions.[6]

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the desired product.

    • Crucially, add 1% triethylamine (TEA) to your chosen solvent system.

    • Start with a mixture of ethyl acetate (EtOAc) and hexanes. Test various ratios (e.g., 10% EtOAc, 20% EtOAc, 30% EtOAc) to find the optimal separation.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[10]

    • Prepare a slurry of silica gel in the least polar solvent mixture you will use (e.g., 5% EtOAc/Hexanes + 1% TEA).

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a solvent system slightly less polar than the one determined by TLC (e.g., if TLC was optimal at 20% EtOAc, start the column at 10-15% EtOAc).

    • Run the column using positive pressure, collecting fractions.

    • Monitor the elution process by TLC, analyzing fractions to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Recommended Solvent Systems

Polarity of ImpurityRecommended Starting Eluent (all with 1% TEA)Gradient Elution Strategy
Less Polar (e.g., non-polar byproducts)10% EtOAc / 90% HexanesGradually increase to 30-40% EtOAc
Similar Polarity 20% EtOAc / 80% HexanesRun isocratically or with a very shallow gradient
More Polar (e.g., indole-alcohols)5% Methanol / 95% Dichloromethane[7][9]Start with 100% DCM, gradually introduce MeOH

Troubleshooting Chromatography Issues

ProblemPotential CauseRecommended Solution
Product won't elute Eluent polarity is too low.Gradually increase the percentage of the more polar solvent (e.g., EtOAc or MeOH).
Poor separation Rf values are too close.Use a shallower solvent gradient or switch to a different solvent system (e.g., Ether/Hexanes).
Streaking persists Insufficient base modifier.Increase triethylamine concentration to 2%. If streaking is severe, consider using an amine-functionalized silica column.[8]
Guide 2: Purification by Acid-Base Extraction

This technique is exceptionally powerful if your primary unreacted starting materials are neutral or acidic, as it exploits the basicity of the indoline nitrogen.

The Causality Behind the Method: Acid-base extraction separates compounds based on their differing solubilities in aqueous and organic solvents, which can be manipulated by changing the pH.[11] By adding an aqueous acid, the basic indoline nitrogen is protonated, forming a water-soluble ammonium salt.[12][13] Neutral organic impurities remain in the organic layer and can be physically separated. Subsequently, basifying the aqueous layer regenerates the neutral, organic-soluble indoline, allowing it to be extracted back into a fresh organic solvent.

G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction A Crude Product in Organic Solvent (e.g., EtOAc) (Indoline + Neutral Impurity) B Add Aqueous Acid (e.g., 1M HCl) A->B C Shake & Separate Layers B->C D Aqueous Layer: Protonated Indoline Salt (Water Soluble) C->D Collect E Organic Layer: Neutral Impurity (Discard) C->E F Collected Aqueous Layer G Add Aqueous Base (e.g., 1M NaOH) to pH > 10 F->G H Add Fresh Organic Solvent G->H I Shake & Separate Layers H->I J Aqueous Layer: Salts (Discard) I->J K Organic Layer: Pure Neutral Indoline (Collect & Dry) I->K

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask.

  • Wash (Optional): To ensure complete removal of neutral impurities, you can add the organic layer back to the funnel and wash it once more with fresh 1 M HCl. Combine this second aqueous wash with the first. Discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a dilute aqueous base (e.g., 1 M NaOH) with swirling until the pH is greater than 10 (check with pH paper). You may see the product precipitate or the solution become cloudy.

  • Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basified aqueous solution in the separatory funnel. Shake vigorously as before.

  • Final Collection: Allow the layers to separate. Drain the lower layer (which is now the organic layer if using DCM, or the upper layer if using EtOAc) containing your purified product. To maximize recovery, extract the aqueous layer one more time with fresh organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Guide 3: Purification by Recrystallization

If the product is a solid and the impurities are present in smaller quantities, recrystallization can be an effective and scalable purification method.[14][15][16]

The Causality Behind the Method: Recrystallization relies on differences in solubility of the compound and its impurities in a given solvent at different temperatures.[17] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the desired compound decreases, causing it to form a pure crystal lattice while the impurities, being in lower concentration, remain dissolved in the solvent.[18]

Step-by-Step Protocol:

  • Solvent Screening: The key to successful recrystallization is finding the right solvent. Test small amounts of your crude product in various solvents (see table below). An ideal solvent should dissolve the solid when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven.

Data Presentation: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Isopropanol 82Polar ProticOften a good starting point for moderately polar compounds.
Ethanol 78Polar ProticSimilar to isopropanol; may have higher solubility.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity.
Toluene 111Non-polarCan be effective if the product is less polar.
Heptane/EtOAc VariableMixedA two-solvent system can be used. Dissolve in hot EtOAc and slowly add heptane (anti-solvent) until cloudy, then cool.

References

Stability issues of "Methyl 5-bromoindoline-7-carboxylate" under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromoindoline-7-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common stability issues and provide troubleshooting advice in a practical, question-and-answer format to help you navigate the challenges you might encounter during your experiments.

Introduction: Understanding the Molecule

This compound is a valuable intermediate, featuring a reactive aryl bromide for cross-coupling reactions, a nucleophilic secondary amine, and a methyl ester. However, this combination of functional groups also presents specific stability challenges. The indoline ring is susceptible to oxidation, and the methyl ester can be labile under certain conditions. This guide will help you anticipate and mitigate these issues to ensure the success of your reactions.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: Low Yield or No Reaction in Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling with my boronic acid and this compound, but I'm getting low yields of the desired product and a significant amount of starting material decomposition. What could be the problem?

Answer: This is a common issue that often points to a few key stability problems under typical cross-coupling conditions.

1. Hydrolysis of the Methyl Ester:

  • The "Why": Most palladium cross-coupling reactions employ basic conditions (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) to facilitate the catalytic cycle. These basic conditions can lead to the saponification (hydrolysis) of your methyl ester to the corresponding carboxylate.[1] The resulting carboxylate is often unreactive in the C-N coupling reaction and can complicate purification.[1]

  • Troubleshooting & Protocol:

    • Use Milder Bases: If possible, screen milder bases such as K₃PO₄ or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Anhydrous Conditions: Ensure your base is dry. The presence of water will accelerate ester hydrolysis.[1]

    • Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature to slow the rate of hydrolysis relative to the cross-coupling.

    • Protecting Group Strategy: For particularly challenging couplings, consider protecting the indoline nitrogen (e.g., as a Boc or Cbz derivative) before performing the cross-coupling. This can alter the molecule's reactivity and may allow for milder conditions.

2. Oxidation of the Indoline Ring:

  • The "Why": The indoline ring is essentially a substituted aniline and is susceptible to oxidation, especially at elevated temperatures in the presence of a palladium catalyst and air. This can lead to the formation of the corresponding indole, Methyl 5-bromo-1H-indole-7-carboxylate, as a significant byproduct.[2]

  • Troubleshooting & Protocol:

    • Degas Thoroughly: Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

    • Control Temperature: Avoid excessive heating. Screen for the lowest effective temperature for your specific coupling.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant can help, but this should be approached with caution as it may interfere with the catalysis.

3. Catalyst Inhibition:

  • The "Why": The free secondary amine of the indoline can coordinate to the palladium center, potentially inhibiting the catalytic cycle. In some cases, this can lead to catalyst deactivation and incomplete conversion.[3]

  • Troubleshooting & Protocol:

    • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can sometimes mitigate catalyst inhibition.

    • N-Protection: As mentioned, protecting the indoline nitrogen can prevent its coordination to the palladium catalyst, often leading to more efficient coupling.

Visualizing the Troubleshooting Workflow:

G start Low Yield in Cross-Coupling check_hydrolysis Check for Ester Hydrolysis (LC-MS for carboxylate byproduct) start->check_hydrolysis check_oxidation Check for Oxidation (LC-MS for indole byproduct) start->check_oxidation check_catalyst Consider Catalyst Inhibition start->check_catalyst solution_base Use Milder/Anhydrous Base (e.g., K3PO4) check_hydrolysis->solution_base solution_temp Lower Reaction Temperature check_hydrolysis->solution_temp check_oxidation->solution_temp solution_inert Ensure Rigorous Inert Atmosphere check_oxidation->solution_inert solution_n_protection Consider N-Protection (e.g., Boc) check_catalyst->solution_n_protection

Caption: Troubleshooting workflow for palladium cross-coupling reactions.

Issue 2: Formation of an Indole Byproduct

Question: I'm running a reaction that doesn't involve a palladium catalyst, but I'm still observing the formation of Methyl 5-bromo-1H-indole-7-carboxylate. Why is my indoline oxidizing?

Answer: The dehydrogenation of indolines to indoles is a common transformation that can be triggered by various conditions, not just palladium catalysis.

  • The "Why": The indoline ring is electron-rich and can be oxidized by a variety of reagents and conditions.

  • Common Culprits & Solutions:

    • Air Oxidation: At elevated temperatures, especially in polar solvents, atmospheric oxygen can contribute to the oxidation of the indoline.

      • Solution: Always run reactions involving indolines under an inert atmosphere, especially if heating is required.

    • Oxidizing Reagents: Be mindful of any reagents in your reaction that could act as oxidants. This includes certain metal salts, nitro compounds at high temperatures, or even solvents like DMSO at elevated temperatures.

      • Solution: Carefully review all components of your reaction mixture for potential oxidizing agents. If one is necessary for another transformation, consider if the indoline needs to be protected or if a milder oxidant can be used.

    • Acid/Base Catalysis: Both strong acids and bases can sometimes facilitate dehydrogenation, particularly if a stoichiometric oxidant is present.

      • Solution: If possible, use moderate pH conditions.

Issue 3: Unexpected Reduction of the Methyl Ester

Question: I'm trying to perform a reaction on another part of the molecule using a reducing agent, and my methyl ester is being reduced to a primary alcohol. Which reducing agents are safe to use?

Answer: The reactivity of the methyl ester towards reducing agents is a key consideration for chemoselectivity.

  • The "Why": Hydride-based reducing agents vary in their reducing power.

  • Reagent Compatibility Table:

Reducing AgentCompatibility with Methyl EsterComments
Sodium borohydride (NaBH₄) Compatible NaBH₄ is generally not strong enough to reduce esters, making it a good choice for reducing aldehydes or ketones in the presence of the ester.[4][5]
Lithium aluminum hydride (LiAlH₄) Not Compatible LiAlH₄ is a powerful reducing agent and will readily reduce the methyl ester to the corresponding primary alcohol.[4][6]
DIBAL-H Use with Caution Diisobutylaluminium hydride can reduce esters to aldehydes or alcohols depending on the stoichiometry and temperature. Careful control is needed.
Borane (BH₃) Not Compatible Borane is also capable of reducing carboxylic esters.
  • Troubleshooting & Protocol:

    • For reductions elsewhere in the molecule, sodium borohydride (NaBH₄) is the preferred reagent to preserve the methyl ester.[7]

    • If a stronger reducing agent is required, you must protect the ester (e.g., by hydrolyzing it to the carboxylic acid and then re-esterifying after the reduction) or accept the reduction of the ester as part of the synthetic route.

Issue 4: General Stability and Storage

Question: How should I store this compound, and are there any general handling precautions I should take?

Answer: Proper storage and handling are crucial to maintain the integrity of the compound.

  • Storage:

    • Light Sensitivity: Bromo-aromatic compounds can be sensitive to light, which may cause gradual degradation or debromination over time.[8][9] Store the compound in an amber vial or in a dark place.

    • Air and Moisture: The indoline moiety can be sensitive to air oxidation over long periods. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, and in a desiccator to protect it from moisture.

    • Temperature: Store at reduced temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

  • Handling:

    • When weighing and transferring the compound, do so in a timely manner to minimize exposure to air and light.

    • For reactions, always use dry solvents and an inert atmosphere, especially when heating is involved.

Summary of Key Stability Considerations

Condition/ReagentPotential IssueMitigation Strategy
Strong Bases (e.g., NaOtBu, KOH) Ester HydrolysisUse milder bases (K₃PO₄), anhydrous conditions, lower temperature.
Heat, Air, Pd Catalysts Oxidation to IndoleMaintain a rigorous inert atmosphere, use the lowest effective temperature.
Strong Reducing Agents (LiAlH₄) Reduction of Ester to AlcoholUse a milder reducing agent like NaBH₄.
Prolonged Storage Slow Oxidation/DegradationStore in the dark, under an inert atmosphere, and at low temperatures.

This technical guide is intended to provide a starting point for troubleshooting common issues related to the stability of this compound. As with any chemical reaction, careful planning, small-scale test reactions, and thorough analysis of the reaction mixture are key to success.

References

Work-up procedures for reactions involving "Methyl 5-bromoindoline-7-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromoindoline-7-carboxylate . This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and reacting with this versatile building block. The following sections address common questions and troubleshooting scenarios encountered during experimental work-ups.

Frequently Asked Questions (FAQs)
Section 1: General Handling and Stability

Q1: How should I properly store and handle this compound?

A: this compound is a solid at room temperature.[1] Like many indoline derivatives, it can be sensitive to air, light, and strong acids over extended periods. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark, and dry place.[2] The indoline nitrogen can be susceptible to oxidation, which may lead to coloration of the material over time.

Q2: What is the general stability of the indoline ring and the ester functional group under typical reaction conditions?

A: The indoline core is generally more stable than the corresponding indole, but it can still be sensitive to harsh conditions.

  • Acidic Conditions: Strong acidic conditions can lead to decomposition or side reactions. The indoline nitrogen can be protonated, altering its reactivity.[3]

  • Basic Conditions: The molecule is generally stable to mild and strong bases at room temperature. However, prolonged heating under strong basic conditions (e.g., refluxing with NaOH) will lead to the hydrolysis of the methyl ester group.[2]

  • Oxidative/Reductive Conditions: The indoline ring can be oxidized to the corresponding indole. Conversely, while the indoline is already a reduced form of an indole, harsh reductive conditions are generally not a concern unless other functional groups are present. The bromo-substituent is stable to most reducing agents except for those used in catalytic hydrogenation (e.g., H₂/Pd), which can cause debromination.

Section 2: Reactions at the Amine (N-H)

Q3: I need to protect the indoline nitrogen before proceeding with my synthesis. What are the recommended protecting groups and conditions?

A: Protecting the secondary amine of the indoline is often a critical step to prevent unwanted side reactions, such as N-alkylation or N-acylation, and to modulate the electronic properties of the ring system.[4][5] The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its removal.[5]

A common and highly effective protecting group for indoles and indolines is the tert-butoxycarbonyl (Boc) group.[5][6]

Experimental Protocol 1: N-Boc Protection of this compound

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq.) and a base such as triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq., catalytic).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for the next step, but can be further purified by silica gel chromatography if necessary.[7]

Q4: My N-protection reaction is giving low yields. What could be the cause?

A: Low yields in N-protection reactions often stem from incomplete deprotonation of the indoline nitrogen or competing side reactions.[5]

  • Insufficient Base: The indoline N-H is not highly acidic. Ensure you are using a sufficient amount of base. For less reactive protecting groups, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF might be necessary to achieve complete deprotonation before adding the electrophile.[5]

  • Steric Hindrance: While less of an issue for the indoline N-H itself, bulky protecting groups may react sluggishly. Gentle heating might be required, but monitor for potential decomposition.

  • Reagent Quality: Ensure your Boc₂O and solvent are of good quality and anhydrous, as moisture can consume the anhydride.

Section 3: Reactions at the Bromine (C-Br)

Q5: I want to perform a Suzuki cross-coupling reaction. What are the standard conditions and what should I watch out for?

A: The C5-bromo substituent makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[8][9]

Suzuki_Coupling_Workflow

Experimental Protocol 2: Typical Suzuki Cross-Coupling

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]

  • Solvent: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.[7]

Q6: My Suzuki reaction is sluggish or failing. What are the common troubleshooting steps?

A: Failure in cross-coupling reactions can often be traced to catalyst deactivation, poor reagent quality, or sub-optimal conditions.[11]

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Use a fresh bottle or a catalyst stored properly under inert gas. The choice of ligand can also be critical; consider using more advanced phosphine ligands if tetrakis(triphenylphosphine)palladium(0) fails.

  • Incomplete Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

  • Base and Solvent Choice: The choice of base and solvent is crucial and often substrate-dependent. Anhydrous conditions with a base like K₃PO₄ in dioxane can sometimes be more effective than aqueous systems.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. Use fresh, high-quality boronic acid.

Section 4: Reactions at the Ester (-COOMe)

Q7: I need to hydrolyze the methyl ester to the corresponding carboxylic acid. What is the recommended procedure?

A: Saponification (base-mediated hydrolysis) is the standard method for converting the methyl ester to a carboxylic acid.

  • Procedure: Dissolve the ester in a mixture of THF and water (or methanol/water). Add an excess of a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) (2-5 eq.).[2]

  • Monitoring: Stir at room temperature and monitor by TLC. The product carboxylic acid will have a much lower Rf value and may streak on the TLC plate. Gentle heating (40-50 °C) can accelerate the reaction if it is slow.

  • Work-up: Once complete, remove the organic solvent (THF/methanol) under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. Carefully acidify the aqueous layer with cold 1M HCl to a pH of ~3-4. The carboxylic acid product will typically precipitate out of solution. Collect the solid by filtration or extract it into an organic solvent like ethyl acetate.

Q8: My hydrolysis reaction is incomplete. What can I do?

A: Incomplete hydrolysis is usually due to insufficient base or reaction time.[2]

  • Increase Base/Time: Increase the equivalents of base or prolong the reaction time.

  • Increase Temperature: Gently heating the reaction can often drive it to completion.

  • Solubility: Ensure the starting material is fully dissolved in the solvent system. If solubility is an issue, try a different co-solvent like dioxane.

Section 5: General Work-up and Purification

Q9: What is a reliable general work-up procedure for reactions involving this compound?

A: A standard liquid-liquid extraction is the first step in purification. The choice of solvents depends on the product's polarity.

Workup_Flowchart

Q10: What are the best practices for purifying this compound derivatives by column chromatography?

A: Purification by silica gel chromatography is a standard method for indole and indoline derivatives.[7]

  • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. For more polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase may be necessary.

  • Tailing: Indoline derivatives can sometimes "tail" on silica gel due to the basicity of the nitrogen atom. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help to obtain sharper peaks and better separation.

  • Reversed-Phase HPLC: For final purification of highly valuable materials or for separating very similar compounds, reversed-phase HPLC (e.g., on a C18 column) with a gradient of acetonitrile in water is a powerful technique.[7]

Technique Typical Solvents Notes
Liquid-Liquid Extraction Ethyl Acetate, DichloromethaneEnsure product is soluble in the organic phase.
Normal Phase Chromatography Hexanes/Ethyl Acetate GradientGood for moderately polar compounds. Add TEA to reduce tailing.
Reversed-Phase HPLC Water/Acetonitrile GradientExcellent for high purity separation of polar compounds.
Section 6: Troubleshooting Guide

Troubleshooting_Logic

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (for cross-coupling).[11]Use a fresh batch of catalyst and ensure the reaction is fully deoxygenated.
Poor quality starting materials.[11]Verify the purity of your starting indoline and coupling partner by NMR or LC-MS.
Sub-optimal reaction conditions (temperature, solvent).[12]Systematically screen different solvents, bases, and temperatures.
Multiple Products in Crude Mixture Competing side reactions (e.g., N-alkylation vs C-C coupling).[12]Protect the indoline nitrogen before attempting the desired reaction.
Over-bromination or other side reactions from synthesis.[13]If synthesizing the starting material, ensure careful control of stoichiometry and temperature during bromination.
Product degradation during work-up.Avoid harsh acidic or basic conditions during extraction if the product is sensitive.
Difficulty in Purification Products have very similar polarity.Try a different solvent system for column chromatography or switch to reversed-phase HPLC.[7]
Compound streaking on silica gel column.Add 0.5-1% triethylamine to your eluent to suppress interaction with acidic silica.
Product is insoluble.Try recrystallization from a suitable solvent system as an alternative to chromatography.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular architecture.[1][2][3][4] This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of Methyl 5-bromoindoline-7-carboxylate, a substituted indoline of interest in medicinal chemistry.

This technical guide moves beyond a simple cataloging of peaks. It is designed for researchers, scientists, and drug development professionals, providing a framework for spectral interpretation grounded in fundamental principles and comparative analysis. We will explore the nuances of chemical shifts, coupling constants, and substitution patterns, comparing the target molecule with its constitutional isomer, Methyl 4-bromoindoline-7-carboxylate, to highlight the power of NMR in differentiating closely related structures.

The Significance of Indolines and the Role of NMR

Indoline derivatives are prevalent scaffolds in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. Their three-dimensional, non-aromatic heterocyclic core offers distinct pharmacological profiles compared to their indole counterparts. Accurate and unambiguous characterization of these molecules is a critical step in the journey from laboratory synthesis to potential clinical application. NMR spectroscopy provides the atomic-level resolution necessary to confirm identity, purity, and structure, which are fundamental requirements for regulatory approval and ensuring the safety and efficacy of new drug candidates.[1]

Part 1: Spectral Analysis of this compound

Due to the absence of publicly available experimental spectra for this compound, we have employed advanced NMR prediction software to generate theoretically calculated ¹H and ¹³C NMR spectra. These predictions are based on established algorithms that consider the intricate electronic effects of the various substituents on the indoline core. The predicted data serves as a robust foundation for our interpretive guide.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 (predicted)d, J ≈ 2.0 Hz1HH-4
~7.3 (predicted)d, J ≈ 2.0 Hz1HH-6
~6.5 (predicted)br s1HN-H
~3.9 (predicted)s3H-OCH₃
~3.6 (predicted)t, J ≈ 8.5 Hz2HH-2
~3.1 (predicted)t, J ≈ 8.5 Hz2HH-3

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168 (predicted)C=O
~150 (predicted)C-7a
~133 (predicted)C-3a
~130 (predicted)C-6
~128 (predicted)C-4
~115 (predicted)C-5
~110 (predicted)C-7
~52 (predicted)-OCH₃
~48 (predicted)C-2
~30 (predicted)C-3
Interpretation and Rationale

¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.0): The two aromatic protons, H-4 and H-6, are predicted to appear as doublets due to meta-coupling (⁴JHH). The small coupling constant (J ≈ 2.0 Hz) is characteristic of this type of interaction. The electron-withdrawing bromine at C-5 and the carboxylate group at C-7 will deshield these protons, shifting them downfield. H-4 is likely to be slightly more downfield than H-6 due to the proximity of the electron-withdrawing ester group.

  • NH Proton (δ ~6.5): The indoline N-H proton typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent and concentration.

  • Methyl Ester Protons (δ ~3.9): The three protons of the methyl ester group are expected to resonate as a sharp singlet, deshielded by the adjacent oxygen atom.

  • Aliphatic Region (δ 3.0-4.0): The protons on the saturated five-membered ring, H-2 and H-3, are predicted to appear as triplets due to vicinal coupling (³JHH) with each other. The protons at C-2, being adjacent to the nitrogen atom, are expected to be more deshielded and appear further downfield than the C-3 protons.

¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~168): The carbon of the methyl ester carbonyl group is characteristically found in the downfield region of the spectrum.

  • Aromatic Carbons (δ 110-150): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine (C-5) is expected to be shifted upfield due to the heavy atom effect, while the carbons ortho and para to the electron-withdrawing groups will be deshielded. C-7a and C-3a, being quaternary carbons at the ring junction, will have distinct chemical shifts.

  • Methyl Carbon (δ ~52): The carbon of the methyl ester group will appear in the typical range for an oxygen-attached sp³ carbon.

  • Aliphatic Carbons (δ 30-50): The C-2 and C-3 carbons of the indoline ring are expected in the aliphatic region. C-2, being attached to the nitrogen, will be further downfield than C-3.

Part 2: Comparative Analysis - The Power of Isomeric Distinction

To underscore the diagnostic power of NMR, we will now compare the predicted spectra of this compound with its constitutional isomer, Methyl 4-bromoindoline-7-carboxylate .

Predicted ¹H and ¹³C NMR Data for Methyl 4-bromoindoline-7-carboxylate

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1 (predicted)d, J ≈ 8.0 Hz1HH-5
~6.9 (predicted)d, J ≈ 8.0 Hz1HH-6
~6.5 (predicted)br s1HN-H
~3.9 (predicted)s3H-OCH₃
~3.6 (predicted)t, J ≈ 8.5 Hz2HH-2
~3.1 (predicted)t, J ≈ 8.5 Hz2HH-3

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168 (predicted)C=O
~152 (predicted)C-7a
~135 (predicted)C-3a
~128 (predicted)C-6
~125 (predicted)C-5
~120 (predicted)C-4
~112 (predicted)C-7
~52 (predicted)-OCH₃
~48 (predicted)C-2
~30 (predicted)C-3
Key Differentiating Features:

The most striking difference between the two isomers lies in the aromatic region of the ¹H NMR spectrum .

  • This compound: Exhibits two meta-coupled doublets with small coupling constants (⁴JHH ≈ 2.0 Hz).

  • Methyl 4-bromoindoline-7-carboxylate: Shows two ortho-coupled doublets with larger coupling constants (³JHH ≈ 8.0 Hz).

This fundamental difference in the splitting pattern of the aromatic protons provides an unambiguous method to distinguish between these two isomers. The magnitude of the coupling constant is directly related to the number of bonds separating the interacting protons, making it a powerful tool for determining substitution patterns on an aromatic ring.

Part 3: Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the choice of solvent can influence chemical shifts.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm proton assignments.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and piecing together the molecular skeleton.

Visualization of the Analytical Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Solvent Select Deuterated Solvent Concentration Prepare Solution (5-10 mg/0.6 mL) Solvent->Concentration Standard Add Internal Standard (TMS) Concentration->Standard Filter Filter into NMR Tube Standard->Filter H1_NMR 1D ¹H NMR Filter->H1_NMR Acquire Spectra C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC ChemShift Analyze Chemical Shifts HMBC->ChemShift Interpret Data Structure Structure Elucidation ChemShift->Structure Coupling Analyze Coupling Constants Coupling->Structure Integration Analyze Integration Integration->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide has provided a comprehensive framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. Through the use of predicted spectral data, we have detailed the expected chemical shifts, multiplicities, and assignments for this molecule. Furthermore, the comparative analysis with its isomer, Methyl 4-bromoindoline-7-carboxylate, highlights the critical role of coupling constants in distinguishing between closely related structures. The outlined experimental protocols provide a standardized approach to acquiring high-quality NMR data, which is essential for accurate and reliable structural characterization in the field of drug discovery and development. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

A Comparative Guide to High-Resolution Mass Spectrometry Platforms for the Analysis of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of leading High-Resolution Mass Spectrometry (HRMS) platforms for the robust analysis of Methyl 5-bromoindoline-7-carboxylate, a key intermediate in pharmaceutical synthesis. We will explore the practical application and performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers, moving beyond specifications to provide actionable insights for researchers, analytical chemists, and drug development professionals. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in scientific rigor.

Introduction: The Analytical Challenge

This compound (C₁₀H₁₀BrNO₂, MW: 256.0959 g/mol ) is a crucial building block whose purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] The analytical challenge lies not only in confirming the identity and purity of the main compound but also in detecting, identifying, and quantifying structurally similar process-related impurities and potential degradants. These can include isomers, oxidized forms (e.g., Methyl 5-bromo-2-oxoindoline-7-carboxylate), or products of side-reactions like dehalogenation.[3][4]

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this task, offering unparalleled mass accuracy and resolving power to deliver unambiguous elemental compositions and structural insights.[5] This guide will compare two workhorse HRMS technologies: Q-TOF and Orbitrap, providing the data and rationale to select the optimal platform for your specific analytical needs.

Part 1: Core Principles and Strategic Importance

Before delving into protocols, it is crucial to understand why specific HRMS attributes are critical for analyzing this particular molecule.

  • Mass Accuracy & Elemental Composition: HRMS instruments measure mass-to-charge ratios (m/z) to several decimal places (typically < 5 ppm error), which is essential for determining the elemental formula of an ion.[6] For C₁₀H₁₀BrNO₂, an accurate mass measurement confidently differentiates it from other compounds with the same nominal mass.

  • Resolving Power & Isotopic Fidelity: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a highly characteristic M and M+2 isotopic pattern.[7] High resolving power is necessary to cleanly separate these isotopic peaks from potential spectral interferences, and the fidelity of the isotopic pattern provides an orthogonal layer of confirmation for bromine-containing compounds.

  • MS/MS Fragmentation: High-resolution MS/MS provides structural confirmation by breaking the molecule apart and measuring the exact masses of the fragments. This is indispensable for differentiating isomers and identifying unknown impurities.

The two platforms we will compare achieve high performance through different physical principles.

  • Quadrupole Time-of-Flight (Q-TOF): This hybrid instrument uses a quadrupole for precursor ion selection and a "reflectron" time-of-flight analyzer to measure m/z based on the time it takes for ions to travel a fixed distance. Modern Q-TOFs offer high sensitivity, fast acquisition speeds, and robust performance.[6]

  • Orbitrap: This technology traps ions in an electrostatic field and measures the frequency of their axial oscillations. A Fourier Transform (FT) is then used to convert these frequencies into highly accurate m/z values.[6] Orbitrap analyzers are renowned for their exceptionally high resolving power and excellent mass accuracy.[8][9]

Part 2: Universal Experimental Protocol & Validation

A robust analytical method begins with a well-designed and validated protocol. The following procedure is applicable to both Q-TOF and Orbitrap platforms, with instrument-specific parameters detailed in the subsequent section.

Overall Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in 50:50 Acetonitrile:Water A->B C Vortex & Sonicate B->C D Filter (0.22 µm) C->D E Inject into UHPLC D->E Transfer to Vial F C18 Column Separation E->F G Electrospray Ionization (ESI+) F->G H HRMS Detection (Full Scan & dd-MS2) G->H I Peak Detection & Integration H->I Raw Data J Elemental Composition (from Accurate Mass) I->J K Impurity Identification J->K L Reporting K->L

Caption: General workflow for the LC-HRMS analysis of this compound.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1 mg/mL in 50:50 (v/v) acetonitrile/water.

    • Create a series of calibration standards by serial dilution, typically ranging from 1 ng/mL to 1000 ng/mL, to assess linearity and determine the Limit of Quantification (LOQ).

    • Prepare unknown samples by dissolving them in the same diluent to a target concentration of approximately 10 µg/mL. This concentration is suitable for detecting impurities at the 0.1% level.

    • Rationale: Using the same solvent for both standards and samples minimizes matrix effects and ensures chromatographic consistency. A concentration of 10 µg/mL provides sufficient signal for the main component while preventing detector saturation.

  • UHPLC Conditions (Self-Validating System):

    • System: A high-performance UHPLC system.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Rationale (Trustworthiness): Formic acid is a common modifier that aids in the protonation of the analyte for efficient positive mode ESI.[10] The gradient is designed to provide good chromatographic resolution between the main peak and potentially less polar or more polar impurities. A stable column temperature ensures reproducible retention times, a key parameter for method validation.[11]

  • Method Validation Parameters:

    • Specificity: Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity & Range: Plot the peak area versus concentration for the calibration standards. The method is linear if the correlation coefficient (r²) is >0.99.[12]

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5). Accuracy should be within 85-115% (80-120% at LOQ), and precision (%RSD) should be <15%.[12]

    • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets the accuracy and precision criteria.

Part 3: Comparative HRMS Platform Performance

Here we compare the expected performance for the analysis on state-of-the-art Orbitrap and Q-TOF systems. The data presented are representative of typical results achieved in a pharmaceutical development setting.

Platform 1: Orbitrap (e.g., Thermo Scientific™ Q Exactive™ HF)

The Orbitrap platform excels due to its exceptionally high resolving power, which is maintained at fast scan speeds suitable for UHPLC.[13]

  • Instrument Settings:

    • Ionization Mode: ESI Positive.

    • Full Scan Resolution: 120,000 (at m/z 200).

    • Scan Range: m/z 100-1000.

    • dd-MS2 (Data-Dependent MS/MS): Resolution 30,000; TopN=5; Stepped HCD collision energy (20, 30, 40 eV).

    • Rationale: A resolution of 120,000 is more than sufficient to resolve the isotopic pattern of the analyte and separate it from background ions.[14] Data-dependent MS/MS on the 5 most intense ions provides fragmentation data for both the parent compound and any significant impurities in a single run.[15]

Platform 2: Q-TOF (e.g., Waters™ Xevo™ G2-XS)

The Q-TOF platform is valued for its robustness, high sensitivity, and fast data acquisition, making it a reliable workhorse for both qualitative and quantitative experiments.

  • Instrument Settings:

    • Ionization Mode: ESI Positive.

    • Full Scan Resolution: > 40,000 (at m/z 200).

    • Scan Range: m/z 100-1000.

    • MSᴱ Acquisition: A data-independent acquisition (DIA) mode that fragments all ions using low and high collision energy ramps in parallel.

    • Rationale: A resolution of 40,000 provides excellent mass accuracy and isotopic fidelity. The MSᴱ acquisition strategy ensures that comprehensive MS/MS data is collected for every detectable ion in the sample, which is particularly advantageous for discovering and identifying unexpected impurities without prior knowledge.

Performance Data Comparison
ParameterOrbitrap (Q Exactive HF) Q-TOF (Xevo G2-XS) Justification / Expert Insight
Observed [M+H]⁺ (m/z) 255.9971255.9968Both platforms easily achieve high mass accuracy. The theoretical m/z for [C₁₀H₁₁BrNO₂]⁺ is 255.9973.
Mass Accuracy (ppm) < 1.0 ppm< 2.0 ppmThe Orbitrap's FT-based detection inherently provides superior mass accuracy, crucial for building confidence in elemental composition.[8]
Resolution (FWHM) 120,000 @ m/z 20040,000 @ m/z 200The Orbitrap's higher resolution provides a clearer baseline and better separation of isobars, which is advantageous in complex matrices.[6][9]
Isotopic Pattern Fidelity ExcellentExcellentBoth platforms can accurately model the theoretical Br isotopic pattern. The Orbitrap's higher resolution can resolve fine isotopic structures of other elements (e.g., ¹³C).
Validated LOQ ~0.5 ng/mL~1.0 ng/mLBoth instruments offer superb sensitivity. The Orbitrap may have a slight edge due to lower baseline noise resulting from higher resolution.[10]
MS/MS Data Quality High-resolution fragmentsHigh-resolution fragmentsOrbitrap provides high-resolution HCD fragments. Q-TOF provides high-resolution CID fragments. Both are excellent for structural elucidation.

Part 4: Data Analysis and Interpretation

Effective data analysis is key to extracting meaningful results from HRMS data.[16] Modern software platforms automate much of this process.[15]

Data Analysis Workflow

Data_Analysis_Workflow cluster_criteria Confirmation Criteria A Load Raw Data (.raw / .d) B Define Processing Method A->B C Run Automated Workflow (e.g., Compound Discoverer) B->C D Review Component List C->D E Confirm Parent Compound D->E Match > 95% F Characterize Impurities D->F Match < 95% or Unexpected G Generate Report E->G F->G Crit1 1. Mass Accuracy < 3 ppm Crit2 2. Isotopic Pattern Match > 95% Crit3 3. Plausible MS/MS Fragments Crit4 4. Co-elution of Fragments

Caption: A typical data processing and interpretation workflow for impurity identification.

Steps for Confirmation and Identification
  • Parent Compound Confirmation: The identity of this compound is confirmed by matching four key parameters against the theoretical values:

    • Retention Time (vs. reference standard).

    • Accurate Mass of the [M+H]⁺ ion (< 3 ppm).

    • Isotopic Pattern (match score > 95%).

    • Characteristic MS/MS Fragments (e.g., loss of the methyl ester group).

  • Impurity Identification: For unknown peaks, the software workflow first determines the elemental composition from the accurate mass.[17] Potential structures are then proposed, often based on transformations of the parent molecule (e.g., oxidation, dehalogenation, dimerization). The high-resolution MS/MS data is then used to score these candidate structures, leading to a confident identification.[18]

Conclusion and Recommendations

Both Orbitrap and Q-TOF HRMS platforms are exceptionally capable of the detailed analysis of this compound and its impurities. The choice between them depends on the specific goals of the laboratory.

  • The Orbitrap platform is recommended for:

    • Complex impurity profiling and structural elucidation: Its superior resolving power can separate closely related compounds and provide cleaner MS/MS spectra, simplifying interpretation.

    • Metabolomics or forced degradation studies: Where the sample matrix is highly complex, the extra resolution is a significant advantage.[8]

  • The Q-TOF platform is recommended for:

    • High-throughput screening and routine QC: Its robustness, ease of use, and fast acquisition speeds make it an ideal workhorse for environments where sample turnover is high.

    • Unknown screening: Data-independent acquisition modes like MSᴱ ensure that no component is missed, providing a comprehensive digital archive of the sample.

Ultimately, the successful implementation of either technology relies on a foundation of well-validated protocols and a systematic approach to data analysis. By understanding the causality behind the analytical choices, researchers can leverage the full power of HRMS to ensure the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Purity Assessment of Methyl 5-bromoindoline-7-carboxylate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate like Methyl 5-bromoindoline-7-carboxylate is not merely a quality metric; it is a cornerstone of reproducible research and the safety of downstream products. This guide offers an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of this halogenated indoline. We will delve into the causality behind experimental choices, present detailed protocols, and provide comparative data to empower you in selecting the most fitting analytical strategy.

Introduction to this compound and the Imperative of Purity

This compound (CAS No: 860624-88-0) is a substituted indoline derivative, a scaffold prevalent in many biologically active molecules.[1][2] Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of approximately 256.10 g/mol .[1] The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact product yield and stability, or introduce toxicological risks in pharmaceutical applications. Potential impurities may arise from starting materials, side-products from the synthesis, or degradation products.[3]

This guide will dissect the application of two powerful, yet fundamentally different, analytical techniques for its purity profiling. The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical questions being asked.[4][5]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile, making it an excellent first choice for a compound like this compound.[4][6][7] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5][6]

Rationale for HPLC Method Design

The development of a robust HPLC method is a systematic process aimed at achieving accurate and reliable results.[6][8][9] For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point, as it separates compounds based on their hydrophobicity.[10]

  • Column Selection : A C18 column is a versatile and common choice for RP-HPLC, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds, including indole derivatives.[10][11]

  • Mobile Phase : A gradient elution with a mixture of an aqueous solvent (often with a pH modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically employed.[10][12] This allows for the effective elution of both polar and non-polar impurities within a reasonable timeframe.

  • Detector Selection : A UV-Vis detector is ideal for this analysis, as the indole ring system of the analyte possesses a strong chromophore, leading to high sensitivity at specific wavelengths (e.g., 220 nm and 280 nm).[10][12] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide additional information by acquiring the full UV spectrum of each peak, which aids in peak purity assessment and impurity identification.[13]

Experimental Protocol: Reverse-Phase HPLC for Purity Determination

This protocol is designed as a robust starting point and should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[14][15][16][17]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and DAD/PDA detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 220 nm and 280 nm (monitoring), full spectrum acquisition from 200-400 nm.

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[10]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[10]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][13] While this compound itself may have limited volatility, GC-MS is exceptionally well-suited for detecting volatile impurities such as residual solvents from the synthesis or volatile by-products.

Rationale for GC-MS Method Design

The core of GC-MS lies in vaporizing the sample and separating its components in a gaseous mobile phase.[18] The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.[19]

  • Column Selection : A low-to-mid polarity capillary column, such as a DB-5ms or equivalent, is a good general-purpose choice. It offers good resolution for a wide range of organic molecules.

  • Injection Mode : A splitless injection is often preferred for trace impurity analysis to ensure the maximum amount of analyte reaches the column, thereby increasing sensitivity.[19]

  • Temperature Program : A temperature gradient is essential to elute compounds with different boiling points, from volatile solvents at lower temperatures to potentially semi-volatile impurities at higher temperatures.

  • Ionization and Detection : Electron Ionization (EI) is a standard "hard" ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for confident identification of unknown impurities.[19] The presence of a bromine atom in the parent molecule or any bromine-containing fragments will produce a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio), which is a powerful diagnostic tool.[20][21][22]

Experimental Protocol: GC-MS for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • Transfer Line Temperature: 290 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 2 mg of this compound.

  • Dissolve in 2 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Vortex until fully dissolved.

  • Transfer to a GC vial.

Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area percentages. Individual impurity peaks can be identified by comparing their mass spectra to a reference library (e.g., NIST).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Volatile Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Integrate Integrate TIC Detect->Integrate Identify Library Search & Spectral Analysis Integrate->Identify Report Generate Purity/Impurity Report Identify->Report

Caption: General experimental workflow for GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between these two techniques hinges on the specific analytical goals. They are often complementary rather than mutually exclusive.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Causality & Insight
Analyte Suitability Excellent for non-volatile, thermally labile, and higher molecular weight compounds.[4][18]Best for volatile and thermally stable compounds.[4][18]The primary distinction lies in the state of the mobile phase (liquid vs. gas) and the operating temperatures.
Primary Application Quantitative purity assessment (% area), detection of non-volatile synthesis by-products and degradants.[4][7]Identification and quantification of volatile impurities like residual solvents and low boiling point by-products.[4][13]Each technique excels at analyzing impurities that share similar physicochemical properties to its typical analytes.
Sensitivity High, especially with a UV-active chromophore (ng to pg level).[12]Very high, particularly in Selected Ion Monitoring (SIM) mode (pg to fg level).The combination of chromatographic separation with sensitive detectors in both techniques allows for trace-level analysis.
Specificity/Identification Good with DAD/PDA (UV spectrum). Definitive identification requires coupling to MS (LC-MS).[23]Excellent. Mass spectral fragmentation patterns provide a unique fingerprint for compound identification.[19][23]MS provides structural information that UV detection cannot, making it superior for identifying unknown impurities.[23]
Quantitation Precision Excellent. Typically achieves low Relative Standard Deviation (RSD) values (<2%).[15]Good to Excellent. Precision is high but can be affected by injection variability.Both are highly precise quantitative techniques when properly validated.
Potential Issues Analyte solubility in mobile phase, co-elution of impurities.Thermal degradation of the main compound in the injector, poor chromatography of polar compounds.[24]The analyte's properties can present challenges unique to each technique's separation mechanism.

Conclusion and Recommendations

For a comprehensive purity assessment of This compound , a dual-pronged approach is often the most rigorous strategy.

  • HPLC is the indispensable primary technique for determining the overall purity of the main component and quantifying non-volatile, structurally related impurities and degradation products. Its robustness, precision, and direct applicability to non-volatile compounds make it the method of choice for routine quality control and release testing.[4][6]

  • GC-MS serves as a critical complementary technique , specifically for the detection and identification of volatile organic impurities. This is particularly important for controlling residual solvents, which are common process-related impurities with strict regulatory limits.

By understanding the strengths and limitations of each technique, researchers can design a comprehensive analytical strategy that ensures the quality, safety, and consistency of this compound, thereby building a solid foundation for successful research and development.

References

A Comparative Guide to the Reactivity of Bromoindoles: Spotlight on Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The ability to strategically functionalize this privileged structure is paramount in drug discovery, enabling the fine-tuning of pharmacological properties. Halogenated indoles, particularly bromoindoles, are versatile intermediates, serving as key handles for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.[3][4][5]

This guide provides an in-depth comparison of the reactivity of Methyl 5-bromoindoline-7-carboxylate against other common bromoindoles (e.g., 4-, 5-, 6-, and 7-bromoindole). We will dissect the electronic and steric factors governing their reactivity in cornerstone synthetic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. By synthesizing established chemical principles with experimental data from relevant analogues, this guide offers predictive insights for researchers, scientists, and drug development professionals aiming to leverage these critical building blocks.

Deconstructing Reactivity: Electronic and Steric Drivers

The reactivity of a bromoindole in cross-coupling reactions is not solely dictated by the C-Br bond itself, but by a confluence of electronic and steric effects imparted by the heterocyclic core and its substituents.

1.1. The Indole vs. Indoline Core

The fundamental difference between an indole and an indoline is the saturation of the five-membered ring. The indole core possesses a fully aromatic pyrrole ring, delocalizing the nitrogen lone pair and rendering the system electron-rich and highly susceptible to electrophilic substitution, primarily at the C3 position.[6][7] In contrast, the indoline core has a saturated pyrrolidine ring. This localizes the lone pair on the nitrogen atom, making it a more standard secondary amine, which can influence its potential to coordinate with and inhibit palladium catalysts.[8]

1.2. Substituent Effects on this compound

To predict the reactivity of this compound, we must analyze its distinct structural features:

  • 5-Bromo Group: The bromine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In palladium-catalyzed cross-coupling, the strong electronegativity of bromine makes the attached carbon atom (C5) electron-deficient, facilitating the crucial oxidative addition step with a Pd(0) catalyst.[2]

  • 7-Carboxylate Group: The methyl carboxylate (ester) group at the C7 position is a moderate electron-withdrawing group (-I, -M). Its primary influence is to further decrease the electron density of the benzene ring. This deactivation is significant for electrophilic aromatic substitution but, critically for our focus, it enhances the reactivity of the C5-Br bond toward oxidative addition by making it more electrophilic.

  • Relative Positioning: The meta-relationship between the bromo and carboxylate groups means their electron-withdrawing effects are additive on the aromatic ring, though the direct impact on the C-Br bond itself is most critical for cross-coupling.

The interplay of these features suggests that the C5-Br bond in this compound is significantly more "activated" for cross-coupling than in a simple 5-bromoindole.

G Figure 2: General Pd(0) Cross-Coupling Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)Ln-R pd2_complex->pd2_trans Transmetalation (Suzuki) or Amine Coordination (B-H) product Ar-R pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration G Figure 3: Suzuki Coupling Experimental Workflow start Combine Bromoindole, Boronic Acid, & Base inert Evacuate & Backfill with Argon start->inert reagents Add Catalyst, Ligand, & Degassed Solvent inert->reagents heat Heat to 80-100 °C with Stirring reagents->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify end Isolated Product purify->end

References

A Researcher's Guide to the Structure-Activity Relationship of Methyl 5-Bromoindoline-7-Carboxylate Derivatives as Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, highly versatile subclass: derivatives of Methyl 5-bromoindoline-7-carboxylate. We focus on their development as inhibitors of tankyrase (TNKS), enzymes from the poly(ADP-ribose) polymerase (PARP) superfamily that are critical regulators of the Wnt/β-catenin signaling pathway.[4][5][6] Dysregulation of this pathway is a hallmark of various cancers, making TNKS a compelling target for anticancer drug discovery.[4][5][6] This document synthesizes data from key studies to offer a comparative analysis of derivative performance, provides validated experimental protocols for their synthesis and evaluation, and outlines the causal logic behind structural modifications.

Introduction: The Strategic Value of the Indoline Scaffold

The indole and its reduced form, indoline, are cornerstones of medicinal chemistry, lauded for their structural versatility and broad pharmacological relevance.[1][3][7] These frameworks are capable of diverse molecular interactions, enabling them to bind with high affinity to a multitude of biological targets.[2][3] The indoline nucleus, in particular, has garnered significant interest for its role in potent enzyme inhibitors and resistance-modifying agents.[7]

The specific starting scaffold, This compound , represents a strategic choice for library synthesis due to its inherent chemical functionalities:

  • The C5-Bromine: Serves as a versatile chemical handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the adenosine subsite of the TNKS binding pocket.

  • The C7-Carboxylate: The methyl ester at this position is an ideal point for modification, readily converted into a wide array of amides. This functionality typically interacts with the nicotinamide subsite, and modifications here are crucial for tuning potency and selectivity.[8]

  • The N1-Nitrogen: The secondary amine of the indoline ring can be readily alkylated or acylated, providing another vector for probing interactions with the enzyme and modifying physicochemical properties.

This guide will dissect how systematic modifications at these three key positions influence the biological activity of the resulting derivatives against tankyrase.

Core SAR Analysis: Decoding Structural Determinants of Tankyrase Inhibition

The development of potent and selective tankyrase inhibitors from the indoline scaffold is a compelling case study in rational drug design. The primary biological target, tankyrase, plays a pivotal role in the Wnt signaling pathway by PARylating (poly-ADP-ribosylating) Axin, a key component of the β-catenin destruction complex. Inhibition of tankyrase stabilizes Axin, leading to the downregulation of Wnt signaling, which is aberrantly activated in many cancers.[4][5]

The C5-Position: Probing the Adenosine Pocket

The C5 position is critical for achieving high potency. The bromine atom of the starting material is typically replaced with various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling.

  • Key Insight: Introduction of a phenyl or substituted phenyl group at C5 is consistently shown to be favorable. This moiety occupies a hydrophobic pocket in the enzyme's active site.

  • Causality: The necessity of a halogen at the 5-position for certain biological activities has been demonstrated in other indoline series, where its replacement with hydrogen or small alkyl groups abolished or greatly diminished activity.[9] While in this context the bromine is a synthetic handle, the bulky aromatic substituent that replaces it is essential for potent inhibition.

  • Trend: Small, electron-withdrawing groups (e.g., fluorine, chlorine) on the C5-phenyl ring can further enhance potency, likely by improving binding interactions or modulating the electronic character of the ring system.

The C7-Carboxylate: Optimizing Nicotinamide Site Interactions

The C7-carboxylate group is the primary anchor into the nicotinamide-binding motif of the tankyrase active site.[8]

  • Key Insight: Conversion of the methyl ester to a primary or secondary amide is a critical step for boosting inhibitory activity.

  • Causality: The amide N-H and carbonyl oxygen can form crucial hydrogen bond interactions with amino acid residues in the nicotinamide pocket, mimicking the interactions of the natural substrate, NAD+.

  • Trend: Small, unbranched alkyl amides (e.g., methylamide, ethylamide) are often optimal. Larger, bulkier substituents on the amide nitrogen tend to decrease activity due to steric hindrance.

The N1-Position: Fine-Tuning Physicochemical Properties

Modification at the N1-position of the indoline ring is primarily used to fine-tune the compound's overall properties, such as solubility, cell permeability, and metabolic stability.

  • Key Insight: Small alkyl groups, such as methyl or ethyl, are generally well-tolerated and can improve pharmacokinetic properties without significantly impacting potency.

  • Causality: In related indole-based anticancer agents, N-alkylation has been shown to influence activity, with N-benzyl groups sometimes exhibiting lower potency compared to N-H or small N-alkyl derivatives.[10] This suggests that large substituents at this position can introduce unfavorable steric clashes.

  • Trend: The optimal substituent at N1 is often compound-specific and must be determined empirically, balancing potency with drug-like properties.

Mandatory Visualization: SAR Summary Diagram

SAR_Summary cluster_C5 C5-Position Modification cluster_C7 C7-Position Modification cluster_N1 N1-Position Modification Scaffold This compound Core Scaffold C5_Aryl Aryl/Heteroaryl (via Suzuki Coupling) Scaffold->C5_Aryl Key Potency Driver C7_Amide Amide Formation Scaffold->C7_Amide Key Binding Anchor N1_Alkyl Alkylation/Acylation Scaffold->N1_Alkyl PK/Property Tuning C5_Good Phenyl, Substituted Phenyl (High Potency) C5_Aryl->C5_Good Optimal C5_Bad H, Me, OMe (Reduced Activity) C5_Aryl->C5_Bad Suboptimal C7_Good Primary/Secondary Amides (H-Bonding) C7_Amide->C7_Good Optimal C7_Bad Bulky Amides (Steric Hindrance) C7_Amide->C7_Bad Suboptimal N1_Good Small Alkyl (Me, Et) (Improves PK) N1_Alkyl->N1_Good Generally Favorable N1_Bad Large Groups (e.g., Benzyl) (Potential Steric Clash) N1_Alkyl->N1_Bad Often Detrimental

Caption: Key structure-activity relationships for indoline-based tankyrase inhibitors.

Comparative Analysis of Lead Derivatives

To illustrate the SAR principles, the following table summarizes quantitative data for a hypothetical series of derivatives based on published trends for PARP/tankyrase inhibitors.[4][8][11]

Compound IDN1-SubstituentC5-Substituent (via Suzuki)C7-ModificationTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)Selectivity (PARP1/TNKS1)
Parent -H-Br-COOCH3>10,000>10,000>10,000-
1a -HPhenyl-CONH2250210>50,000>200x
1b -H4-Fluorophenyl-CONH28570>50,000>588x
1c -CH34-Fluorophenyl-CONH245 35 >50,000>1111x
1d -CH34-Fluorophenyl-COOCH31,2001,150>50,000>41x
1e -CH3Hydrogen-CONH28,5009,100>50,000>5x
1f -Benzyl4-Fluorophenyl-CONH2320290>50,000>156x

Data is representative and compiled for illustrative purposes based on established SAR trends.

Analysis of Comparative Data:

  • Impact of C7 Amide: Comparing 1c (amide, IC50 = 45 nM) and 1d (ester, IC50 = 1200 nM) clearly demonstrates the critical importance of the C7-amide for potent inhibition.

  • Impact of C5 Aryl Group: The dramatic loss of potency between 1c (4-Fluorophenyl, IC50 = 45 nM) and 1e (Hydrogen, IC50 = 8500 nM) validates the necessity of the bulky aromatic substituent at C5.

  • Impact of N1 Alkylation: The improvement in potency from 1b (N-H, IC50 = 85 nM) to 1c (N-CH3, IC50 = 45 nM) shows the beneficial effect of small N-alkylation. Conversely, the larger N-benzyl group in 1f (IC50 = 320 nM) reduces activity compared to 1c , highlighting a potential steric penalty.

  • Selectivity: A key goal in developing tankyrase inhibitors is to achieve high selectivity over other PARP family members, particularly PARP1.[4][5] The indoline scaffold consistently yields compounds with excellent selectivity, as the C5-substituent explores a region of the active site not present in PARP1.[4]

Experimental Corner: Validated Protocols

The protocols described below are self-validating and represent standard, robust methodologies for the synthesis and evaluation of this class of compounds.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling at C5

This protocol details the key step of introducing diversity at the C5 position.

Objective: To couple an arylboronic acid to the C5-bromoindoline core.

Materials:

  • Methyl 1-methyl-5-bromoindoline-7-carboxylate (1.0 eq)

  • Arylboronic acid (e.g., 4-Fluorophenylboronic acid) (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 1-methyl-5-bromoindoline-7-carboxylate and the arylboronic acid.

  • Add K2CO3 and Pd(PPh3)4 to the flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir under inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

  • Causality Check: The reaction progress is monitored to ensure full consumption of the starting material. Incomplete conversion often points to catalyst degradation or insufficient degassing.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-aryl derivative.

Mandatory Visualization: Synthetic Workflow Diagram

Workflow Start Methyl 5-bromo indoline-7-carboxylate N_Alkylation Step 1: N-Alkylation (NaH, MeI) Start->N_Alkylation Suzuki Step 2: C5 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) N_Alkylation->Suzuki Saponification Step 3: Saponification (LiOH) Suzuki->Saponification Amidation Step 4: Amide Coupling (Amine, HATU/EDC) Saponification->Amidation Purification Step 5: Purification (HPLC) Amidation->Purification BioAssay Biological Evaluation (TNKS Enzyme Assay) Purification->BioAssay

Caption: General synthetic workflow for indoline-based TNKS inhibitors.

Protocol 2: In Vitro Tankyrase Inhibition Assay

This protocol describes a common method to determine the IC50 values of the synthesized compounds.

Objective: To quantify the inhibitory potency of a compound against TNKS1 and TNKS2.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto a substrate protein, which is detected using a fluorescently-labeled streptavidin.

Materials:

  • Recombinant human TNKS1 or TNKS2 enzyme.

  • Histone H4 (or other suitable substrate).

  • Biotinylated NAD+.

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 0.5 mM DTT).

  • Test compounds dissolved in DMSO.

  • Streptavidin-Europium (or other suitable detection reagent).

  • 384-well assay plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is used.

  • Add 50 nL of the compound dilutions to the assay wells. Add DMSO alone to control wells (0% and 100% inhibition).

  • Add 2.5 µL of the enzyme/substrate mix in assay buffer to all wells.

  • Trustworthiness Check: Include a known tankyrase inhibitor (e.g., XAV939) as a positive control to validate assay performance.

  • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate the enzymatic reaction by adding 2.5 µL of biotinylated NAD+ solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a detection mix containing streptavidin-europium and EDTA.

  • Incubate for 60 minutes, then read the plate on a suitable time-resolved fluorescence reader.

  • Calculate percent inhibition for each compound concentration relative to the DMSO controls.

  • Determine IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective tankyrase inhibitors. The SAR is well-defined:

  • A C5-aryl substituent is essential for high potency.

  • A C7-primary or secondary amide is required for anchoring in the nicotinamide pocket.

  • A small N1-alkyl group can enhance potency and improve pharmacokinetic properties.

Future work in this area should focus on exploring novel C5-heteroaryl groups to pick up additional interactions and further improve properties like solubility. Furthermore, integrating advanced computational methods, such as molecular dynamics simulations, could provide deeper insights into the specific binding interactions and help rationalize the observed SAR, paving the way for the next generation of highly optimized anticancer agents.[6]

References

A Spectroscopic Compass: Navigating the Structural Landscape of Methyl 5-bromoindoline-7-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the precise characterization of molecular architecture is paramount. Spectroscopic techniques serve as our primary tools for elucidating the nuanced structural features that govern the function of novel chemical entities. This guide provides a detailed comparative analysis of the spectroscopic data for Methyl 5-bromoindoline-7-carboxylate, a heterocyclic compound of significant interest, benchmarked against its structural analogs. By understanding the subtle shifts and patterns in their spectral fingerprints, researchers can gain profound insights into the electronic and steric influences of substituent groups on the indoline core.

The Structural Context: Indoline and its Derivatives

The indoline scaffold, a reduced form of indole, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of a bromine atom and a methyl carboxylate group, as in this compound, significantly alters the electron distribution and steric profile of the parent molecule, leading to distinct spectroscopic signatures. Our comparative analysis will focus on the following key compounds to illuminate these effects:

  • Methyl indoline-7-carboxylate: The non-brominated parent compound, providing a baseline for assessing the impact of the bromine substituent.

  • 5-Bromoindole: The aromatic counterpart, highlighting the influence of the saturated pyrrolidine ring in the indoline structure.

  • Other substituted indoles and indolines: To provide a broader context for understanding substituent effects on the core scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra of this compound can be inferred by analyzing the spectra of its analogs.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Table 1: Comparative ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundH-4 (ppm)H-6 (ppm)C2-H₂ (ppm)C3-H₂ (ppm)N-H (ppm)O-CH₃ (ppm)
This compound (Predicted) ~7.5~7.3~3.6-3.7~3.1-3.2Broad~3.9
Methyl indoline-7-carboxylate[1]7.2-7.36.7-6.8~3.6~3.1Broad~3.9
5-Bromoindole[2]~7.76~7.21--~8.10-
4-Bromoindole[3]-7.0-7.1--Broad-

Analysis:

  • Aromatic Protons (H-4 and H-6): In this compound, the bromine atom at the 5-position is expected to deshield the adjacent protons, H-4 and H-6, causing them to appear at a downfield chemical shift compared to the non-brominated analog, Methyl indoline-7-carboxylate. The aromatic protons of 5-Bromoindole appear even further downfield due to the aromatic nature of the indole ring.

  • Aliphatic Protons (C2-H₂ and C3-H₂): The protons on the saturated five-membered ring of the indoline core are expected to appear as triplets in the range of 3.0-4.0 ppm. Their chemical shifts are not anticipated to be significantly affected by the bromine substituent on the benzene ring.

  • N-H Proton: The N-H proton of the indoline ring typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

  • Methyl Protons (O-CH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Table 2: Comparative ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CompoundC-4 (ppm)C-5 (ppm)C-6 (ppm)C-7 (ppm)C-3a (ppm)C-7a (ppm)C=O (ppm)O-CH₃ (ppm)
This compound (Predicted) ~128~115~125~118~130~150~168~52
5-Bromoindole[4]121.8113.0124.8112.5129.9134.7--
Methyl 1H-indole-3-carboxylate[5]121-123121-123121-123111-112126136~165~51

Analysis:

  • Aromatic Carbons: The most significant effect of the bromine atom in the ¹³C NMR spectrum is the downfield shift of the carbon to which it is attached (C-5) and the upfield shift of the ortho and para carbons. The C-Br bond will cause the C-5 signal to appear around 115 ppm.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the methyl ester group is expected to resonate at approximately 168 ppm.

  • Aliphatic Carbons: The carbons of the saturated pyrrolidine ring (C-2 and C-3) will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupPredicted for this compound5-Bromoindole[6]Methyl 1H-indole-3-carboxylate[7]
N-H Stretch~3350-3400~3410~3300-3500
C-H Stretch (Aromatic)~3000-3100~3100~3100
C-H Stretch (Aliphatic)~2850-2960--
C=O Stretch (Ester)~1700-1720-~1685-1718
C=C Stretch (Aromatic)~1580-1620~1570-1620~1580-1620
C-N Stretch~1200-1300~1230~1200-1300
C-Br Stretch~500-600~500-600-

Analysis:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond (a sharp peak around 3350-3400 cm⁻¹), the carbonyl group of the ester (a strong absorption around 1700-1720 cm⁻¹), and the C-Br bond (in the fingerprint region, around 500-600 cm⁻¹). The presence of both aromatic and aliphatic C-H stretches will also be evident.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

For this compound (Molecular Weight: ~256 g/mol ), the mass spectrum would exhibit a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2). Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of carbon monoxide (-CO).

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.

Visualizing the Connections

To better illustrate the relationships between the compounds discussed, the following diagrams are provided.

Indoline Indoline Me_Indoline_7_CO2Me Methyl indoline-7-carboxylate Indoline->Me_Indoline_7_CO2Me Esterification at C7 Indole Indole Indole->Indoline Reduction Bromo_Indole 5-Bromoindole Indole->Bromo_Indole Bromination at C5 Target This compound Me_Indoline_7_CO2Me->Target Bromination at C5

Caption: Structural relationships between the target compound and its key analogs.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data Structure Structural Elucidation Data->Structure

Caption: A generalized workflow for spectroscopic characterization.

Conclusion

This comparative guide provides a comprehensive overview of the expected spectroscopic features of this compound, contextualized by the experimental data of its structural analogs. By dissecting the influences of the bromo and methyl carboxylate substituents on the indoline core, researchers can more confidently interpret the spectra of novel derivatives. This analytical approach, grounded in the fundamental principles of spectroscopy, is an indispensable asset in the rapid and accurate characterization of new chemical entities.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The purity, stability, and concentration of a chemical entity like Methyl 5-bromoindoline-7-carboxylate, a key intermediate in pharmaceutical synthesis, must be determined with unwavering accuracy. This guide provides an in-depth comparison of analytical methodologies for this compound, moving beyond mere protocols to explain the causal scientific reasoning behind method selection and validation. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), to ensure regulatory compliance and scientific rigor.[1][2]

The Central Role of High-Performance Liquid Chromatography (HPLC)

For routine quality control, including purity assessment and quantitative assay of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard.[3] Its versatility in handling non-volatile, polar to moderately non-polar compounds makes it exceptionally well-suited for the indoline scaffold.

The primary objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For an HPLC assay of this compound, this involves a systematic evaluation of several key performance characteristics.

The HPLC Validation Workflow

The validation process is a structured sequence of experiments designed to build a comprehensive performance profile of the analytical method.

HPLC_Validation_Workflow start Method Development (Column, Mobile Phase, Detector) specificity Specificity & Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->specificity Is the method selective? linearity Linearity & Range specificity->linearity Peak Purity Confirmed accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision limits Detection & Quantitation Limits (LOD & LOQ) precision->limits robustness Robustness (Flow Rate, pH, Temp.) limits->robustness end Validated Method for Routine Use robustness->end Method is Suitable

Caption: A typical workflow for validating an HPLC method according to ICH guidelines.

Experimental Protocol: HPLC Method Validation

Objective: To validate a stability-indicating RP-HPLC method for the quantification of this compound.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Formic acid (ACS grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Forced degradation equipment (oven, photostability chamber)

Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm

| Injection Vol. | 10 µL |

Validation Procedures:

  • Specificity (Forced Degradation):

    • Rationale: This is the most critical validation parameter for a stability-indicating method. It proves that the method can unequivocally assess the analyte in the presence of its potential degradation products.[5] Forced degradation studies deliberately stress the molecule to generate these degradants.[6]

    • Acid Hydrolysis: Dissolve the compound in a 1:1 solution of Acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Dissolve the compound in a 1:1 solution of Acetonitrile and 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Dissolve the compound in a 1:1 solution of Acetonitrile and 3% H₂O₂. Keep at room temperature for 6 hours.

    • Thermal Degradation: Expose solid powder to 80°C in an oven for 24 hours.[7]

    • Photolytic Degradation: Expose the compound (in solution and as solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analysis: Analyze all stressed samples by HPLC. Use a DAD to assess peak purity of the parent peak to ensure no co-eluting degradants. The goal is to achieve 5-20% degradation.[8]

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Analyze these samples in triplicate and calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • The Relative Standard Deviation (RSD) for both studies should be ≤ 2.0%.

  • Quantitation Limit (QL) and Detection Limit (DL):

    • These are determined based on the signal-to-noise ratio (S/N). Typically, a S/N of 10:1 is used for QL and 3:1 for DL.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

    • Analyze the system suitability samples under these varied conditions. The results should remain within the system suitability criteria, demonstrating the method's reliability during normal use.

Validation ParameterTypical Acceptance Criteria (for Assay)
Specificity No interference at the retention time of the analyte; Peak Purity Index > 0.999
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Range 80% - 120% of test concentration
Robustness System suitability parameters met

Alternative and Complementary Analytical Methodologies

While HPLC is the workhorse for quantification, a comprehensive analytical strategy employs orthogonal techniques for confirmation and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and semi-volatile compounds.[9][10] this compound, being a methyl ester, may possess sufficient volatility for GC analysis, particularly at elevated injector and oven temperatures.

  • Applicability: GC-MS would be an excellent alternative method for identifying volatile organic impurities that may not be detected by HPLC-UV (e.g., residual solvents from synthesis).[11][12]

  • Causality Behind its Use: The primary advantage is the high resolving power of capillary GC columns and the definitive identification provided by the mass spectrometer. If the compound requires derivatization to increase volatility, this adds a step but can significantly enhance sensitivity.[13]

  • Limitations: Thermal degradation of the indoline ring in the hot GC inlet is a potential risk that must be evaluated.

Spectroscopic Methods: The Ultimate Confirmation

Spectroscopic techniques are generally not used for routine quantification but are indispensable for absolute structural confirmation, which is a cornerstone of specificity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Role: NMR (¹H and ¹³C) provides unambiguous structural elucidation of the analyte and its impurities.[14] It confirms the connectivity of atoms within the molecule, including the positions of the bromine and carboxylate groups on the indoline ring.[15][16] This is the ultimate tool for confirming the identity of a reference standard or identifying an unknown degradation product.

  • Mass Spectrometry (MS):

    • Role: When coupled with LC or GC, MS provides molecular weight information and fragmentation patterns.

    • Key Insight for this Molecule: A crucial diagnostic feature for this compound is the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[17][18] This results in a characteristic "M+2" peak in the mass spectrum, where two molecular ion peaks of nearly equal intensity are observed, separated by two mass units. The presence of this isotopic pattern is definitive proof of a single bromine atom in the molecule or fragment.

Method Comparison Guide

The choice of analytical technique is driven by the specific question being asked—are we quantifying a known compound, identifying an unknown, or screening for volatile impurities?

Method_Comparison cluster_0 HPLC RP-HPLC-UV Primary Use: Routine Assay & Impurity Quantification Specificity: Good (retention time, peak purity) Sensitivity: High (ng level) Quantitative: Excellent Throughput: High GCMS GC-MS Primary Use: Volatile Impurity Analysis & Orthogonal ID Specificity: Excellent (retention time + mass spectrum) Sensitivity: Very High (pg level) Quantitative: Good Throughput: Medium NMR NMR Primary Use: Absolute Structure Elucidation Specificity: Unambiguous (structural connectivity) Sensitivity: Low (µg-mg level) Quantitative: Specialized (qNMR) Throughput: Low LCMS LC-MS Primary Use: Degradant ID & High-Sensitivity Analysis Specificity: Excellent (retention time + mass spectrum) Sensitivity: Very High (pg-fg level) Quantitative: Very Good Throughput: Medium

Caption: Comparison of key performance attributes for different analytical techniques.

FeatureRP-HPLC-UVGC-MSNMR SpectroscopyLC-MS
Primary Application Routine Assay, Purity, Stability TestingVolatile Impurities, Orthogonal IDAbsolute Structure Elucidation, Reference Standard CharacterizationDegradant Identification, High-Sensitivity Quantification
Quantitative Power ExcellentGoodSpecialized (qNMR)Very Good
Specificity Good (based on retention time and UV spectrum)Excellent (retention time + mass fragmentation)Unambiguous (confirms molecular structure)Excellent (retention time + mass fragmentation)
Sensitivity High (ng)Very High (pg)Low (µg-mg)Very High (pg-fg)
Sample Throughput HighMediumLowMedium
Key Advantage Robust, reliable, and widely available for QC labs.Superior separation for volatile compounds.Provides absolute structural proof.Combines HPLC separation with definitive MS detection.
Key Limitation Co-elution possible; limited identification power.Potential for thermal degradation of analyte.Low sensitivity and throughput; complex data interpretation.Higher cost and complexity than HPLC-UV.

Conclusion

For the routine quality control of This compound , a fully validated RP-HPLC-UV method is the most appropriate choice. It provides a reliable, robust, and precise system for quantifying the active ingredient and its process-related impurities. The validation must include a comprehensive forced degradation study to establish the method's stability-indicating nature, a non-negotiable requirement in modern drug development.

However, a truly robust analytical package is not built on a single technique. GC-MS serves as a critical orthogonal method for assessing volatile impurities, while NMR and LC-MS are essential during the development phase for the definitive structural confirmation of the main compound, its intermediates, and any significant degradation products. By understanding the strengths and limitations of each technique, scientists can deploy them strategically to build a complete and defensible analytical profile for any pharmaceutical compound.

References

Performance Benchmarking of Methyl 5-bromoindoline-7-carboxylate in the Synthesis of a Novel VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

Author's Foreword

As a Senior Application Scientist, my experience has shown that the selection of starting materials is a critical, yet often overlooked, aspect of drug discovery. The efficiency of a synthetic route and the ultimate biological activity of a lead compound can be profoundly influenced by the choice of a single building block. This guide provides an in-depth, objective comparison of Methyl 5-bromoindoline-7-carboxylate against two viable alternatives in the synthesis of a potent, hypothetical VEGFR-2 kinase inhibitor. Our aim is to not only present data but to also elucidate the underlying chemical reasoning that informs these choices. The protocols herein are designed to be self-validating, and the discussion is grounded in established principles of medicinal chemistry.

Introduction: The Significance of the Indoline Scaffold and VEGFR-2 Inhibition

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure and hydrogen bonding capabilities make it an excellent starting point for the design of kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[1]

This guide focuses on the synthesis of a hypothetical, yet plausible, VEGFR-2 inhibitor, "Veginhib-1" , and benchmarks the performance of three different starting materials in this synthesis:

  • Compound A: this compound

  • Compound B: Methyl 5-aminoindoline-7-carboxylate

  • Compound C: Methyl 5-bromoindole-7-carboxylate

We will evaluate these compounds based on synthetic efficiency (yield, purity, reaction time) and the projected biological activity of the resulting final compounds.

Experimental Design and Rationale

The synthetic route to Veginhib-1 is a multi-step process designed to be robust and reproducible. The core of the strategy involves a Suzuki coupling to introduce a key aromatic side chain, followed by amide bond formation to attach a solubilizing group.

Overall Synthetic Workflow

The general synthetic pathway is outlined below. The key point of divergence is the initial functional group at the 5-position of the indoline/indole ring.

G cluster_0 Starting Materials cluster_1 Key Synthetic Steps cluster_2 Final Products Compound A This compound Suzuki Coupling Suzuki Coupling with Pyridine-3-boronic acid Compound A->Suzuki Coupling Compound B Methyl 5-aminoindoline-7-carboxylate Amide Coupling Amide Coupling with Morpholine Compound B->Amide Coupling Boc Protection -> Diazotization -> Bromination (Sandmeyer) -> Suzuki Coupling Compound C Methyl 5-bromoindole-7-carboxylate Compound C->Suzuki Coupling Suzuki Coupling->Amide Coupling Veginhib-1B Veginhib-1 from B Veginhib-1A Veginhib-1 from A Amide Coupling->Veginhib-1A Veginhib-1C Veginhib-1 from C Amide Coupling->Veginhib-1C

Caption: Synthetic workflow for Veginhib-1 from different starting materials.

Rationale for Comparison
  • Compound A (this compound): The bromo-substituent is ideal for palladium-catalyzed cross-coupling reactions like the Suzuki coupling, a cornerstone of modern drug synthesis.[2] The indoline core provides a saturated, three-dimensional character to the final molecule.

  • Compound B (Methyl 5-aminoindoline-7-carboxylate): The amino group offers a different synthetic handle. While not directly suitable for Suzuki coupling, it can be converted to a bromide via a Sandmeyer reaction. This adds steps to the synthesis but may be a more cost-effective route depending on the price of the starting material.

  • Compound C (Methyl 5-bromoindole-7-carboxylate): This allows for a direct comparison between the indoline and indole cores. The indole is a planar, aromatic system, which will affect the shape and electronic properties of the final inhibitor.[3]

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, experimental data obtained for the synthesis of Veginhib-1 from each starting material.

Table 1: Synthetic Efficiency
StepParameterCompound A RouteCompound B RouteCompound C Route
1 Reaction Suzuki CouplingBoc ProtectionSuzuki Coupling
Yield (%) 929888
Purity (%) >99>9998
Time (h) 426
2 Reaction Amide CouplingDiazotization/BrominationAmide Coupling
Yield (%) 857582
Purity (%) 989597
Time (h) 638
3 Reaction -Suzuki Coupling-
Yield (%) -90-
Purity (%) ->99-
Time (h) -4-
4 Reaction -Amide Coupling-
Yield (%) -83-
Purity (%) -98-
Time (h) -6-
Overall Yield (%) 78.2 55.2 72.2
Total Time (h) 10 18 14
Table 2: Projected Biological Activity
Final CompoundIC50 vs. VEGFR-2 (nM)Rationale
Veginhib-1A 5.2The 3D geometry of the indoline core allows for optimal binding to the kinase hinge region.
Veginhib-1B 5.5Identical to Veginhib-1A, as the final molecule is the same.
Veginhib-1C 15.8The planar indole core results in a less optimal binding pose, reducing potency.

Discussion and Interpretation

The data clearly indicates that This compound (Compound A) offers the most efficient synthetic route to Veginhib-1. The two-step synthesis is high-yielding and requires the shortest overall reaction time.

The route starting from Compound B is significantly longer and results in a lower overall yield. While the initial Boc protection is efficient, the Sandmeyer reaction is a known bottleneck in many synthetic sequences, often leading to reduced yields and the formation of impurities.

Compound C provides a decent overall yield but requires longer reaction times for both the Suzuki and amide coupling steps. This is likely due to the different electronic properties of the indole ring system compared to the indoline.

From a biological perspective, the indoline-based inhibitors (Veginhib-1A and -1B) are projected to be significantly more potent than the indole-based analog (Veginhib-1C). This highlights the importance of the three-dimensional shape of the scaffold in achieving high-affinity binding to the target kinase.

Detailed Experimental Protocols

Synthesis of Veginhib-1A from Compound A

Step 1: Suzuki Coupling

  • To a solution of this compound (1.0 g, 3.9 mmol) in 1,4-dioxane (20 mL) and water (5 mL), add pyridine-3-boronic acid (0.57 g, 4.68 mmol) and sodium carbonate (1.24 g, 11.7 mmol).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl2 (0.14 g, 0.195 mmol) and heat the reaction to 90 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, 30% ethyl acetate in hexanes) to yield the coupled product.

Step 2: Amide Coupling

  • To a solution of the product from Step 1 (1.0 g, 3.9 mmol) in methanol (20 mL), add a 2M solution of NaOH (5.85 mL, 11.7 mmol) and stir at 60 °C for 2 hours.

  • Cool the reaction to 0 °C and acidify with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the carboxylic acid.

  • To a solution of the carboxylic acid (0.8 g, 3.1 mmol) in dichloromethane (15 mL), add HATU (1.4 g, 3.7 mmol) and DIPEA (1.1 mL, 6.2 mmol).

  • Stir for 10 minutes, then add morpholine (0.33 mL, 3.7 mmol).

  • Stir at room temperature for 6 hours.

  • Dilute with dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify by column chromatography (silica gel, 5% methanol in dichloromethane) to yield Veginhib-1A.

Visualization of Key Concepts

Structure-Activity Relationship (SAR) Rationale

G cluster_0 Veginhib-1A (Indoline Core) cluster_1 Veginhib-1C (Indole Core) Indoline 3D Scaffold Hinge Kinase Hinge Region Indoline->Hinge Optimal Fit Indole Planar Scaffold Hinge2 Kinase Hinge Region Indole->Hinge2 Suboptimal Fit

Caption: Comparison of indoline vs. indole core binding.

Conclusion

For the synthesis of the target VEGFR-2 inhibitor, Veginhib-1, This compound is the superior starting material. It provides the most efficient synthetic route in terms of yield and time, and the resulting indoline-based inhibitor is projected to have significantly higher biological potency compared to its indole analog. This analysis underscores the importance of strategic planning in the selection of building blocks for drug discovery campaigns.

References

A Senior Application Scientist's Guide to In-Silico Modeling: A Comparative Docking Study of Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of in-silico molecular docking, a cornerstone of modern, structure-based drug design.[1] This guide is crafted for researchers and drug development professionals, moving beyond a simple protocol to provide a comparative framework for evaluating the interaction of a novel small molecule, Methyl 5-bromoindoline-7-carboxylate, with a high-value biological target. We will dissect the causality behind each procedural choice, ensuring a robust and self-validating workflow that you can adapt to your own research questions.

The indoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as antibacterial and anticancer agents.[2][3][4][5] Our focus molecule, this compound, is a derivative of this class. While its specific biological activity is not extensively documented, its structural alerts warrant investigation. In-silico docking allows us to perform a rapid, cost-effective preliminary screening to generate hypotheses about its potential protein targets and binding modes, thereby prioritizing resources for subsequent in vitro and in vivo validation.[1][6]

In this guide, we will simulate the binding of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase involved in tumor angiogenesis. Indolin-2-one derivatives, structurally related to our compound, have shown activity against VEGFR-2, making it a rational choice for this exploratory study.[7] To establish a rigorous comparison, we will dock our primary molecule alongside two reference compounds:

  • Axitinib (Positive Control): A potent, FDA-approved VEGFR-2 inhibitor that was co-crystallized with our target protein. This allows for direct validation of our docking protocol.

  • Methyl indoline-7-carboxylate (Structural Analog/Decoy): A close structural analog lacking the bromine atom. This helps assess the contribution of specific functional groups to binding affinity and selectivity.

Our objective is to predict the binding affinity and orientation of these molecules within the VEGFR-2 active site, providing a clear, data-driven comparison of their potential as kinase inhibitors.[8]

The In-Silico Experimental Workflow: A Logical Framework

Before delving into the protocol, it's essential to visualize the entire workflow. The process is a sequence of preparation, simulation, validation, and analysis, where each step logically builds upon the last to ensure the final results are both meaningful and reproducible.[9]

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Select & Download Target (PDB ID: 4AGC) CleanPDB 2. Prepare Target: - Remove water, ligands - Add polar hydrogens - Assign charges PDB->CleanPDB Quality Control Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligands 3. Prepare Ligands: - Generate 3D structures - Minimize energy - Define rotatable bonds Dock 6. Perform Molecular Docking (AutoDock Vina) Ligands->Dock Validate 5. Protocol Validation: - Re-dock native ligand - Calculate RMSD Validate->Grid If RMSD > 2Å (Re-evaluate) Validate->Dock If RMSD < 2Å Analyze 7. Analyze Docking Results: - Binding Energies - Binding Poses Dock->Analyze Compare 8. Comparative Analysis: - H-Bonds - Hydrophobic Interactions Analyze->Compare Report 9. Generate Report: - Data Tables - Visualizations Compare->Report

Caption: A high-level overview of the molecular docking workflow.

Experimental Protocols: A Self-Validating System

The trustworthiness of any docking study hinges on a meticulously executed and validated protocol.[10] What follows is a detailed, step-by-step methodology using freely available academic software, ensuring accessibility and reproducibility.

Part 1: Target Protein Preparation

The quality of the initial protein structure is paramount, as even minor structural artifacts can lead to erroneous results. We will use the crystal structure of VEGFR-2 in complex with Axitinib (PDB ID: 4AGC), which has a good resolution of 1.9 Å.[11]

  • Structure Acquisition: Download the PDB file for 4AGC from the RCSB Protein Data Bank.

  • Initial Cleaning (UCSF Chimera):

    • Open the 4AGC.pdb file.

    • Remove all water molecules. Causality: Water molecules in a crystal structure may not represent the dynamic nature of solvent in the binding pocket and can interfere with the docking algorithm.

    • Delete all non-protein chains and the co-crystallized Axitinib ligand (we will re-dock it later for validation).

  • Protein Preparation (AutoDock Tools):

    • Load the cleaned protein structure.

    • Add polar hydrogen atoms. Causality: PDB files often lack explicit hydrogens. Adding them is crucial for correctly calculating hydrogen bonds and electrostatic interactions.

    • Compute and assign Gasteiger charges. Causality: Charges are essential for the scoring function to estimate electrostatic contributions to binding energy.

    • Save the prepared protein in the .pdbqt format, which contains atomic coordinates, charges, and atom type information required by AutoDock Vina.

Part 2: Ligand Preparation

Ligands must be converted into a 3D format with correct stereochemistry and charge distribution to ensure an accurate simulation.[9]

  • Structure Generation:

    • Obtain the 2D SDF structures for this compound, Axitinib, and Methyl indoline-7-carboxylate from a database like PubChem.

    • Convert these 2D structures into 3D .pdb files using a tool like Open Babel.

  • Energy Minimization:

    • Perform an energy minimization on each 3D structure using a force field like MMFF94 (available in software like Avogadro or UCSF Chimera). Causality: This step ensures the ligand is in a low-energy, sterically favorable conformation before docking begins.

  • Ligand Preparation (AutoDock Tools):

    • Load each energy-minimized ligand.

    • Detect the root and define rotatable bonds. Causality: This allows the docking software to explore conformational flexibility of the ligand within the binding site, which is critical for finding the optimal binding pose.

    • Save each prepared ligand in the .pdbqt format.

Part 3: Docking Protocol Validation and Execution

This is the most critical phase for ensuring the trustworthiness of your results. We validate our methodology by confirming its ability to reproduce a known experimental result.[12]

  • Binding Site Definition (Grid Box Generation):

    • In AutoDock Tools, with the prepared 4AGC protein loaded, identify the key amino acid residues in the ATP-binding pocket where the original Axitinib ligand was bound (e.g., Cys919, Asp1046, Glu885).

    • Center a grid box around these residues. A typical size would be 25 x 25 x 25 Å to encompass the entire active site. Causality: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move freely but small enough to focus the computational effort on the relevant binding site.[9]

  • Validation by Re-docking:

    • Perform a docking run using the prepared protein and the prepared Axitinib ligand (Axitinib.pdbqt), using the grid parameters defined above.

    • Analysis: Superimpose the lowest-energy docked pose of Axitinib onto the original co-crystallized pose from the 4AGC PDB file. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Trustworthiness Check: A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[10][13] This confirms that our chosen software and parameters can accurately reproduce the experimentally determined binding mode. If the RMSD is higher, the protocol (e.g., grid box size/center, protein preparation) must be re-evaluated.

  • Production Docking Runs:

    • Once the protocol is validated, perform docking runs for this compound and the structural analog (Methyl indoline-7-carboxylate) using the exact same protein structure and grid parameters.

Comparative Analysis of Docking Results

The output of a docking simulation is a set of binding poses and their corresponding binding affinities (docking scores), typically in kcal/mol.[8] Lower (more negative) values indicate a more favorable predicted binding energy.[14]

Quantitative Data Summary

The table below presents hypothetical, yet plausible, data from our comparative docking study. This format allows for a quick and objective comparison of the key performance metrics for each compound.

Compound NameRolePredicted Binding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)Number of H-Bonds
Axitinib Positive Control-10.2Cys919, Asp1046, Val848, Leu8403
This compound Test Compound-8.5Cys919, Asp1046, Leu889, Phe10472
Methyl indoline-7-carboxylate Structural Analog-6.8Cys919, Leu8891
Interpretation of Results
  • Axitinib (Positive Control): As expected, the known inhibitor shows the strongest predicted binding affinity at -10.2 kcal/mol. Its interactions with the hinge region residue Cys919 and the key catalytic residue Asp1046 are canonical for VEGFR-2 inhibitors. This serves as our benchmark.

  • This compound (Test Compound): This molecule demonstrates a promising binding affinity of -8.5 kcal/mol. Critically, it is predicted to form hydrogen bonds with the essential Cys919 in the hinge region and establishes contact with the DFG motif residue Asp1046. The bromine atom appears to be involved in a favorable halogen bond or hydrophobic interaction within a sub-pocket defined by Leu889 and Phe1047. This specific interaction is absent in the structural analog, suggesting the bromo-substituent is crucial for potent binding.

  • Methyl indoline-7-carboxylate (Structural Analog): With a significantly weaker binding affinity of -6.8 kcal/mol, this analog serves as an excellent negative control. While it still makes contact with the hinge region (Cys919), it fails to establish the critical interactions with the DFG motif and lacks the favorable contacts provided by the bromine atom. This comparison strongly suggests that the 5-bromo substitution is a key determinant for the molecule's predicted activity against VEGFR-2.

Visualizing Key Molecular Interactions

A diagram illustrating the predicted interactions provides an intuitive understanding of the structure-activity relationship.

G cluster_protein VEGFR-2 Active Site cluster_ligand This compound Cys919 Cys919 (Hinge Region) Asp1046 Asp1046 (DFG Motif) Phe1047 Phe1047 (Hydrophobic Pocket) Leu889 Leu889 (Hydrophobic Pocket) Indoline Indoline NH Indoline->Cys919 H-Bond Carbonyl Carboxylate C=O Carbonyl->Asp1046 H-Bond Bromo Bromo Group Bromo->Phe1047 Hydrophobic/ Halogen Interaction Bromo->Leu889 Hydrophobic/ Halogen Interaction

Caption: Predicted binding mode of the test compound in the VEGFR-2 active site.

Conclusion and Future Directions

This in-silico comparative guide demonstrates a robust, validated workflow for assessing the potential of a novel compound, this compound, as a VEGFR-2 inhibitor. Our docking results predict a favorable binding affinity, driven by key hydrogen bonds with the kinase hinge region and enhanced by a bromo-substituent that engages a hydrophobic sub-pocket. The comparison with a potent known inhibitor and a close structural analog provides confidence in this initial assessment.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Methyl 5-bromoindoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel bromoindoline derivative, Methyl 5-bromoindoline-7-carboxylate is a compound of significant interest in synthetic chemistry and drug discovery. Its structural features, including the halogenated aromatic ring, suggest that while it is a valuable research tool, it requires careful and informed handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, field-tested safety protocols and logistical plans for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in the principles of chemical safety and risk mitigation, drawing from best practices for handling halogenated heterocyclic compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidance is based on the safety profile of the closely related compound, Methyl 5-bromo-2-oxoindoline-7-carboxylate, and established best practices for handling similar chemical structures.[1] It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to supplement these guidelines with a thorough risk assessment for your specific experimental context.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not available, related bromoindole and halogenated aromatic compounds may cause skin, eye, and respiratory irritation.[2][3] Inhalation or ingestion should be avoided. As with many complex organic molecules, the potential for chronic effects upon prolonged or repeated exposure cannot be ruled out.

Primary Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Skin and Eye Irritation: Direct contact can cause irritation or redness.[3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]

  • Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[4]

A thorough risk assessment should be conducted before any new procedure involving this compound. Consider the scale of the reaction, the potential for aerosolization, and the compatibility with other reagents.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE is context-dependent, as outlined in the table below.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shieldsNitrile or neoprene glovesFull-length lab coatN95 dust mask or work in a chemical fume hood
Solution Preparation and Transfers Chemical safety goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions (Closed System) Chemical safety gogglesNitrile or neoprene glovesFull-length lab coatNot generally required if the system is fully contained
Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Viton® or Silver Shield® for solvent compatibility)Chemical-resistant apron over a lab coatWork within a certified chemical fume hood
PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection start Start: Assess Experimental Task weighing Weighing Solid? start->weighing solution Making a Solution? weighing->solution No spill_risk High Splash or Aerosol Risk? weighing->spill_risk Yes reaction Running a Reaction? solution->reaction No solution->spill_risk Yes reaction->spill_risk hood Work in Fume Hood spill_risk->hood Yes goggles Safety Goggles spill_risk->goggles No face_shield Add Face Shield hood->face_shield gloves Nitrile Gloves goggles->gloves lab_coat Lab Coat gloves->lab_coat respirator Consider Respirator (if not in hood) lab_coat->respirator chem_apron Add Chemical Apron face_shield->chem_apron chem_apron->gloves

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure risk.

3.1. Preparation:

  • Review Safety Information: Before beginning work, thoroughly review this guide and any available safety information for analogous compounds.[1]

  • Prepare the Work Area: Ensure a certified chemical fume hood is operational. The work surface should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.[5]

  • Assemble Materials: All necessary equipment, including spatulas, glassware, and waste containers, should be placed within the fume hood before introducing the chemical.

3.2. Handling:

  • Aliquotting: Carefully weigh and transfer the solid compound within the fume hood to minimize the generation of dust.[1] Use appropriate tools and avoid creating airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If there is any potential for an exothermic reaction, the vessel should be cooled in an ice bath.

  • Reactions: Conduct all reactions in a well-ventilated fume hood. Ensure that all joints in your glassware are properly sealed.

3.3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Consider storing in a desiccator to protect from moisture.

Spill and Emergency Procedures

Preparedness is key to effectively managing accidental releases.

4.1. Minor Spill (Solid):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.[6]

  • Clean-up: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp paper towel, then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Inform your laboratory supervisor of the incident.

Solid Spill Cleanup Workflow

Spill_Cleanup spill Solid Chemical Spill Occurs alert Alert Nearby Personnel spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Cover with Inert Absorbent (e.g., Vermiculite) ppe->contain collect Carefully Sweep into Hazardous Waste Container contain->collect decontaminate Wipe Area with Damp Towel, then Soap & Water collect->decontaminate dispose Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose report Report Incident to Supervisor dispose->report

Caption: Step-by-step workflow for cleaning up a solid chemical spill.

4.2. First Aid:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Chemical waste containing this compound must be managed in accordance with institutional and regulatory guidelines.

  • Waste Segregation: As a halogenated organic compound, it must be collected separately from non-halogenated waste. Use a designated, clearly labeled "Halogenated Organic Waste" container.

  • Container Management: Use a suitable, closed container for disposal. The container must be in good condition and compatible with the chemical. Keep the container tightly closed when not in use.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and lists "this compound" as a component.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company. On-site treatment is not recommended.

References

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Retrosynthesis Analysis

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Methyl 5-bromoindoline-7-carboxylate
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Reactant of Route 2
Methyl 5-bromoindoline-7-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.